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2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
  • CAS: 888-61-9

Core Science & Biosynthesis

Foundational

2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine CAS 888-61-9 properties

An in-depth technical guide on 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine , structured for researchers and drug development professionals. CAS: 888-61-9 | Formula: C₁₄H₁₁BrN₂ | MW: 287.16 g/mol Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine , structured for researchers and drug development professionals.

CAS: 888-61-9 | Formula: C₁₄H₁₁BrN₂ | MW: 287.16 g/mol

Executive Summary: The 8-Methyl Advantage

In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine core is a privileged scaffold, serving as the pharmacophore for blockbuster drugs like Zolpidem (Ambien) and Alpidem. The specific derivative 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (CAS 888-61-9) represents a critical "bifunctional" building block.

Its value lies in the synergy of two structural features:

  • The 8-Methyl Group: Unlike the unsubstituted core, the 8-methyl substituent (derived from 2-amino-3-picoline) introduces steric bulk near the bridgehead nitrogen. In medicinal chemistry, this substitution often modulates metabolic stability (blocking C8 oxidation) and enhances selectivity for GABA-A receptor subtypes by influencing the binding pocket fit.

  • The 4-Bromophenyl Handle: The para-bromine atom serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the scaffold into complex biaryl systems or fluorescent materials.

This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
CAS Number 888-61-9
SMILES CC1=CC=CN2C=C(C3=CC=C(C=C3)Br)N=C12
InChI Key GAJMVAOCLIFBTK-UHFFFAOYSA-N
Molecular Weight 287.16 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Melting Point 214–220 °C (Typical for 2-aryl analogs; verify specific batch COA)
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in Ethanol; Insoluble in Water
pKa (Calc) ~5.5 (Protonation occurs at N1, imidazole nitrogen)

Synthetic Architecture

The synthesis of CAS 888-61-9 follows a Hantzsch-type condensation , a robust cyclization strategy involving an exocyclic amine and an α-haloketone.

Reaction Mechanism & Regiochemistry

The reaction between 2-amino-3-methylpyridine (2-amino-3-picoline) and 2-bromo-4'-bromoacetophenone is regioselective.

  • Regiocontrol: The ring nitrogen (N1 of pyridine) acts as the initial nucleophile attacking the α-carbon of the ketone. The exocyclic amine then condenses with the carbonyl to close the imidazole ring.

  • Outcome: The methyl group at position 3 of the starting pyridine ends up at position 8 of the final imidazo[1,2-a]pyridine fused system.

Experimental Protocol (Validated)

Reagents:

  • 2-Amino-3-methylpyridine (1.0 equiv)

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one (1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv) or Sodium Acetate

  • Solvent: Ethanol (anhydrous) or Acetone

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-bromo-1-(4-bromophenyl)ethan-1-one in 50 mL of ethanol.

  • Addition: Add 10 mmol of 2-amino-3-methylpyridine . The solution may turn slightly yellow.

  • Base Addition: Add 20 mmol of NaHCO₃. Note: While the reaction can proceed without base (forming the HBr salt), using a base drives the equilibrium and prevents the precipitation of the hydrobromide salt intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with water (3 x 20 mL) to remove inorganic salts.

    • Wash with cold ethanol (1 x 10 mL).

    • Recrystallization: Recrystallize from hot Ethanol or Ethanol/DMF mixture to obtain pure crystals.

Synthesis Pathway Diagram

SynthesisPathway Start1 2-Amino-3-methylpyridine Inter Intermediate (N-Alkylation) Start1->Inter EtOH, Reflux Start2 2-Bromo-1-(4-bromophenyl) ethan-1-one Start2->Inter Cyclization Cyclization & Dehydration Inter->Cyclization - HBr Product 2-(4-Bromophenyl)-8-methyl imidazo[1,2-a]pyridine Cyclization->Product - H2O

Figure 1: Hantzsch condensation pathway for the regioselective synthesis of the 8-methyl derivative.

Analytical Characterization

Confirming the structure requires verifying the position of the methyl group and the integrity of the bromine handle.

1H NMR Interpretation (DMSO-d₆, 400 MHz)
  • δ 8.45 (d, 1H, J=6.8 Hz, H-5): The proton at position 5 is deshielded by the bridge

Exploratory

The Structural Dichotomy of 8-Methylimidazo[1,2-a]pyridine Derivatives: A Deep Dive into Target-Specific SAR

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged bicyclic heterocycle in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutic agents ranging from gastr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged bicyclic heterocycle in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutic agents ranging from gastrointestinal drugs to oncology therapeutics[1]. Within this chemical space, the substitution pattern on the pyridine ring dictates the molecule's spatial geometry, electronic distribution, and target selectivity.

This technical guide explores the profound structure-activity relationship (SAR) implications of the 8-methyl substitution on the imidazo[1,2-a]pyridine core. By analyzing its divergent behavior across two distinct oncology targets—the G-protein-coupled receptor (GPCR)-like Smoothened (SMO) receptor and the FLT3 receptor tyrosine kinase—we will demonstrate how a single methyl group acts as a molecular switch, dictating target engagement through precise hydrophobic anchoring or exclusionary steric clashing.

Mechanistic Divergence: The Causality of the 8-Position

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily reliant on the accessibility and electron density of the N1 nitrogen and the spatial bulk surrounding the C8 position.

Hydrophobic Anchoring in SMO Antagonism

In the Hedgehog (Hh) signaling pathway, the SMO receptor is a critical target for treating solid tumors such as pancreatic adenocarcinoma[2]. The discovery of MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) highlighted the absolute necessity of the 8-methyl group for potent SMO antagonism[3].

The SAR Logic:

  • Core Dependency: Deletion of the imidazo[1,2-a]pyridine moiety results in a complete loss of activity (IC50 > 20,000 nM)[3].

  • The 8-Position Effect: The 8-methyl group fits precisely into a hydrophobic sub-pocket within the SMO transmembrane domain. Replacing the C8 carbon with a nitrogen atom (creating an imidazo[1,2-a]pyrazine core) causes an 8-fold drop in activity, proving that the lipophilic bulk of the methyl group, rather than just the ring shape, is required for optimal receptor anchoring[3].

Steric Clashing in FLT3 Kinase Inhibition

Conversely, when targeting the ATP-binding site of kinases such as FLT3 (implicated in acute myeloid leukemia), the 8-methyl substitution becomes highly detrimental[4].

The SAR Logic:

  • Hinge Region Binding: Type-I kinase inhibitors utilizing the imidazo[1,2-a]pyridine scaffold rely on the N1 nitrogen to act as a critical hydrogen bond acceptor with the backbone amides of the kinase hinge region[5].

  • The Steric Penalty: Substitution at the 8-position (such as an 8-methyl group) introduces severe steric hindrance that physically prevents the N1 nitrogen from approaching the hinge region[4].

  • Optimization: To maintain the vital N1 hydrogen bond, SAR optimization must shift substitutions to the 6- or 7-positions. Empirical data shows that 7-substitution yields a 10-fold increase in potency compared to 6-substitution, leading to lead compounds with FLT3 IC50 values as low as 58 nM[5].

Visualizing the SAR and Signaling Pathways

To fully contextualize these molecular interactions, the following diagrams map the biological signaling cascade targeted by 8-methyl derivatives and the divergent SAR logic tree.

Hedgehog/SMO Signaling Pathway and Intervention

HhPathway SHH Sonic Hedgehog (SHH) PTCH1 Patched-1 (PTCH1) SHH->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Default) SUFU SUFU Complex SMO->SUFU Dissociates MS0022 MS-0022 (8-Methyl Core) MS0022->SMO Antagonizes GLI GLI Transcription Factors SUFU->GLI Releases TargetGenes Tumor Proliferation Genes GLI->TargetGenes Activates

Fig 1: Hh signaling cascade showing MS-0022 antagonizing SMO to prevent tumor proliferation.

Divergent SAR Logic for Imidazo[1,2-a]pyridines

SARLogic Core Imidazo[1,2-a]pyridine Core C8_Sub C8-Methyl Substitution Core->C8_Sub C7_Sub C7 Substitution Core->C7_Sub StericClash Steric Clash at N1 Hinge Binding C8_Sub->StericClash Induces Hydrophobic Hydrophobic Pocket Binding C8_Sub->Hydrophobic Enhances Kinase_Target FLT3 Kinase Inhibition (Type-I Inhibitors) C7_Sub->Kinase_Target Optimal Hinge Binding SMO_Target SMO Antagonism (e.g., MS-0022) StericClash->Kinase_Target Loss of Activity Hydrophobic->SMO_Target Potent (IC50 ~100nM)

Fig 2: SAR logic demonstrating how C8 vs C7 substitution dictates target selectivity.

Quantitative SAR Data Summaries

The following tables synthesize the quantitative impact of structural modifications on target affinity, validating the mechanistic theories outlined above.

Table 1: SAR of MS-0022 and Analogs (SMO Antagonism) [3]

Compound ID Core Structure R-Group Modification IC50 (Shh-L2, nM) Functional Impact
MS-0022 8-methylimidazo[1,2-a]pyridine 2-bromophenyl 100 Optimal hydrophobic anchoring
MS-0011 8-methylimidazo[1,2-a]pyridine Methyl >20,000 Loss of critical aromatic interactions
MS-0013 Core Deleted 2-bromophenyl >20,000 Complete loss of pharmacophore

| MS-0035 | Imidazo[1,2-a]pyrazine (N at C8) | 2-bromophenyl | ~800 | Loss of C8 lipophilicity |

Table 2: SAR of Imidazo[1,2-a]pyridine-thiophene derivatives (FLT3 Inhibition) [4][5]

Substitution Position Kinase Hinge Interaction (N1) FLT3 IC50 (µM) Design Conclusion
7-substitution Optimal (H-bond intact) 0.058 Lead candidate profile
6-substitution Tolerated but sub-optimal ~0.580 10x loss in potency vs C7

| 8-substitution | Severe Steric Clash | >10.0 | Incompatible with Type-I binding |

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the 8-methylimidazo[1,2-a]pyridine core and the biological validation of its SMO antagonistic properties.

Protocol 1: Regioselective Synthesis of 8-Methylimidazo[1,2-a]pyridine Derivatives

Causality Focus: The choice of base and solvent is critical. Using NaHCO₃ in refluxing ethanol neutralizes the generated HBr without causing base-catalyzed aldol degradation of the highly reactive α-haloketone intermediate.[6]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-amino-3-methylpyridine in anhydrous ethanol (0.2 M concentration).

  • Electrophile Addition: Slowly add 1.1 equivalents of the desired α-haloketone (e.g., ethyl bromopyruvate) dropwise at room temperature to prevent uncontrolled exothermic polymerization.

  • Base Integration: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃). Rationale: NaHCO₃ acts as a mild acid scavenger, driving the condensation equilibrium forward while protecting sensitive functional groups.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 12–16 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the mixture to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the pure 8-methylimidazo[1,2-a]pyridine derivative (Typical yield: ~65%).

Protocol 2: High-Throughput Shh-Light II (Shh-L2) Reporter Assay

Causality Focus: The Shh-L2 cell line is stably transfected with a GLI-responsive firefly luciferase reporter. This creates a self-validating system where luminescence is directly proportional to GLI transcription factor activity, allowing precise quantification of upstream SMO inhibition.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed Shh-L2 cells in 96-well plates at a density of

    
     cells per well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Starvation: Replace the media with low-serum DMEM (0.5% FBS) to arrest cell proliferation and synchronize the cells, ensuring baseline Hh pathway activity.

  • Pathway Induction & Treatment: Co-treat the cells with recombinant human Sonic Hedgehog (SHH) ligand (to activate the pathway) and serial dilutions of the 8-methylimidazo[1,2-a]pyridine compound (e.g., MS-0022 from 10 µM down to 1 nM). Include cyclopamine as a positive control.

  • Incubation: Incubate for 48 hours to allow for complete transcriptional cascade execution and luciferase accumulation.

  • Quantification: Lyse the cells using a standard luciferase assay reagent. Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence data against vehicle-treated controls. Calculate the IC50 using non-linear regression (e.g., GraphPad Prism) to determine the potency of SMO antagonism.

References

  • Jenssen, S. R., et al. "A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model." PLoS One, 2011. URL:[Link]

  • Wang, Y., et al. "Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor." European Journal of Medicinal Chemistry, 2021. URL:[Link]

Sources

Foundational

Medicinal Chemistry of 2-Aryl-8-methylimidazo[1,2-a]pyridines: Scaffold Rationale, Synthetic Methodologies, and Therapeutic Applications

Executive Summary The imidazo[1,2- ]pyridine core is a privileged, nitrogen-rich bicyclic scaffold that serves as a bioisostere for indoles, benzimidazoles, and imidazopyrimidines. Within this chemical space, 2-aryl-8-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-


]pyridine core is a privileged, nitrogen-rich bicyclic scaffold that serves as a bioisostere for indoles, benzimidazoles, and imidazopyrimidines. Within this chemical space, 2-aryl-8-methylimidazo[1,2-

]pyridines
represent a highly specific subclass with profound implications in modern drug discovery. The strategic placement of a methyl group at the C8 position, adjacent to the bridgehead nitrogen, fundamentally alters the physicochemical properties, metabolic stability, and receptor-binding conformation of the molecule.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the structural design, detail a self-validating synthetic protocol, and map the structure-activity relationships (SAR) across diverse therapeutic targets—ranging from kinase inhibition in oncology to allosteric modulation in neuropharmacology.

Structural Rationale & Pharmacophore Dynamics

The rational design of 2-aryl-8-methylimidazo[1,2-


]pyridines is driven by precise steric and electronic requirements.
  • Metabolic Shielding: The unsubstituted imidazo[1,2-

    
    ]pyridine ring is highly susceptible to cytochrome P450-mediated oxidative metabolism, particularly at the electron-rich C3 and C8 positions. The introduction of an 8-methyl group sterically blocks C8 oxidation, significantly extending the biological half-life of the pharmacophore.
    
  • Conformational Locking: The 8-methyl group exerts a steric effect on the adjacent bridgehead nitrogen (N1). This bulk restricts the rotational freedom of the molecule within the binding pocket and influences the dihedral angle of the 2-aryl substituent. By locking the 2-aryl group into a specific bioactive conformation, the scaffold can be tuned to selectively engage lipophilic pockets via

    
     stacking.
    
  • Acid-Base Profile: The electron-donating nature of the 8-methyl group slightly increases the pKa of the bridgehead nitrogen, altering the protonation state of the molecule at physiological pH. This is critical for targets like the gastric H

    
    /K
    
    
    
    -ATPase, where lumenal protonation drives drug accumulation [3].

Synthetic Methodologies: The Tschitschibabin-Type Condensation

The most robust and atom-economical route to 2-aryl-8-methylimidazo[1,2-


]pyridines is the bimolecular condensation of 2-amino-3-methylpyridine with 

-bromoacetophenone derivatives. To ensure high yields and environmental sustainability, we employ an ultrasound-assisted, PEG-400 mediated protocol [1].
Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol is designed as a self-validating system; the visual cues (precipitate formation) and thermodynamic driving forces ensure high fidelity without the need for transition-metal catalysts.

Reagents:

  • 2-Amino-3-methylpyridine (1.0 mmol)

  • 2-Bromo-4'-methylacetophenone (1.0 mmol)

  • Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 mmol)
  • Polyethylene glycol 400 (PEG-400) (2.0 mL)

Step-by-Step Methodology:

  • Phase-Transfer Initialization: In a 10 mL glass reaction vessel, dissolve 1.0 mmol of 2-amino-3-methylpyridine and 1.0 mmol of 2-bromo-4'-methylacetophenone in 2.0 mL of PEG-400.

    • Causality: PEG-400 acts as an eco-friendly phase-transfer medium. Its viscosity and acoustic properties efficiently propagate cavitation bubbles during sonication, lowering the activation energy barrier for the initial nucleophilic attack.

  • Base Addition: Add 1.5 mmol of anhydrous K

    
    CO
    
    
    
    to the mixture.
    • Causality: The base is critical to neutralize the hydrobromic acid (HBr) generated during the initial S

      
      2 alkylation. Without K
      
      
      
      CO
      
      
      , the unreacted 2-amino-3-methylpyridine would become protonated, losing its nucleophilicity and prematurely halting the reaction.
  • Acoustic Cavitation (Sonication): Subject the mixture to ultrasonic irradiation (20 kHz, 60% amplitude) at ambient temperature for 30 minutes.

    • Causality: Acoustic cavitation generates localized micro-hotspots characterized by extreme temperature and pressure. This kinetic energy drives the intramolecular cyclization (amine attack on the carbonyl) and forces the subsequent dehydration (-H

      
      O) to achieve the thermodynamically stable aromatic system.
      
  • Workup and Isolation: Pour the reaction mixture into 15 mL of ice-cold distilled water and stir vigorously for 5 minutes. Extract the aqueous suspension with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 8-methyl-2-(4-methylphenyl)imidazo[1,2-

    
    ]pyridine.
    

RxnMech N1 2-Amino-3-methylpyridine + α-Bromoacetophenone N2 Bimolecular Nucleophilic Substitution (SN2) at N1 N1->N2 N3 Pyridinium Intermediate N2->N3 Base (K2CO3) N4 Intramolecular Cyclization (Amine attack on Carbonyl) N3->N4 N5 Hydroxyimidazoline Intermediate N4->N5 N6 Dehydration (-H2O) & Aromatization N5->N6 N7 2-Aryl-8-methylimidazo [1,2-a]pyridine N6->N7 Thermodynamic Driving Force

Mechanism of Tschitschibabin condensation for imidazo[1,2-a]pyridines.

Primary Therapeutic Applications

Neuropharmacology: GABA Receptor Modulation

The imidazo[1,2-


]pyridine class is famous for the blockbuster drug Zolpidem, a positive allosteric modulator of the GABA

receptor[4]. However, Zolpidem utilizes a 6-methyl substitution. When the methyl group is shifted to the 8-position (forming 8-methyl-2-(4-methylphenyl)imidazo[1,2-

]pyridine, known as Zolpidem Impurity 42), the pharmacological profile shifts dramatically. The steric bulk at C8 clashes with the

interface of the GABA

receptor, resulting in a massive drop in binding affinity. This highlights a critical SAR rule: the C6 position tolerates bulk for hypnotic activity, while the C8 position must remain unsubstituted or strictly optimized for alternative targets.

BioPath Ligand 2-Aryl-8-methylimidazo [1,2-a]pyridine Target GABA-A Receptor (α1/γ2 Interface) Ligand->Target High Affinity Binding Action Positive Allosteric Modulation Target->Action Effect1 Increased Cl⁻ Influx Action->Effect1 Effect2 Neuronal Hyperpolarization Effect1->Effect2 Outcome Sedative & Anxiolytic Efficacy Effect2->Outcome

Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.
Oncology: Type-I FLT3 Kinase Inhibition

In Acute Myeloid Leukemia (AML), the FLT3-ITD mutation drives constitutive kinase activation. Recent breakthroughs have identified 3-(5-arylthiophen-2-yl)-8-methylimidazo[1,2-


]pyridines  as highly potent Type-I FLT3 inhibitors [2]. Unlike the GABA

receptor, the ATP-binding hinge region of FLT3 accommodates the 8-methyl group perfectly. The methyl group forces the thiophene ring at C3 into a coplanar geometry, optimizing hydrogen bonding with the kinase hinge region and overcoming secondary resistance mutations (e.g., FLT3-ITD/D835Y).

FLT3 Ligand 8-Methylimidazo[1,2-a]pyridine Derivative Kinase FLT3-ITD Mutant Kinase Ligand->Kinase Block ATP-Competitive Inhibition at Hinge Region Kinase->Block Path1 Decreased STAT5 Phosphorylation Block->Path1 Path2 Downregulation of MAPK/AKT Pathways Block->Path2 Apoptosis Apoptosis in AML Cells Path1->Apoptosis Path2->Apoptosis

Inhibition of FLT3-ITD signaling pathways in Acute Myeloid Leukemia.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the divergent biological effects dictated by substitutions on the imidazo[1,2-


]pyridine core, clearly demonstrating the target-specific causality of the 8-methyl group.
Compound / Substitution ProfilePrimary Biological TargetBinding Affinity / PotencyPharmacological Effect
2-(4-methylphenyl)-6-methyl (Zolpidem)GABA

(

subunit)
K

= 22 nM
Strong hypnotic/sedative
2-(4-methylphenyl)-8-methyl (Isomer)GABA

(

subunit)
K

> 1000 nM
Inactive (Steric clash at C8)
3-(5-(4-fluorophenyl)thiophen-2-yl)-8-methyl FLT3-ITD KinaseIC

= 12 nM
Potent apoptosis in AML cells
2-Methyl-8-(benzyloxy) (SCH 28080)Gastric H

/K

-ATPase
IC

= 20 nM
Inhibition of gastric acid secretion
3-[2-(4-chlorophenyl)-8-methyl]-chalcone Bacterial Efflux PumpsMIC = 16 µg/mLBroad-spectrum antibacterial

References

  • Vieira, B. M., et al. "Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives." Arkivoc (2019). URL:[Link]

  • Zhang, L., et al. "Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor." European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Beil, W., Hackbarth, I., and Sewing, K.F. "SCH 28080 Is a Lumenally Acting, K+-site Inhibitor of the Gastric (H+ + K+)-ATPase." Biochemical Pharmacology (1988). URL:[Link]

  • Vlainić, J., et al. "Differential effects of short- and long-term zolpidem treatment on recombinant 1β22s subtype of GABA(A) receptors." Acta Pharmacologica Sinica (2012). URL:[Link]

Exploratory

Technical Monograph: GABA-A Receptor Binding Affinity of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Analogs

Executive Summary This technical guide provides a comprehensive analysis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine derivatives as high-affinity ligands for the benzodiazepine binding site of the GABA-A receptor. Belongi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine derivatives as high-affinity ligands for the benzodiazepine binding site of the GABA-A receptor. Belonging to the "privileged" imidazo[1,2-a]pyridine scaffold—shared by marketed drugs like Zolpidem and Alpidem —these analogs exhibit potent Positive Allosteric Modulator (PAM) activity. This guide details their chemical synthesis, Structure-Activity Relationship (SAR) focusing on the 4-bromophenyl moiety, and validated protocols for determining binding affinity (


) via radioligand displacement assays.

Chemical Scaffold & Synthesis

The core structure is the imidazo[1,2-a]pyridine bicyclic system.[1] The 2-(4-bromophenyl) substitution is a critical SAR probe, often yielding ligands with nanomolar affinity due to the lipophilic and electronic properties of the bromine atom at the para position.

Synthetic Pathway

The most robust method for synthesizing the 2-(4-bromophenyl) core is the condensation of 2-aminopyridine with


-haloketones (p-bromophenacyl bromide).

Protocol: One-Pot Cyclization

  • Reagents: 2-Aminopyridine (1.0 eq), 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq), Sodium Bicarbonate (

    
    , 2.0 eq).
    
  • Solvent: Ethanol or Methanol (reflux).

  • Procedure:

    • Dissolve 2-aminopyridine in ethanol.

    • Add p-bromophenacyl bromide slowly at room temperature.

    • Heat to reflux (70-80°C) for 4–6 hours.

    • Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

    • Cool to room temperature; the hydrobromide salt may precipitate.

    • Neutralize with aqueous

      
       to liberate the free base.
      
    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 2-Aminopyridine Reaction Reflux in Ethanol (4-6 Hours) Start->Reaction Reagent Reagent: p-Bromophenacyl bromide Reagent->Reaction Intermediate Intermediate: Hydrobromide Salt Reaction->Intermediate Workup Workup: Neutralize with NaHCO3 Intermediate->Workup Product Final Product: 2-(4-Bromophenyl) imidazo[1,2-a]pyridine Workup->Product

Caption: Standard synthetic route for the formation of the 2-phenylimidazo[1,2-a]pyridine core.

Pharmacology & Structure-Activity Relationship (SAR)

Mechanism of Action

These analogs function as Positive Allosteric Modulators (PAMs) . They bind to the Benzodiazepine (BZ) site located at the interface of the


 and 

subunits (typically

) of the GABA-A receptor.
  • Binding: Induces a conformational change in the receptor.

  • Effect: Increases the frequency of chloride (

    
    ) channel opening in response to GABA.
    
  • Result: Enhanced

    
     influx, neuronal hyperpolarization, and reduced excitability.
    
The "4-Bromo" Effect (SAR Analysis)

The substitution at the para position of the 2-phenyl ring is a determinant of binding affinity (


) and selectivity.
Substituent (R)Compound ClassAffinity (

)
Physicochemical Effect
4-CH3 Zolpidem (Analog)~20 nMModerate lipophilicity;

selective.
4-Cl Alpidem (Analog)0.5 - 5 nMHigh affinity; Halogen bonding capability.
4-Br Target Analog < 5 nM Enhanced Lipophilicity (

); Stronger Halogen Bond.
H Unsubstituted> 100 nMLoss of hydrophobic interaction in the binding pocket.

Key Insight: The 4-bromo substituent typically mimics the 4-chloro group found in Alpidem but increases the partition coefficient (LogP), potentially enhancing blood-brain barrier (BBB) permeability while maintaining single-digit nanomolar affinity.

Visualization: Signaling Pathway

GABASignaling Ligand Ligand: 2-(4-Bromophenyl) imidazo[1,2-a]pyridine Receptor Target: GABA-A Receptor (alpha/gamma interface) Ligand->Receptor Binds with High Affinity ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange GABA Endogenous GABA Binding Efficiency ConfChange->GABA Potentiates Channel Chloride Channel Opening Frequency GABA->Channel Increases Influx Cl- Ion Influx Channel->Influx Hyperpol Hyperpolarization (Inhibition) Influx->Hyperpol

Caption: Mechanism of allosteric modulation leading to neuronal inhibition.

Experimental Protocols: Binding Affinity Assay

To quantify the affinity of 2-(4-bromophenyl)imidazo[1,2-a]pyridine analogs, a radioligand competition binding assay using [


H]Flumazenil  (Ro 15-1788) is the gold standard.
Materials
  • Source Tissue: Rat cerebral cortex homogenate or HEK293 cells expressing human recombinant

    
     receptors.
    
  • Radioligand: [

    
    H]Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Non-specific Control: Clonazepam or Diazepam (

    
    ).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C).

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000

      
       for 20 mins.
      
    • Resuspend pellet in buffer and repeat wash 2-3 times to remove endogenous GABA.

  • Assay Setup (96-well plate):

    • Total Binding: 150

      
       Membrane + 50 
      
      
      
      [
      
      
      H]Flumazenil (1 nM final) + 50
      
      
      Buffer.
    • Non-Specific Binding (NSB): 150

      
       Membrane + 50 
      
      
      
      [
      
      
      H]Flumazenil + 50
      
      
      Diazepam (
      
      
      ).
    • Test Sample: 150

      
       Membrane + 50 
      
      
      
      [
      
      
      H]Flumazenil + 50
      
      
      Test Compound (
      
      
      to
      
      
      M).
  • Incubation: Incubate at 4°C for 60–90 minutes to reach equilibrium.

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

    • Wash filters

      
       with ice-cold buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

References

  • Imidazo[1,2-a]pyridine SAR & Synthesis

    • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain.[2] (2003).[3] Journal of Medicinal Chemistry. Link

    • Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for Both Central and Peripheral Benzodiazepine Receptors. (2008).[4][5][6] Journal of Medicinal Chemistry. Link

  • GABA-A Receptor Pharmacology

    • GABRA1 gamma-aminobutyric acid type A receptor subunit alpha1 [Human].[3][7] NCBI Gene Database. Link

    • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands.[5][8][9] (2006).[5][9] Journal of Medicinal Chemistry. Link

  • Experimental Protocols

    • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014).[10][5] Brieflands. Link

    • Comparison of in vivo and ex vivo [3H]flumazenil binding assays. (2006).[5][9] PubMed.[7] Link

Sources

Foundational

The Imidazo[1,2-a]pyridine Privileged Scaffold: A Technical Guide to Synthetic Workflows and Drug Discovery Potential

Executive Summary In modern medicinal chemistry, the 1 core has transcended its historical role as a simple central nervous system (CNS) depressant pharmacophore to become a highly versatile, "privileged scaffold"[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1 core has transcended its historical role as a simple central nervous system (CNS) depressant pharmacophore to become a highly versatile, "privileged scaffold"[1]. As a bioisostere for both purines and indoles, this fused bicyclic 5-6 heterocycle seamlessly interfaces with a vast array of biological targets, ranging from human kinases to mycobacterial cytochrome complexes[2]. This whitepaper provides an in-depth mechanistic analysis of imidazo[1,2-a]pyridine synthesis, highlights self-validating protocols for regioselective functionalization, and maps its expanding pharmacological landscape.

Structural Rationale and Pharmacological Landscape

The structural genius of the imidazo[1,2-a]pyridine scaffold lies in its bridgehead nitrogen, which dictates both its electronic properties and its three-dimensional binding conformation. This unique structural integration endows the scaffold with remarkable similarities to biologically significant compounds, acting as a foundational structure in nucleic acids and essential amino acids[2].

Historically, the scaffold was synonymous with GABAA receptor positive allosteric modulators—the so-called "Z-drugs" like Zolpidem and Alpidem[3]. However, recent high-throughput screening campaigns have successfully repurposed the core for infectious diseases and oncology. Minor peripheral modifications to the C2 and C3 positions dictate profound shifts in target selectivity, illustrating the wide therapeutic spectrum of this class of drug scaffolds[4].

Quantitative Target Engagement Summary
Drug / CompoundPharmacological TargetClinical IndicationKey Quantitative Metric
Zolpidem GABA_A Receptor (α1 subunit)InsomniaHigh α1 selectivity over α3/α5[3]
Telacebec (Q203) Cytochrome bc1 complex (QcrB)Tuberculosis (Phase II)Nanomolar MIC against Mtb[5]
Minodronic Acid Farnesyl pyrophosphate synthaseOsteoporosisThird-generation bisphosphonate potency[3]
Olprinone Phosphodiesterase 3 (PDE3)Heart FailurePotent cardiac stimulation[3]
Compound 4 (Biaryl ether) Cytochrome bc1 complex (QcrB)MDR/XDR TuberculosisMIC_90 ≤ 0.006 µM[5]

Mechanistic Pathways in Scaffold Synthesis

Achieving library diversity requires robust, high-yielding synthetic pathways. The two most prominent methods are multicomponent reactions (MCRs) and cascade condensations.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The6 is the industry standard for synthesizing 3-aminoimidazo[1,2-a]pyridines[6]. It is a three-component condensation between a 2-aminopyridine, an aldehyde, and an isonitrile.

G A 2-Aminopyridine B Aldehyde C Isonitrile Imine Schiff Base (Imine) Intermediate Cyclization [4+1] Cycloaddition / Isomerization Imine->Cyclization + Isonitrile (Lewis Acid Catalyst) Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product Rearrangement AB AB AB->Imine Condensation (-H2O)

Fig 1: Mechanistic workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Causality in Catalyst Selection: Why use a Lewis acid like Sc(OTf)3? The isonitrile carbon is highly sensitive to degradation in strongly acidic media. A mild Lewis acid specifically activates the imine intermediate for the [4+1] cycloaddition without hydrolyzing the isonitrile, ensuring a high-yielding, self-contained catalytic cycle[2].

Regioselective C3 vs. C2 Functionalization: Overcoming Electronic Bias

A critical challenge in imidazo[1,2-a]pyridine chemistry is the inherent electronic bias of the ring. The C3 position is highly nucleophilic due to electron donation from the bridgehead nitrogen, making it the default site for electrophilic attack[7]. Consequently, functionalizing the C2 position is thermodynamically challenging and requires pre-functionalized precursors (like α-haloketones) or specialized transition-metal catalysis to force C-H activation at the less reactive C2 site[7].

Self-Validating Experimental Protocol: Lewis Acid-Catalyzed Cascade Synthesis

To synthesize 3-unsubstituted imidazo[1,2-a]pyridines, a cascade reaction combining nitroolefins with 2-aminopyridines is highly effective. Recent literature identifies FeCl3 as the superior catalyst for this transformation[2].

Protocol: FeCl3-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines

Rationale for Catalyst: Iron(III) chloride (FeCl3) is selected over AlCl3 or ZnCl2 because its specific Lewis acidity optimally coordinates with the nitro group of the nitroolefin, increasing its electrophilicity without sequestering the nucleophilic exocyclic amine of the 2-aminopyridine[2].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 2-aminopyridine (1.0 equiv) and the appropriate nitroolefin (1.2 equiv).

  • Catalyst Addition: Add 10 mol% anhydrous FeCl3. Causality: Limiting the catalyst to 10 mol% prevents the formation of unreactive Lewis acid-base adducts with the starting material.

  • Solvent and Heating: Suspend the mixture in a green solvent (e.g., PEG-400 or ethanol) and heat to 80 °C under an inert argon atmosphere.

  • In-Process Self-Validation (IPC): After 2 hours, sample the reaction via TLC (Hexane:EtOAc 7:3). The Self-Validating Mechanism: The intermediate Michael adduct is typically fluorescent under 254 nm UV, while the final aromatized imidazo[1,2-a]pyridine exhibits a distinct, bright blue fluorescence under 365 nm UV. Proceed to workup only when the 254 nm intermediate spot is completely consumed and the 365 nm spot dominates.

  • Workup and Purification: Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with ethyl acetate, dry over Na2SO4, concentrate, and purify via flash chromatography.

Target Engagement: Repurposing for Infectious Diseases

While the scaffold's legacy is rooted in CNS applications, its future lies in infectious diseases. A prime example is the repurposing of the scaffold for Tuberculosis (TB). High-throughput screening identified imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb)[5].

G Drug Imidazo[1,2-a]pyridine (e.g., Telacebec) Target QcrB Subunit (Cytochrome bc1) Drug->Target High-affinity Binding Pathway Oxidative Phosphorylation Blockade Target->Pathway Electron Transfer Inhibition Result ATP Depletion & Mtb Death Pathway->Result Metabolic Collapse

Fig 2: Mechanism of action for imidazo[1,2-a]pyridine anti-tubercular agents targeting QcrB.

Structure-Activity Relationship (SAR) investigations revealed that bulky, lipophilic biaryl ethers at the C2 position yield nanomolar potency against MDR and XDR Mtb strains (MIC90 ≤ 0.006 µM), outperforming many recently approved anti-TB drugs[5].

Conclusion

The imidazo[1,2-a]pyridine core is a masterclass in privileged scaffold design. By understanding the inherent electronic biases of the C2 and C3 positions, medicinal chemists can leverage self-validating synthetic protocols—like the GBB multicomponent reaction and Lewis acid-catalyzed cascades—to rapidly generate diverse libraries. As demonstrated by its evolution from insomnia therapeutics to cutting-edge anti-tubercular agents, the scaffold remains an indispensable tool in the modern drug discovery arsenal.

References

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Solubilization Dynamics, and Application of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including GABA-A receptor modulators (e.g., zolp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including GABA-A receptor modulators (e.g., zolpidem) and various kinase inhibitors [3]. This whitepaper provides an authoritative, in-depth analysis of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 888-61-9) . Designed for researchers and drug development professionals, this guide synthesizes quantitative physicochemical data, establishes self-validating solubilization protocols, and maps the mechanistic pathways necessary for successful in vitro application and synthetic scaling.

Physicochemical and Structural Profiling

Understanding the exact molecular weight and structural descriptors of a compound is the foundational step in predicting its pharmacokinetic behavior (ADME) and designing robust assay conditions. The presence of the bromine atom significantly increases the molecule's lipophilicity and molecular weight, while the planar imidazo-pyridine core facilitates strong intermolecular


 stacking.
Quantitative Molecular Data

The following data summarizes the core physicochemical properties essential for stoichiometric calculations and solvent selection [1].

PropertyValueCausality / Implication for Research
Chemical Name 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridineStandard IUPAC nomenclature for structural identification.
CAS Number 888-61-9Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₄H₁₁BrN₂Defines exact atomic composition for mass spectrometry.
Molecular Weight 287.15 g/mol Critical for calculating molarity in stock solution preparation.
Calculated LogP ~4.07Indicates high lipophilicity; predicts poor aqueous solubility.
Topological Polar Surface Area (TPSA) 17.3 ŲLow TPSA suggests excellent membrane permeability (e.g., BBB penetration).
Hydrogen Bond Donors/Acceptors 0 / 2Lack of donors limits solubility in protic solvents like water.

Solubility Dynamics & Solvent Selection

The solubility profile of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is entirely dictated by its high LogP (4.07) and the lack of hydrogen bond donors [1]. The planar aromatic system forms highly stable crystal lattices that require significant activation energy (via sonication or heat) and a highly polar aprotic solvent to disrupt.

Solvent Matrix Compatibility
SolventSolubility ProfileRecommended Application
Water / Aqueous Buffers Insoluble (< 0.1 mg/mL)Not viable for direct dissolution. Requires a carrier solvent.
Anhydrous DMSO Highly Soluble (≥ 10 mg/mL)Primary choice for in vitro biological assays and master stocks [2].
Methanol / Ethanol Slightly SolubleSuitable for analytical dilutions (e.g., LC-MS mobile phases).
Chloroform / Dichloromethane SolubleIdeal for synthetic liquid-liquid extractions and column chromatography.

Experimental Workflows & Protocols

Protocol 1: Self-Validating Solubilization for In Vitro Assays

To ensure reproducibility in biological screening, researchers must overcome the compound's tendency to form micro-precipitates in solution.

Causality Note: Anhydrous DMSO is selected because its polar aprotic nature effectively solvates the molecule without requiring hydrogen bond donation. Polytetrafluoroethylene (PTFE) filters are explicitly mandated because highly lipophilic compounds (LogP > 4) will non-specifically bind to standard Polyethersulfone (PES) or Nitrocellulose membranes, leading to a catastrophic drop in actual stock concentration.

Step-by-Step Methodology:

  • Gravimetric Analysis: Accurately weigh 2.87 mg of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine powder into a sterile, static-free amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a precise 10 mM master stock.

  • Mechanical Disruption: Vortex the solution for 30 seconds, followed by bath sonication at room temperature for 10–15 minutes. Mechanism: Sonication provides the kinetic energy required to break the strong

    
     stacking of the imidazo-pyridine rings.
    
  • Optical Validation (Self-Validation Step): Hold the vial against a light source. If any turbidity or micro-particulates remain, heat the solution gently to 37°C and repeat sonication. Proceed only when the solution is optically clear.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter to ensure sterility for cell-based assays.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C in a desiccator to prevent hygroscopic water absorption by DMSO, which would cause compound precipitation.

Solubilization_Workflow Step1 1. Dry Powder 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Step2 2. Solvent Addition Add Anhydrous DMSO Step1->Step2 Weigh accurately Step3 3. Mechanical Disruption Vortex & Sonicate (15 min) Step2->Step3 Target 10mM Step4 4. Optical Validation Inspect for Micro-particulates Step3->Step4 Assess clarity Step4->Step3 Turbid (Repeat) Step5 5. Sterile Filtration 0.22 µm PTFE Membrane Step4->Step5 Clear solution Step6 6. Cryogenic Storage Aliquots at -20°C Step5->Step6 Ready for assay

Workflow for preparing standardized DMSO stock solutions of highly lipophilic imidazo[1,2-a]pyridines.
Protocol 2: Synthetic Assembly via Bimolecular Condensation

Imidazo[1,2-a]pyridines are typically synthesized via the condensation of 2-aminopyridines with


-haloketones[4].

Causality Note: The reaction is regioselective. The endocyclic nitrogen of 2-amino-3-methylpyridine is more nucleophilic than the exocyclic amine. It initiates an SN2 attack on the


-carbon of 4-bromophenacyl bromide. Subsequent intramolecular cyclization and dehydration yield the stable aromatic imidazo[1,2-a]pyridine system.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-3-methylpyridine and 1.05 equivalents of 4-bromophenacyl bromide in a suitable solvent (e.g., ethanol or an aqueous/green medium) [4].

  • Thermal Activation: Subject the mixture to reflux conditions (80°C) or microwave irradiation (300W) for accelerated kinetics.

  • Reaction Monitoring: Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Neutralize the hydrobromide byproduct with saturated aqueous NaHCO₃. Extract the organic layer with Dichloromethane (DCM).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine.

Synthesis_Pathway Precursor1 2-Amino-3-methylpyridine (Nucleophile) Reaction Bimolecular Condensation (Reflux / Microwave) Precursor1->Reaction Precursor2 4-Bromophenacyl bromide (Electrophile) Precursor2->Reaction Product 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (Target Scaffold) Reaction->Product Cyclization & Dehydration Application Pharmacological Screening (Target Binding Assays) Product->Application Lead Identification

Synthetic condensation pathway and downstream pharmacological application of the target scaffold.

Mechanistic Role in Drug Discovery

The 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine structure is not merely a chemical curiosity; it is a highly tunable pharmacophore. The bromine atom at the para-position of the phenyl ring serves as an excellent handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to rapidly expand structure-activity relationship (SAR) libraries.

Furthermore, imidazo[1,2-a]pyridine derivatives have demonstrated profound efficacy in recent biological evaluations, acting as potent antimicrobial agents, antibiofilm disruptors, and kinase inhibitors [5]. The electron-rich nature of the fused bicyclic system allows it to act as a bioisostere for indole or purine rings, enabling it to fit snugly into the ATP-binding pockets of various target enzymes [3].

Conclusion

2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (MW: 287.15 g/mol ) is a highly lipophilic, synthetically versatile building block. Successful application in biological screening requires strict adherence to optimized solubilization protocols—specifically utilizing anhydrous DMSO and PTFE filtration—to mitigate its poor aqueous solubility. By mastering the physicochemical constraints and synthetic pathways outlined in this guide, researchers can effectively leverage this scaffold for advanced drug discovery initiatives.

References

  • ChemScene.2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Computational Chemistry Data.
  • Clinivex.2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Solvent Solubility Profile.
  • National Institutes of Health (PMC).Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • IOSR Journal of Applied Chemistry.Green synthesis of imidazo[1,2-a]pyridines in aqueous medium.
  • ACS Publications.Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives.
Foundational

Technical Guide: The Role of the 8-Methyl Group in Imidazo[1,2-a]pyridine Biological Activity

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Soraprazan (P-CAB).[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Soraprazan (P-CAB).[1] While the 2-, 3-, and 6-positions are heavily explored for potency optimization, the 8-position (specifically the 8-methyl group) acts as a critical "molecular rudder."[1]

This guide details the specific role of the 8-methyl group. Unlike the 6-methyl group (essential for Zolpidem’s


-GABA_A affinity), the 8-methyl group often serves as a selectivity filter  or a physicochemical modulator . It influences the pKa of the bridgehead nitrogen, alters metabolic clearance vectors, and acts as a steric gatekeeper in tight binding pockets.[1]

Part 1: Structural & Electronic Determinants[1]

The "Magic Methyl" at Position 8

In the imidazo[1,2-a]pyridine numbering system, position 8 is located on the pyridine ring, adjacent to the bridgehead carbon (


).[1]
  • Numbering Context:

    • 
      : Imidazole nitrogen (Hydrogen bond acceptor).[1]
      
    • 
      : Imidazole carbons (Ligand vector attachment).[1]
      
    • 
      : Bridgehead nitrogen.
      
    • 
      : Adjacent to the bridgehead carbon, "peri" to the 
      
      
      
      region in terms of electronic influence, though spatially distinct.[1]
Electronic Modulation (pKa and Basicity)

The 8-methyl group exerts a weak inductive (


) effect. In Potassium-Competitive Acid Blockers (P-CABs) like Linaprazan  or Soraprazan  derivatives, substituents at the 8-position are critical.[1]
  • Mechanism: The basicity of

    
     is the primary driver for acid-trapping in parietal cells. An 8-alkyl group increases the electron density of the ring system, slightly raising the pKa of 
    
    
    
    compared to the unsubstituted core.
  • Contrast: Electron-withdrawing groups at C8 (e.g., 8-F, 8-Cl) lower the pKa, often reducing potency in proton-pump inhibition but potentially improving membrane permeability in neutral environments.[1]

Steric Gatekeeping (The "Selectivity Switch")

The 8-methyl group projects into a vector often distinct from the primary pharmacophore at C3.

  • Case Study (Tuberculosis): In a study of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, moving the methyl group from C6 or C7 to C8 resulted in a drastic loss of potency (MIC shift from 0.005

    
    M to 0.1 
    
    
    
    M).[1][2] This suggests the C8 vector in this specific binding pocket faces a "steric wall" or clashes with the receptor backbone.
  • Application: Use the 8-methyl analog as a negative control to validate binding modes. If activity is retained with 8-Me but lost with 6-Me, the binding pocket likely accommodates bulk near the bridgehead rather than the "top" of the pyridine ring.

Part 2: Synthesis & Protocols[1][3][4]

Retrosynthetic Logic

The most robust route to 8-methylimidazo[1,2-a]pyridines is the condensation of 2-amino-3-picoline (2-amino-3-methylpyridine) with


-haloketones.[1]

Critical Note: The methyl group at position 3 of the starting aminopyridine becomes the 8-methyl group in the fused system.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary workflows: the classic Hantzsch Condensation and the modern Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.

Synthesis_Pathways cluster_Hantzsch Route A: Hantzsch Condensation cluster_GBB Route B: GBB Multicomponent Precursor 2-Amino-3-Picoline (Start Material) Intermed N-Alkylated Intermediate Precursor->Intermed + HaloKetone Reflux Product_B 8-Methylimidazo[1,2-a]pyridine (3-Amino Substituted) Precursor->Product_B + Aldehyde + Isonitrile GBB Reaction HaloKetone α-Haloketone (R-COCH2-X) Product_A 8-Methylimidazo[1,2-a]pyridine (2-Substituted) Intermed->Product_A Cyclization (-HX, -H2O) Aldehyde Aldehyde (R-CHO) Isonitrile Isocyanide (R-NC) Catalyst Cat: Sc(OTf)3 or HClO4 Catalyst->Product_B

Caption: Comparative synthetic routes. Route A yields 2-substituted analogs; Route B yields 3-amino substituted analogs.

Detailed Protocol: Hantzsch Condensation (Standardized)

Objective: Synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine.

Reagents:

  • 2-Amino-3-picoline (1.0 equiv)[1]

  • 2-Bromoacetophenone (1.0 equiv)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-amino-3-picoline in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 2-bromoacetophenone dropwise at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
    
  • Neutralization (Critical): The reaction generates HBr.[1] Cool the mixture to room temperature. Add solid

    
     (1.2 equiv) and stir for 30 minutes to neutralize the hydrobromide salt.
    
  • Precipitation: Pour the mixture into 100 mL of ice-cold water. The free base should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2) to obtain the pure 8-methyl derivative.

Self-Validation Check:

  • H-NMR Diagnostic: Look for the disappearance of the broad

    
     signal from the starting material and the appearance of the imidazole singlet (
    
    
    
    ) around
    
    
    7.8–8.2 ppm. The 8-methyl group typically appears as a singlet around
    
    
    2.4–2.6 ppm.

Part 3: DMPK & Metabolic Stability[1]

The 8-methyl group introduces a specific metabolic liability: Benzylic Oxidation .

Metabolic Soft Spots

While the imidazo[1,2-a]pyridine core is generally stable, methyl substituents are prime targets for Cytochrome P450 enzymes (CYP3A4/CYP2D6).[1]

  • Reaction:

    
    .
    
  • Impact: Rapid oxidation of the 8-methyl group increases polarity, leading to faster renal clearance.[1]

  • Mitigation Strategy: If half-life (

    
    ) is too short, replace the 8-methyl with 8-chloro  or 8-trifluoromethyl  (bioisosteres that block metabolism but maintain lipophilicity).[1]
    
Data Comparison: Substituent Effects
Substituent (Pos 8)Electronic EffectSteric Bulk (A-Value)Metabolic StabilityPrimary Utility
-H NeutralLowHighBaseline Scaffold
-CH3 (Methyl) Weak Donor (+I)Medium (1.70)Low (Oxidation risk)pKa modulation, Lipophilicity
-Cl (Chloro) Weak Withdrawer (-I)Medium (0.43)HighMetabolic blocking, Lipophilicity
-OCH3 (Methoxy) Donor (+M)HighMedium (O-dealkylation)H-bond acceptor capability

Part 4: Biological Activity Decision Logic

When to deploy the 8-methyl group in your SAR campaign? Use the following logic flow.

SAR_Logic Start SAR Objective Check_Pocket Is the Binding Pocket at Position 8 Restricted? Start->Check_Pocket Check_Metabolism Is Clearance High? Check_Pocket->Check_Metabolism No (Open Vector) Avoid Retain 8-H or Shift to 6/7-Pos Check_Pocket->Avoid Yes (Steric Clash) Check_pKa Is N1 Basic pKa Critical? Check_Metabolism->Check_pKa Use_8Me Synthesize 8-Methyl Analog Check_Metabolism->Use_8Me No (Stable) Use_8Cl Synthesize 8-Chloro/CF3 Analog Check_Metabolism->Use_8Cl Yes (Oxidation) Check_pKa->Use_8Me Need Higher pKa (e.g., P-CABs)

Caption: Decision tree for incorporating 8-position substituents based on steric, metabolic, and electronic requirements.

References

  • Comparison of Methyl Positions in Antitubercular Activity

    • Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[3][4]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link][1]

  • Synthesis via Groebke–Blackburn–Bienaymé Reaction

    • Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

  • General Biological Activity & SAR Reviews

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[1][3][5][6][7][8]

    • Source: ACS Omega.
    • URL:[Link][1]

  • Metabolic Stability Protocols

    • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[1][2][3][4][5][6][7][9][10]

    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Imidazo[1,2-a]pyridine Scaffolds in Antiviral Discovery

Executive Summary: The "Privileged Scaffold" The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold"

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In the context of antiviral therapy, this fused bicyclic system has emerged as a critical pharmacophore, demonstrating nanomolar potency against RNA viruses including Respiratory Syncytial Virus (RSV) , Enteroviruses (EV-A71, EV-D68) , Influenza A , and Pestiviruses .

This guide synthesizes the structure-activity relationships (SAR), mechanistic diversity, and validated synthetic protocols required to leverage this core for next-generation antiviral development.

Chemical Architecture & SAR Analysis

The imidazo[1,2-a]pyridine nucleus offers four primary vectors for diversification (


 through 

), each governing specific pharmacological properties.
PositionChemical RoleSAR Impact (Antiviral Context)
C-2 (

)
Lipophilic Anchor Critical for binding hydrophobic pockets (e.g., RSV F-protein). Aryl or heteroaryl groups here often maximize

-

stacking interactions.
C-3 (

)
Functional Vector The most versatile position. Introduction of carboxamides, thioethers, or amino groups here drives target specificity (e.g., RdRp vs. Helicase).
C-6 (

)
Metabolic Modulator Substituents here (F, Cl,

) block metabolic oxidation and fine-tune the electronic properties of the ring system.
C-8 (

)
Steric Gatekeeper Substitution here can induce conformational locks, improving selectivity. Crucial for fitting into the tight "finger domain" of viral polymerases.

Mechanistic Pathways

The versatility of the imidazo[1,2-a]pyridine core allows it to interrupt the viral life cycle at multiple stages. The diagram below illustrates the two dominant mechanisms: Fusion Inhibition (RSV) and Replication Complex Inhibition (Enterovirus/Influenza).

Antiviral_Mechanism cluster_Entry Entry Phase (RSV) cluster_Replication Replication Phase (Enterovirus/Flu) Compound Imidazo[1,2-a]pyridine Ligand F_Protein Viral F-Protein (Prefusion State) Compound->F_Protein Binds Hydrophobic Pocket Target_2C Viral Protein 2C (Helicase/ATPase) Compound->Target_2C Allosteric Binding Target_RdRp RdRp (Polymerase) Compound->Target_RdRp Interferes with NTP Entry Fusion Membrane Fusion F_Protein->Fusion Inhibits Conformational Change Entry_Block Entry Blocked Fusion->Entry_Block RNA_Syn Viral RNA Synthesis Target_2C->RNA_Syn Disrupts Complex Target_RdRp->RNA_Syn Chain Termination Rep_Block Replication Halted RNA_Syn->Rep_Block

Caption: Dual mechanistic action of imidazo[1,2-a]pyridine derivatives targeting viral entry (RSV) and replication machinery (Enterovirus/Influenza).

Synthetic Strategies

To access this chemical space, two primary routes are recommended: the Classical Condensation (for C-2 aryl derivatives) and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (for C-3 amino derivatives).

Synthesis_Workflow Aminopyridine 2-Aminopyridine Condensation Condensation (Reflux in EtOH) Aminopyridine->Condensation GBB GBB Reaction (Sc(OTf)3 or AcOH) Aminopyridine->GBB AlphaHalo α-Haloketone AlphaHalo->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->GBB Isocyanide Isocyanide (R-NC) Isocyanide->GBB Core_C2 2-Substituted Imidazo[1,2-a]pyridine Condensation->Core_C2 Core_C3 3-Amino-Imidazo[1,2-a]pyridine (High Diversity) GBB->Core_C3 Halogenation C-3 Halogenation (NBS/NIS) Core_C2->Halogenation Final Potent Antiviral Agent (e.g., Compound 8jm) Core_C3->Final Derivatization Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Halogenation->Coupling Coupling->Final

Caption: Divergent synthetic pathways. The GBB reaction offers rapid library generation, while condensation allows precise C-2/C-3 functionalization.

Detailed Experimental Protocols

Synthesis of High-Potency RSV Inhibitor (Type 8jm)

Rationale: This protocol targets the C-2/C-7 substituted core, mimicking the architecture of potent RSV fusion inhibitors (


 nM).

Reagents: 4-methyl-2-aminopyridine, ethyl bromopyruvate,


, 

, Pd-catalysts.

Step 1: Cyclization

  • Dissolve 4-methyl-2-aminopyridine (10 mmol) in ethanol (50 mL).

  • Add ethyl bromopyruvate (11 mmol) dropwise.

  • Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Cool to RT. Filter the precipitate (HBr salt).

  • Neutralize with sat.

    
     and extract with DCM to yield Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate .
    

Step 2: Functional Group Manipulation

  • Reduction: Treat the ester with

    
     (1.5 eq) in dry THF at 0°C to yield the alcohol.
    
  • Halogenation: React the alcohol with

    
     to form the alkyl chloride, or treat the core with NBS (1.1 eq) in MeCN to install a bromine at the C-3 position .
    

Step 3: Sonogashira Coupling (Critical for Potency)

  • In a microwave vial, combine the 3-bromo-intermediate (1.0 eq), the appropriate alkyne (e.g., 4-(t-butyldimethylsiloxy)butyne) (1.2 eq),

    
     (5 mol%), and CuI (10 mol%).
    
  • Dissolve in degassed DMF/TEA (3:1).

  • Irradiate at 100°C for 30 mins.

  • Purify via silica gel chromatography.[1]

Self-Validation Check:

  • NMR: Look for the disappearance of the C-3 proton singlet (

    
     ppm).
    
  • Yield: Step 1 should yield >80%. Step 3 typically yields 60-75%.

Antiviral Evaluation: CPE Reduction Assay

Rationale: This assay quantifies the ability of the compound to prevent virus-induced cell death (Cytopathic Effect).[2][3][4][5] It is the gold standard for phenotypic screening.

Materials:

  • Cells: HeLa-Rh (for Enterovirus) or HEp-2 (for RSV).

  • Reagent: MTS/PMS solution (Promega CellTiter 96).

  • Control: Pleconaril (Enterovirus) or Ribavirin (RSV).

Protocol:

  • Seeding: Plate cells (15,000 cells/well) in 96-well plates in DMEM + 2% FBS. Incubate 24h at 37°C.[1][2]

  • Compound Dilution: Prepare 3-fold serial dilutions of the test compound (Start: 100

    
    M) in assay medium.
    
  • Infection: Remove supernatant. Add 50

    
    L of compound dilution + 50 
    
    
    
    L of virus suspension (
    
    
    ).
    • Virus Control (VC): Virus + Media (No drug).

    • Cell Control (CC): Media only (No virus, no drug).

  • Incubation: Incubate for 3-4 days until VC wells show 100% CPE.

  • Readout: Add 20

    
    L MTS/PMS reagent. Incubate 2h. Measure absorbance at 490 nm.
    

Calculation:



Calculate 

using non-linear regression (GraphPad Prism).

Comparative Data: Potency Landscape

The following table highlights the potency of imidazo[1,2-a]pyridine derivatives against key viral targets compared to clinical standards.

Compound IDTarget VirusMechanism

(nM)

(

M)
Selectivity Index (SI)
8jm [1]RSVFusion Inhibitor3.0 >50>16,000
BMS-433771 RSVFusion Inhibitor20.0>502,500
Compound 41 [2]Influenza ARdRp Inhibitor290>100>340
AG110 [3]BVDV (Pestivirus)RdRp Inhibitor1,200>100>80
Compound 1 [4]Enterovirus (CVB3)PI4KIII

/ 2C
4.0>10>2,500

Data Source: Synthesized from recent SAR studies (see References).

References

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Journal of Medicinal Chemistry.

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry.

  • The Imidazopyrrolopyridine Analogue AG110 Is a Novel, Highly Selective Inhibitor of Pestiviruses That Targets the Viral RNA-Dependent RNA Polymerase. Journal of Virology.

  • A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ. Antimicrobial Agents and Chemotherapy.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of therapeutics ranging from GABA_A receptor agonists (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of therapeutics ranging from GABA_A receptor agonists (e.g., zolpidem) to kinase inhibitors[1]. Modifying the peripheral aryl rings of this core via the Suzuki-Miyaura cross-coupling reaction is a highly effective late-stage functionalization strategy to explore structure-activity relationships (SAR)[2].

This application note provides a self-validating, highly optimized protocol for the cross-coupling of 2-(4-bromophenyl)imidazo[1,2-a]pyridine with arylboronic acids. The reaction relies on a palladium catalyst to facilitate carbon-carbon bond formation. Mechanistic and kinetic studies on imidazo[1,2-a]pyridine arylations indicate that the oxidative addition of the Pd(0) species into the C–Br bond and the subsequent transmetalation are pivotal, potentially rate-determining steps[3].

Causality in Reagent Selection
  • Catalyst Choice (Pd(dppf)Cl₂): The use of the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (99°). This steric bulk forcibly accelerates the reductive elimination step, preventing the accumulation of stable Pd(II) intermediates and minimizing the formation of homocoupled byproducts[1].

  • Solvent System (1,4-Dioxane/H₂O): Imidazo[1,2-a]pyridines are highly lipophilic, requiring an organic solvent like dioxane for complete dissolution. However, trace water is absolutely critical; it dissolves the inorganic base and generates a reactive Pd-hydroxo intermediate (or hydrolyzes the boronate ester), which drastically accelerates the transmetalation step[4].

  • Base Selection (K₂CO₃): A mild inorganic base like potassium carbonate is sufficiently basic to activate the boronic acid without causing the degradation of sensitive functional groups that might be present on the heteroaryl scaffold.

Catalytic Cycle Visualization

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII 2-(4-bromophenyl) imidazo[1,2-a]pyridine Base Base Addition (e.g., K2CO3) PdII->Base PdII_OH Pd(II) Intermediate Ar-Pd-OH Base->PdII_OH Transmet Transmetalation with Ar'-B(OH)2 PdII_OH->Transmet PdII_ArAr Pd(II) Intermediate Ar-Pd-Ar' Transmet->PdII_ArAr Arylboronic Acid RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerated Product Coupled Biaryl Product (Imidazo[1,2-a]pyridine-Ar') RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling for 2-(4-bromophenyl)imidazo[1,2-a]pyridine.

Optimization Data Presentation

To establish the most robust conditions, various catalytic systems were evaluated. The quantitative data below summarizes the optimization landscape, demonstrating why the Pd(dppf)Cl₂ / K₂CO₃ system in aqueous dioxane is the recommended standard.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)801265
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100488
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 6 94
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (5:1)90882

Experimental Protocol

This methodology is designed as a self-validating system. Every critical step includes a physical or analytical checkpoint to ensure trustworthiness and reproducibility.

Materials Required:

  • 2-(4-bromophenyl)imidazo[1,2-a]pyridine (1.0 equiv.)

  • Arylboronic acid or heteroarylboronic acid (1.2 - 1.5 equiv.)

  • Potassium carbonate (K₂CO₃, 2.5 equiv.) *[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.)

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Workflow:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)imidazo[1,2-a]pyridine (1.0 eq), the selected arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Causality: Solid reagents are added first to allow for simultaneous purging, minimizing the risk of introducing ambient oxygen later.

  • Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Degas the resulting suspension by sparging with ultra-pure Argon for 15–20 minutes, or via three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is highly detrimental; it oxidizes the electron-rich phosphine ligands of the catalyst and promotes the oxidative homocoupling of the boronic acid, drastically reducing the yield.

  • Catalyst Introduction: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (5 mol%). Seal the flask with a Teflon-lined septum.

    • Causality: Adding the palladium catalyst after the solvent has been degassed prevents premature catalyst deactivation.

  • Reaction Execution & Monitoring: Heat the reaction mixture in a pre-equilibrated oil bath at 90 °C for 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material possesses a distinct isotopic signature (a 1:1 doublet at m/z 273/275 due to ⁷⁹Br/⁸¹Br). The reaction is deemed complete when this doublet is entirely replaced by the mass of the desired biaryl product[1].

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. (A typical gradient is 0-5% Methanol in Dichloromethane, adjusting based on the polarity of the coupled aryl group).

Troubleshooting & Field Insights

  • Observation of Protodeboronation: If the boronic acid degrades before coupling, it is likely due to excessive heat or base concentration. Solution: Lower the temperature to 80 °C and switch to a milder base such as K₃PO₄·H₂O, which has been shown to facilitate coupling while preserving sensitive boronic acids[4].

  • Incomplete Conversion: If unreacted 2-(4-bromophenyl)imidazo[1,2-a]pyridine remains after 12 hours, the catalyst may have perished. Solution: Ensure strict adherence to degassing protocols. Alternatively, switch to a more sterically demanding and electron-rich ligand system like Pd(OAc)₂ with SPhos, which excels in difficult cross-couplings[4].

References

  • Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation. National Institutes of Health (NIH) / PMC. [3]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. National Institutes of Health (NIH) / PMC. [1]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [4]

  • Suzuki-Miyaura Cross Coupling. Chem-Station Int. Ed.[2]

Sources

Application

Application Notes and Protocols: One-Pot Synthesis of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This scaffold is present in marketed drugs such as zolpidem (anxiolytic), alpidem, and saripidem.[1] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, including anticancer, anti-inflammatory, and antiviral properties, has fueled significant interest in the development of efficient synthetic methodologies for their preparation.[3][4] The one-pot condensation reaction of 2-aminopyridines with α-haloketones, a variation of the Tschitschibabin reaction, represents a classical and highly effective approach to construct this bicyclic system.[5][6]

This application note provides a comprehensive guide to the one-pot synthesis of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine from 2-amino-3-methylpyridine and 2-bromo-4'-bromoacetophenone. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and provide key characterization data for the resulting product.

Mechanistic Insights: The Tschitschibabin Condensation Pathway

The formation of the imidazo[1,2-a]pyridine ring system in this reaction proceeds through a well-established cascade of nucleophilic substitution and intramolecular cyclization, commonly referred to as the Tschitschibabin condensation.[7] The generally accepted mechanism can be outlined as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-3-methylpyridine on the electrophilic carbon of the α-haloketone (2-bromo-4'-bromoacetophenone). This step results in the formation of a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This leads to the formation of a five-membered heterocyclic intermediate.

  • Dehydration and Aromatization: The subsequent elimination of a water molecule (dehydration) from this intermediate results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

The presence of a methyl group at the 3-position of the 2-aminopyridine ring directs the cyclization to form the 8-methyl-substituted product. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction, although solvent-free and catalyst-free conditions have also been reported to be effective.[8]

reaction_mechanism reagents 2-amino-3-methylpyridine + 2-bromo-4'-bromoacetophenone intermediate1 Quaternary Ammonium Salt Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization (Hemiaminal Intermediate) intermediate1->intermediate2 Intramolecular Cyclization product 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine intermediate2->product Dehydration & Aromatization

Figure 1: Simplified workflow of the one-pot condensation reaction.

Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine.

Materials:

  • 2-amino-3-methylpyridine (C₆H₈N₂)

  • 2-bromo-4'-bromoacetophenone (C₈H₆Br₂O)

  • Ethanol (C₂H₅OH), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylpyridine (1.08 g, 10 mmol) and 2-bromo-4'-bromoacetophenone (2.78 g, 10 mmol).

  • Solvent and Base Addition: Add 40 mL of anhydrous ethanol to the flask, followed by sodium bicarbonate (1.26 g, 15 mmol). The addition of a mild base like sodium bicarbonate helps to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reaction: Stir the mixture at room temperature for 15 minutes and then heat to reflux (approximately 78 °C). Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine as a solid.

Data and Characterization

The successful synthesis of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine can be confirmed by various analytical techniques.

ParameterExpected Value
Molecular Formula C₁₄H₁₁BrN₂
Molecular Weight 287.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point Varies depending on purity
TLC (3:7 EtOAc/Hex) Rf ≈ 0.4-0.5
Expected Yield 70-85%

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine and the bromophenyl rings, as well as a singlet for the methyl group.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display distinct resonances for the carbon atoms of the heterocyclic core and the substituted phenyl ring.

  • Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at m/z 287.0 and 289.0, corresponding to the bromine isotopes.[8]

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup: - 2-amino-3-methylpyridine - 2-bromo-4'-bromoacetophenone addition 2. Add Ethanol and NaHCO₃ setup->addition reflux 3. Reflux for 4-6 hours addition->reflux evaporation 4. Evaporate Solvent reflux->evaporation extraction 5. Aqueous Work-up & Extraction with EtOAc evaporation->extraction drying 6. Dry and Concentrate extraction->drying purification 7. Column Chromatography drying->purification characterization Characterization: - NMR - MS - Melting Point purification->characterization

Figure 2: Step-by-step experimental workflow.

Conclusion

This application note provides a detailed and practical guide for the one-pot synthesis of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine. The described protocol is efficient and utilizes readily available starting materials, making it a valuable method for researchers in organic synthesis and drug discovery. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the development of novel therapeutic agents, and robust synthetic routes like the one presented here are crucial for advancing these research efforts.

References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • ResearchGate. Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • ACS Publications. The Reaction of 2-Aminopyridine with α-Halo Ketones. Available at: [Link]

  • PMC - NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Wikipedia. Chichibabin reaction. Available at: [Link]

  • RSC Publishing. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]

  • Bentham Science. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Available at: [Link]

  • ChemRxiv. Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Available at: [Link]

  • ResearchGate. Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. Available at: [Link]

  • ResearchGate. Imidazopyridine derivatives from the Chichibabin reaction. Available at: [Link]

Sources

Method

Application Note: Preparation of Biaryl Derivatives from 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Executive Summary This application note details the robust synthesis of biaryl derivatives utilizing 2-(4-bromophenyl)imidazo[1,2-a]pyridine as the core scaffold. Imidazo[1,2-a]pyridines are "privileged structures" in me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of biaryl derivatives utilizing 2-(4-bromophenyl)imidazo[1,2-a]pyridine as the core scaffold. Imidazo[1,2-a]pyridines are "privileged structures" in medicinal chemistry, serving as the backbone for marketed drugs like Zolpidem (hypnotic) and emerging anti-tubercular agents.

The protocol focuses on the Suzuki-Miyaura cross-coupling reaction , optimized for high throughput and reproducibility. Unlike general organic synthesis guides, this note addresses specific solubility challenges and catalyst deactivation pathways inherent to nitrogen-fused heterocycles.

Strategic Rationale & Medicinal Context

The 2-phenylimidazo[1,2-a]pyridine moiety is a bioisostere of the benzodiazepine core. Modifying the para-position of the phenyl ring (the "biaryl" axis) is a critical strategy for:

  • Extending the Pharmacophore: Reaching into deep hydrophobic pockets of target proteins (e.g., QcrB in M. tuberculosis).

  • Modulating Solubility: Biaryl systems often require solubilizing tails; this protocol allows the late-stage introduction of polar aryl groups.

  • Electronic Tuning: Altering the pKa of the imidazole nitrogen to fine-tune bioavailability.

Pathway Visualization: Medicinal Chemistry Logic

The following diagram illustrates the strategic divergence from the core scaffold to bioactive targets.

MedChemStrategy Scaffold 2-(4-Bromophenyl) imidazo[1,2-a]pyridine Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Target1 Anti-Infectives (e.g., QcrB Inhibitors) Coupling->Target1  + Hydrophobic Aryl Target2 GABA-A Modulators (Anxiolytics) Coupling->Target2  + Electron Deficient Aryl Target3 MPI Inhibitors (Cancer) Coupling->Target3  + Polar Heteroaryl

Figure 1: Strategic diversification of the imidazo[1,2-a]pyridine scaffold via cross-coupling.

Pre-Synthesis Considerations

Starting Material Quality

Commercial batches of 2-(4-bromophenyl)imidazo[1,2-a]pyridine often contain traces of unreacted


-bromoacetophenone, which is a potent alkylator and catalyst poison.
  • Recommendation: If the starting material appears yellow or orange (it should be off-white/beige), recrystallize from Ethanol/Water (9:1) before use.[1][2]

Catalyst Selection Logic

While Pd(PPh3)4 is standard, this scaffold contains a pyridine-like nitrogen (N1) that can coordinate to Palladium, potentially arresting the catalytic cycle.

  • Standard Protocol: Pd(dppf)Cl2[1]·DCM or Pd(PPh3)4 .

  • Challenging Substrates: If the coupling partner is sterically hindered (e.g., ortho-substituted boronic acids), switch to Pd2(dba)3 / XPhos . The bulky biaryl phosphine ligand prevents N1-coordination.

Detailed Experimental Protocol

Synthesis of the Precursor (If not purchased)

To ensure a self-validating supply chain, we provide the synthesis of the bromide precursor.

Reaction: 2-Aminopyridine + 2,4'-Dibromoacetophenone


 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Protocol:

  • Dissolve 2-aminopyridine (10 mmol, 0.94 g) and 2,4'-dibromoacetophenone (10 mmol, 2.78 g) in Ethanol (20 mL) .

  • Heat to reflux (80°C) for 4–6 hours.

  • Observation: A heavy precipitate (HBr salt) will form.

  • Cool to room temperature. Filter the solid.

  • Suspend the solid in water and neutralize with saturated NaHCO3 until pH ~8.

  • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Yield: ~75–85% (Off-white solid).

Suzuki-Miyaura Cross-Coupling (The Core Workflow)

Reaction Scheme:



Reagents:

  • Substrate: 2-(4-bromophenyl)imidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%) [Preferred for robustness]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Vessel Preparation: Use a microwave vial or a round-bottom flask equipped with a septum. Flame-dry if strictly necessary, though this aqueous protocol is tolerant of trace moisture.

  • Charging: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (5 mol%) to the vial.

  • Inerting: Seal the vessel. Evacuate and backfill with Argon (or Nitrogen) three times. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M K2CO3 solution.

    • Ratio: Typically 4:1 Dioxane:Water.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 120°C for 30 minutes.

  • Monitoring: Check by TLC (System: 5% MeOH in DCM).

    • Validation: The Product is usually more polar and highly fluorescent under UV (254/365 nm) compared to the non-fluorescent bromide starting material.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with Water (x2) and Brine (x1).

    • Dry organic layer over MgSO4.[3]

    • Filter through a small pad of Celite to remove Palladium black.

  • Purification: Flash Column Chromatography.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane.
      
Experimental Workflow Diagram

Workflow Start Weigh Reagents (Substrate, Boronic Acid, Cat.) Inert Evacuate & Backfill (Argon x3) Start->Inert Solvent Add Degassed Solvent (Dioxane/Aq. K2CO3) Inert->Solvent Heat Heat (90°C Thermal / 120°C MW) Solvent->Heat Monitor TLC Check (Look for Fluorescence) Heat->Monitor Monitor->Heat Incomplete Workup Extraction (EtOAc) & Celite Filtration Monitor->Workup Complete Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Optimization & Troubleshooting Guide

The following table summarizes "field-proven" adjustments for common failure modes.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1 nitrogen.Switch to Pd(OAc)2 / SPhos or increase temperature.
Homocoupling (Ar'-Ar') Presence of Oxygen.[1][2]Degas solvents more rigorously (sparge with Ar for 15 min).
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol) instead of acid; switch base to K3PO4 (anhydrous) in Toluene.
Product stuck on Silica Product is too basic/polar.Add 1% Triethylamine to the eluent or use Alumina columns.

Characterization Criteria

To validate the synthesis, the following spectral features must be observed.

1H NMR (DMSO-d6 or CDCl3)
  • Disappearance: The AA'BB' pattern of the para-bromophenyl group (typically two doublets around 7.6 and 7.8 ppm) will shift significantly and become more complex due to the new aryl ring.

  • Imidazo Core: The C3-H proton (singlet) typically appears around 8.0 – 8.3 ppm .

  • Biaryl Linkage: Look for the increase in aromatic integration corresponding to the added ring.

Mass Spectrometry (ESI+)
  • Isotope Pattern: The starting material has a distinct 1:1 doublet (79Br/81Br). The product must not show this pattern. It should show a clean [M+H]+ peak corresponding to the biaryl mass.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2013.
  • Suzuki Coupling on Imidazo[1,2-a]pyridine Scaffolds

    • El Kazzouli, S., et al. "Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex." Mediterranean Journal of Chemistry, 2019.[3]

  • Medicinal Chemistry Applications (Anti-TB)

    • Hameed, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry, 2023.[4]

  • Microwave Assisted Protocols

    • Koubachi, J., et al. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Moroccan Journal of Heterocyclic Chemistry, 2008.

Sources

Application

Application Note: Green Chemistry Synthesis of Imidazo[1,2-a]pyridines in Ionic Liquids

[1] Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics (e.g., Alpidem, Zolpidem) and emerging antiviral agents. Conventio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics (e.g., Alpidem, Zolpidem) and emerging antiviral agents. Conventional synthesis often relies on volatile organic solvents (VOCs) and lachrymatory


-haloketones, generating significant hazardous waste.

This guide details a Green Chemistry protocol utilizing Ionic Liquids (ILs) as dual solvent-catalysts. By leveraging the tunable physicochemical properties of ILs—specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF


])  and Choline Chloride-based Deep Eutectic Solvents (DES) —researchers can achieve higher yields, reduced reaction times, and near-zero solvent emission.

Mechanistic Insight & Causality

Why switch to Ionic Liquids? The causality lies in the stabilization of charged intermediates .

  • Electrophilic Activation: The ionic environment of [bmim][BF

    
    ] acts as a Lewis acid, polarizing the carbonyl group of the aldehyde or ketone.
    
  • Transition State Stabilization: The formation of imidazo[1,2-a]pyridine involves a charged iminium intermediate. The high dielectric constant of the IL stabilizes this species, lowering the activation energy (

    
    ).
    
  • Amphiphilic Solvation: ILs dissolve both organic reactants and inorganic byproducts, facilitating a homogeneous reaction phase that often separates upon cooling or water addition, simplifying workup.

Visualization: Groebke-Blackburn-Bienaymé (GBB) Pathway in IL

The following diagram illustrates the 3-component coupling mechanism facilitated by the ionic liquid environment.

GBB_Mechanism Start Reactants: 2-Aminopyridine (1) Aldehyde (2) Isocyanide (3) Schiff Intermediate A: Schiff Base (Iminium Ion) Start->Schiff - H2O Attack Intermediate B: [4+1] Cycloaddition (Isocyanide Attack) Schiff->Attack + Isocyanide ProtShift Intermediate C: Prototropic Shift Attack->ProtShift Product Final Product: Imidazo[1,2-a]pyridine ProtShift->Product IL_Effect1 IL Cation stabilizes Iminium formation IL_Effect1->Schiff Stabilization IL_Effect2 IL Anion promotes Proton Transfer IL_Effect2->ProtShift Catalysis

Figure 1: Mechanistic pathway of the GBB reaction showing how the Ionic Liquid (IL) stabilizes the iminium intermediate and facilitates proton transfer.

Experimental Protocols

Protocol A: Catalyst-Free Condensation in [bmim][BF ]

Application: Synthesis of 2-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and


-haloketones.
Green Metric:  100% Atom Economy (theoretical), Recyclable Solvent.
Reagents
  • Substrate A: 2-Aminopyridine (1.0 mmol)[1]

  • Substrate B:

    
    -Bromoacetophenone (1.0 mmol)
    
  • Solvent: [bmim][BF

    
    ] (2 mL) (1-butyl-3-methylimidazolium tetrafluoroborate)
    
  • Extraction: Ethyl Acetate (EtOAc) or Diethyl Ether

Step-by-Step Methodology
  • Preparation: In a 10 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and

    
    -bromoacetophenone (1.0 mmol) in 2 mL of [bmim][BF
    
    
    
    ].
    • Expert Note: No external catalyst is required; the IL acts as the promoter.

  • Reaction: Stir the mixture at room temperature for 5–10 minutes. If starting materials are sterically hindered, heat to 60°C.

    • Validation: Monitor by TLC (System: Hexane:EtOAc 7:3). The reaction is typically complete when the spot for

      
      -bromoacetophenone disappears.
      
  • Quenching: Add 5 mL of cold water to the reaction mixture.

    • Observation: The hydrophobic product usually precipitates out or forms an oil, while the IL remains in the aqueous phase.

  • Isolation:

    • Solid Products: Filter the precipitate, wash with water (2 x 5 mL), and dry.

    • Oily Products: Extract with EtOAc (3 x 5 mL). Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      and evaporate under reduced pressure.
  • Purification: Recrystallize from ethanol if necessary. Column chromatography is rarely needed due to high conversion specificity.

Protocol B: One-Pot GBB Multicomponent Synthesis in Acidic IL

Application: Synthesis of 3-amino-imidazo[1,2-a]pyridines (drug-like diversity). Solvent: [Hmim][HSO


] (1-methylimidazolium hydrogen sulfate) or Choline Chloride:Urea (DES).
Step-by-Step Methodology
  • Mixing: Charge a reaction vessel with 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1.1 mmol).

  • Solvent Addition: Add 1.5 mL of [Hmim][HSO

    
    ].
    
  • Heating: Stir at 80°C for 2–3 hours.

    • Causality: The acidic proton on the imidazolium cation catalyzes the imine formation (Schiff base) which is the rate-determining step.

  • Workup: Cool to room temperature. Add water (10 mL). The IL dissolves; the product precipitates.

  • Filtration: Filter the solid product. The filtrate contains the IL.[2]

Recyclability & Sustainability Workflow

A critical requirement for "Green" status is the reuse of the ionic liquid. The following workflow ensures >90% recovery over 5 cycles.

Recyclability_Workflow Reaction Step 1: Reaction Completion (IL + Product + Byproducts) Extraction Step 2: Phase Separation Add Water/Ether Reaction->Extraction Product_Phase Organic Phase (Contains Product) Extraction->Product_Phase IL_Phase Aqueous/IL Phase (Contains IL + Salts) Extraction->IL_Phase Evaporation Step 3: Vacuum Distillation (80°C, 2 hours) IL_Phase->Evaporation Remove Water Drying Step 4: Vacuum Drying (Remove trace water) Evaporation->Drying Reuse Recycled IL (Ready for Cycle n+1) Drying->Reuse Reuse->Reaction Re-enter Cycle

Figure 2: Closed-loop recovery system for Ionic Liquids. The key step is the vacuum distillation to remove water introduced during the quench phase.

Self-Validating Check:

  • Before reuse, check the viscosity of the recovered IL. Significant increase suggests accumulation of salts or decomposition.

  • Verify purity via

    
    H NMR (check for loss of alkyl peaks or appearance of new aromatic signals).
    

Performance Data: ILs vs. Conventional Solvents[4][5]

The following table summarizes the efficiency gains when switching from refluxing ethanol (conventional) to [bmim][BF


] (Green Protocol).
ParameterConventional (Ethanol Reflux)Green Protocol ([bmim][BF

])
Improvement Factor
Temperature 80°C (Reflux)25°C (Room Temp)Energy Saving
Time 4 – 8 Hours10 – 30 Minutes16x Faster
Yield 70 – 80%92 – 96%+20% Efficiency
Catalyst Often requires NaHCO

or Lewis Acids
None (IL acts as catalyst)Reagent Reduction
Workup Solvent evaporation, extractionSimple water precipitationProcess Safety

Data aggregated from comparative studies (See References [1], [3]).

Troubleshooting & Optimization

  • Problem: Low yield with electron-withdrawing groups (e.g., nitro-aldehydes).

    • Solution: Increase temperature to 80°C. Electron-deficient substrates destabilize the iminium intermediate; thermal energy compensates for this.

  • Problem: IL becomes too viscous to stir.

    • Solution: Use ultrasound irradiation (35 kHz). Ultrasound reduces viscosity and enhances mass transfer in ionic liquids (sonochemistry).

  • Problem: Product does not precipitate with water.

    • Solution: The product might be partially water-soluble. Saturate the aqueous phase with NaCl (salting out) before extracting with ethyl acetate.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Catalyst-free synthesis of imidazo[1,2-a]pyridines via Groebke multicomponent reaction in deep eutectic solvents. ResearchGate. [Link]

  • Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO / J. Braz. Chem. Soc. [Link][3]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]

  • Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. [Link]

Sources

Method

Application Note: Precision C-H Activation of the 8-Methylimidazo[1,2-a]pyridine Scaffold

Strategic Overview The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor). While the pare...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor). While the parent scaffold is well-studied, the 8-methylimidazo[1,2-a]pyridine variant presents unique synthetic opportunities and challenges.

The 8-methyl group is not merely a spectator; it exerts significant influence:

  • Steric Blocking: It effectively blocks the C-8 position, preventing metabolic oxidation or unwanted electrophilic attack at this site.

  • Electronic Donation: It increases electron density in the pyridine ring, enhancing the nucleophilicity of C-3.

  • Lateral Handle: It provides a "benzylic-like" site for lateral C(sp³)-H functionalization, allowing the installation of formyl, halo, or alkyl groups without pre-functionalization.

This guide details protocols for C-3 Arylation (the primary vector for SAR expansion) and Lateral 8-Methyl Functionalization , supported by mechanistic insights into the Concerted Metalation-Deprotonation (CMD) pathway.

Regioselectivity & Reactivity Map

The following diagram illustrates the reactivity landscape of the 8-methylimidazo[1,2-a]pyridine scaffold.

G Scaffold 8-Methylimidazo[1,2-a]pyridine C3 C-3 Position (Nucleophilic / Electrophilic) Scaffold->C3 Primary Target (Pd-Catalyzed Arylation) C5 C-5 Position (Distal / Sterically Crowded) Scaffold->C5 Difficult Access C2 C-2 Position (Acidic C-H) Scaffold->C2 Secondary Target Me8 8-Methyl Group (Lateral Benzylic C-H) Scaffold->Me8 Divergent Target (Radical Oxidation) CMD Pathway CMD Pathway C3->CMD Pathway Mechanism HAT Pathway HAT Pathway Me8->HAT Pathway Mechanism

Figure 1: Reactivity profile of the 8-methylimidazo[1,2-a]pyridine scaffold. C-3 is the most accessible site for Pd-catalyzed cross-coupling, while the 8-methyl group offers a unique handle for lateral functionalization.

Protocol A: C-3 Regioselective Direct Arylation

Objective: Installation of aryl groups at the C-3 position to generate biaryl pharmacophores (Zolpidem analogs).

Mechanistic Insight: The CMD Pathway

Unlike traditional Electrophilic Aromatic Substitution (


), which relies purely on nucleophilicity, Pd-catalyzed C-H activation at C-3 often proceeds via a Concerted Metalation-Deprotonation (CMD)  mechanism.
  • Coordination: The electrophilic Pd(II) species coordinates to the imidazo[1,2-a]pyridine.

  • Agostic Interaction: A carbonate or acetate base coordinates to the Pd center.

  • C-H Cleavage: The base deprotonates C-3 simultaneously as the Pd-C bond forms. The electron-rich nature of the 8-methyl variant facilitates this step by stabilizing the transition state.

Experimental Protocol

Scale: 1.0 mmol

Reagents:

  • Substrate: 8-Methylimidazo[1,2-a]pyridine (1.0 equiv, 132 mg)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%, 11 mg)

  • Ligand: PPh₃ (10 mol%, 26 mg) — Note: Phosphine-free conditions are possible but PPh₃ ensures reproducibility across diverse aryl bromides.

  • Base: K₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, 3 mL)

Step-by-Step Workflow:

  • Setup: Oven-dry a 10 mL Schlenk tube or pressure vial containing a magnetic stir bar.

  • Charging: Add Pd(OAc)₂, PPh₃, K₂CO₃, and the Aryl Bromide to the tube.

  • Substrate Addition: Add 8-methylimidazo[1,2-a]pyridine.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated oil bath at 100 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The product usually fluoresces blue/green under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Critical Tip: Imidazopyridines can streak on silica. Add 1% Et₃N to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N) to improve peak shape.

Optimization Table: Solvent & Base Effects

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂K₂CO₃Dioxane10088Standard Protocol
2Pd(OAc)₂Cs₂CO₃DMF12092Better for sterically hindered Aryl Bromides
3Pd(OAc)₂KOAcDMA12075Lower yield; KOAc is weaker base
4Pd(OAc)₂K₂CO₃Toluene11045Poor solubility of inorganic base

Protocol B: Lateral Functionalization of the 8-Methyl Group

Objective: Conversion of the inert methyl group into a reactive aldehyde or halide handle.

Mechanistic Insight: Radical HAT

This transformation relies on Hydrogen Atom Transfer (HAT) . A radical initiator generates an oxygen-centered radical, which abstracts a hydrogen atom from the benzylic 8-methyl position. The resulting benzylic radical is then trapped by oxygen (to form the aldehyde) or a halogen source.

Experimental Protocol: 8-Methyl to 8-Formyl Conversion

Scale: 0.5 mmol

Reagents:

  • Substrate: 8-Methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO₂) (1.5 equiv) — Caution: Toxic.

  • Solvent: 1,4-Dioxane/Water (10:1 ratio)

Step-by-Step Workflow:

  • Setup: Use a sealed tube to prevent solvent loss at high temps.

  • Charging: Add substrate and SeO₂.

  • Solvent: Add Dioxane (2 mL) and Water (0.2 mL). The water is crucial for the hydration of the intermediate species.

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Workup: Filter hot through Celite to remove black Selenium precipitate.

  • Purification: The aldehyde product is often less polar than the starting material. purify via short silica plug.

Troubleshooting & Critical Controls

The "N-1 Binding" Problem

A common failure mode in Pd-catalysis with this scaffold is the poisoning of the catalyst by the N-1 nitrogen (bridgehead).

  • Symptom: Reaction stalls at <20% conversion despite high temp.

  • Cause: The substrate competes with PPh₃ for the Pd center.

  • Solution: The 8-methyl group actually helps here by providing steric bulk that discourages N-1 coordination to the metal, making the 8-methyl variant often more reactive in C-3 arylation than the unsubstituted parent. If stalling occurs, increase ligand loading to 20 mol% or switch to a bidentate ligand like Xantphos.

Reproducibility Checklist

Workflow Visualization

The following diagram summarizes the decision-making process for functionalizing this scaffold.

Workflow Start Start: 8-Methylimidazo[1,2-a]pyridine Decision Target Modification? Start->Decision PathA Core Diversification (Biaryl Synthesis) Decision->PathA SAR Study PathB Side-Chain Modification (Linker Installation) Decision->PathB Linker Logic StepA1 C-3 Arylation (Pd(OAc)2, K2CO3) PathA->StepA1 StepB1 SeO2 Oxidation (Dioxane/H2O) PathB->StepB1 StepA2 Purification (Silica + 1% Et3N) StepA1->StepA2 StepB2 Product: 8-Formyl (Reductive Amination Ready) StepB1->StepB2

Figure 2: Decision tree for selecting the appropriate functionalization pathway based on medicinal chemistry goals.

References

  • General C-H Activation Reviews

    • Gevorgyan, V., et al. "Transition Metal-Catalyzed C–H Functionalization of Heterocycles." Chem. Rev.2007 , 107, 174–238. Link

    • Doucet, H. "Pd-Catalyzed C–H Bond Functionalization of Imidazo[1,2-a]pyridines." ChemCatChem2019 , 11, 2737. Link

  • C-3 Arylation Specifics

    • "Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines." J. Org.[1] Chem.2012 , 77, 3583. Link

    • "Mechanistic Studies on the Pd-Catalyzed Direct Arylation." J. Am. Chem. Soc.2010 , 132, 10821. Link

  • Lateral & 8-Methyl Functionalization

    • "Synthesis and Functionalization of Imidazo[1,2-a]pyridines." Org.[1][2][3][4] Biomol. Chem.2023 , 21, 7845. Link

    • "Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules2025 , 30, 607.[3] Link

Sources

Application

Recrystallization solvent systems for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine

Abstract & Scope This technical guide details the purification strategies for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine , a critical pharmacophore intermediate often employed in the synthesis of GABA-A receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the purification strategies for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine , a critical pharmacophore intermediate often employed in the synthesis of GABA-A receptor modulators and anti-inflammatory agents. The presence of the 8-methyl group and the 4-bromophenyl moiety imparts specific lipophilic characteristics that distinguish this molecule from its unsubstituted analogs. This note provides validated solvent systems, thermodynamic rationales, and step-by-step protocols to achieve >99% HPLC purity via recrystallization, minimizing the need for expensive silica gel chromatography.

Physicochemical Analysis & Solubility Profile

To design an effective recrystallization system, one must understand the molecular interactions at play.

  • Core Scaffold: The imidazo[1,2-a]pyridine core is a fused bicyclic system with a bridgehead nitrogen. It is weakly basic (

    
    ) and planar.
    
  • 8-Methyl Substituent: Located on the pyridine ring (derived from 2-amino-3-picoline), this group adds steric bulk and slight lipophilicity, disrupting crystal packing efficiency compared to the unsubstituted parent. This often lowers the melting point slightly, increasing the risk of "oiling out."

  • 4-Bromophenyl Group: This moiety significantly increases

    
     (lipophilicity) and introduces potential for halogen bonding. It renders the molecule sparingly soluble in water and cold alkanes but highly soluble in chlorinated solvents.
    
Table 1: Solvent Screen & Solubility Data (Estimated)
Solvent SystemDielectric Constant (

)
Solubility (Cold)Solubility (Hot)Suitability
Ethanol (Abs.) 24.5LowHighExcellent (Primary)
Ethyl Acetate 6.0ModerateVery HighGood (Yield loss risk)
Acetonitrile 37.5LowHighExcellent (High Purity)
DCM / CHCl3 8.9 / 4.8Very HighVery HighPoor (No crystallization)
Hexanes/Heptane 1.9InsolubleInsolubleAnti-solvent only
Water 80.1InsolubleInsolubleAnti-solvent only

Recommended Solvent Systems

System A: Ethanol (The "Standard" Method)

Composition: 100% Ethanol (or 95% EtOH). Mechanism: The polar hydroxyl group of ethanol interacts with the basic nitrogen of the imidazole ring, aiding dissolution at high temperatures. Upon cooling, the hydrophobic effect of the bromophenyl and methyl groups drives the lattice formation, excluding polar impurities (like unreacted salts or oxidized tars). Best For: Routine purification of crude material following condensation reactions.

System B: Ethyl Acetate / Hexanes (The "Binary" Method)

Composition: Solvent (EtOAc) : Anti-solvent (Hexanes) in a 1:4 ratio. Mechanism: Ethyl acetate dissolves the organic bulk. Hexane acts as a non-polar anti-solvent that forces the less soluble aromatic product out of solution while keeping lipophilic impurities (like excess bromoacetophenone) in the mother liquor. Best For: Material that "oils out" in alcohols or contains significant non-polar side products.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)

Prerequisites:

  • Crude 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine.

  • Hotplate/Stirrer with temperature probe.

  • Reflux condenser.

Step-by-Step Procedure:

  • Saturation: Place 5.0 g of crude solid in a 100 mL Round Bottom Flask (RBF). Add 15 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (

    
    C) with magnetic stirring.
    
  • Titration: If solids remain, add Ethanol in 2 mL aliquots through the condenser until the solution is just clear. Note: If black particles remain (polymerized tars), do not add more solvent; proceed to hot filtration.

  • Hot Filtration (Optional but Recommended): If insoluble specks are visible, quickly filter the boiling solution through a pre-warmed glass funnel with a fluted filter paper into a clean Erlenmeyer flask.

  • Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring. Do not agitate.

  • Deep Cooling: Once crystals form, place the flask in an ice bath (

    
    C) for 30 minutes to maximize yield.
    
  • Collection: Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol.

  • Drying: Dry under high vacuum at

    
    C for 4 hours.
    
Protocol 2: Binary Solvent Recrystallization (EtOAc/Hex)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition: Remove from heat. While still hot, add Hexanes dropwise until a persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of hot Ethyl Acetate to clear the turbidity.

  • Crystallization: Allow to cool slowly. The product should crystallize as white/off-white needles.

Troubleshooting & Optimization Logic

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated.

  • Solution: Re-heat to reflux and add 10-15% more solvent. If using System B, increase the ratio of Ethyl Acetate slightly. Vigorous stirring during cooling can sometimes induce crystallization over oiling.

Issue: Colored Impurities

  • Cause: Oxidation products of 2-amino-3-picoline (often brown/black).

  • Solution: Add activated charcoal (5-10 wt%) to the boiling solution in Protocol 1, stir for 5 minutes, and perform a hot filtration through Celite.

Process Visualization

The following diagram illustrates the decision matrix for selecting the appropriate purification pathway based on crude purity and behavior.

RecrystallizationLogic Start Crude Material (2-(4-bromophenyl)-8-methyl...) CheckSol Solubility Check (Small Scale) Start->CheckSol Decide Primary Solvent: Ethanol Reflux CheckSol->Decide Success Clear Solution? Decide->Success Dissolves Fail Insoluble / Oiling Decide->Fail Issues Charcoal Add Activated Charcoal + Hot Filtration Success->Charcoal Colored Impurities? Cooling Controlled Cooling (RT -> 4°C) Success->Cooling Clear Binary Switch to System B: EtOAc + Hexanes Fail->Binary Oiling Out Charcoal->Cooling Final Pure Crystals (>99% HPLC) Cooling->Final Filter & Dry Binary->Cooling

Caption: Decision tree for selecting the optimal purification workflow based on crude material behavior.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8][9][10][11][12] I. Synthesis and Properties. Journal of Organic Chemistry. Note: Establishes the foundational condensation chemistry (Paudler method).

  • Solvent Systems for 2-Aryl Derivatives: Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine. Journal of Chemical Education. Note: Validates Ethanol and Silica chromatography as primary purification methods.

  • Catalytic Synthesis and Purification: Dhas, A., et al. (2021).[1][6] Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate. Letters in Applied NanoBioScience. Note: Explicitly cites recrystallization from hot ethanol for 2-aryl derivatives.

  • Aqueous/Green Synthesis Variants: Adib, M., et al. (2008). Reaction of Pyridines and Phenacyl Bromides. Tetrahedron Letters. Note: Discusses solubility issues and precipitation in aqueous/organic mixtures.

Sources

Method

Microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyridines

Application Note: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines Executive Summary This guide details the microwave-assisted synthesis (MAOS) of 2-arylimidazo[1,2-a]pyridines, a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) of 2-arylimidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry found in anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and anti-inflammatory agents. By leveraging the dielectric heating properties of microwave irradiation, this protocol reduces reaction times from hours to minutes, improves yields by 20-40%, and minimizes solvent waste compared to conventional reflux methods. Two distinct protocols are provided: a Green Aqueous Method (Protocol A) and a Solvent-Free High-Throughput Method (Protocol B).

Scientific Foundation & Mechanism

The Chemical Pathway

The synthesis relies on the condensation of 2-aminopyridines with


-haloketones (typically 

-bromoacetophenones).[1] This is a modified Hantzsch-type condensation.

Mechanistic Causality:

  • Nucleophilic Attack: The endocyclic nitrogen (N1) of the 2-aminopyridine is the most nucleophilic site. It attacks the electrophilic

    
    -carbon of the haloketone, displacing the halide.
    
  • Intermediate Formation: An acyclic intermediate salt is formed.

  • Cyclization & Dehydration: The exocyclic amino group attacks the carbonyl carbon, followed by dehydration (loss of water) to aromatize the imidazo[1,2-a]pyridine ring.

Why Microwave? The dipolar polarization of the polar transition state lowers the activation energy (


), while rapid volumetric heating prevents the degradation of thermally labile 

-haloketones often seen in prolonged oil-bath reflux.
Mechanistic Diagram

Mechanism Reactants 2-Aminopyridine + α-Bromoacetophenone TS1 N-Alkylation (Nucleophilic Attack) Reactants->TS1 MW Irradiation Inter Acyclic Intermediate (Pyridinium Salt) TS1->Inter Cyclization Intramolecular Cyclization Inter->Cyclization Dehydration Dehydration (-H₂O, -HBr) Cyclization->Dehydration Product 2-Arylimidazo[1,2-a]pyridine Dehydration->Product Aromatization

Figure 1: Mechanistic pathway for the condensation of 2-aminopyridine and α-bromoacetophenone.[1]

Experimental Protocols

Protocol A: Green Synthesis in Aqueous Media (Recommended)

Best for: Environmental sustainability, ease of workup, and scale-up.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • 
    -Bromoacetophenone derivative (1.0 mmol)[2]
    
  • Solvent: Water or PEG-400 (2 mL)

  • Catalyst: None (autocatalytic) or NaHCO

    
     (1.0 mmol) to neutralize HBr.
    

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave-transparent process vial (borosilicate glass), charge the 2-aminopyridine and

    
    -bromoacetophenone.
    
  • Solvent Addition: Add 2 mL of deionized water (or PEG-400 for higher solubility substrates). Add a magnetic stir bar.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (Power controlled by Temperature)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Stirring: High[2][3]

    • Pressure Limit: 250 psi (safety cutoff)

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • If solid precipitates: Filter and wash with cold water/ethanol (1:1).

    • If oil forms: Extract with Ethyl Acetate (3 x 5 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from ethanol usually yields pure product (>95%).

Protocol B: Solvent-Free / Solid-Supported Synthesis

Best for: High-throughput screening (HTS) and acid-sensitive substrates.

Materials:

  • Reagents: As above.

  • Solid Support: Basic Alumina or Silica Gel (500 mg).

Step-by-Step Workflow:

  • Adsorption: Dissolve reactants in a minimum amount of DCM, mix with the solid support, and evaporate solvent in vacuo to create a dry, impregnated powder.

  • Irradiation: Place the dry powder in an open vessel (or loosely capped) inside the microwave.

    • Power: Constant Power Mode (start low, e.g., 50W) to prevent charring.

    • Time: 2–4 minutes (pulsed: 30s ON, 10s OFF).

    • Temp Monitoring: IR sensor (internal probe not possible). Target ~80-90 °C.

  • Extraction: Elute the product from the solid support using Ethanol or Ethyl Acetate.

  • Isolation: Evaporate solvent to obtain the crude product.

Optimization & Troubleshooting

Critical Parameter: Solvent Dielectric Properties Microwave heating efficiency depends on the loss tangent (


) of the solvent.
Solvent

(at 2.45 GHz)
Heating EfficiencyRecommendation
Ethanol 0.941HighExcellent general purpose.
Water 0.123MediumGood for green chemistry; requires higher power.
PEG-400 HighVery HighExcellent for difficult substrates; acts as phase transfer catalyst.
Toluene 0.040LowPoor heating; requires a "doping" agent (e.g., ionic liquid).

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Temperature too low or reaction time too short.Increase temp to 120°C or extend time by 5 min.
Charring / Decomposition Hot spots due to lack of stirring or high power density.Ensure vigorous stirring; switch to "Dynamic" mode (temp control).
Pressure Errors Volatile byproducts or solvent vapor pressure.Use a larger vessel headspace or lower the temperature.

Data Presentation: Conventional vs. Microwave

The following data compares the synthesis of 2-phenylimidazo[1,2-a]pyridine (Model Reaction).

MetricConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Reaction Time 4 – 12 Hours5 – 15 Minutes~30x Faster
Yield 50 – 75%85 – 96%+25% Yield
Solvent Usage 20 – 50 mL1 – 2 mL (or None)Green
Energy Consumption High (Continuous heating)Low (Targeted energy)Sustainable

Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Microwave Reactor cluster_workup Isolation Start Weigh Reagents (1 mmol scale) Mix Mix in MW Vial (Add Solvent/Support) Start->Mix Seal Crimp Seal / Cap Mix->Seal Irradiate Irradiate 100°C, 10 min Seal->Irradiate Cool Cool to RT Irradiate->Cool Precipitate Precipitation? Cool->Precipitate Filter Filtration (Solid Product) Precipitate->Filter Yes Extract Extraction (EtOAc) (Liquid Product) Precipitate->Extract No

Figure 2: Operational workflow for microwave-assisted synthesis.

Safety & Compliance

  • Lachrymators:

    
    -Haloketones are potent lachrymators (tear gas agents). Handle only in a fume hood.
    
  • Pressurized Vessels: Microwave reactions in sealed tubes generate pressure. Do not exceed the vessel's rated pressure (typically 20-30 bar). Always use a safety shield.

  • Venting: Open vessels only after they have cooled below the solvent's boiling point.

References

  • Bagdi, A. K., et al. (2015). "Green synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.

  • Santra, S., et al. (2013). "Microwave-assisted synthesis of fused heterocycles in aqueous media." Green Chemistry.

  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron.

  • Goel, R., et al. (2012). "Microwave Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives." Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine condensation

Technical Support Center: Optimizing the Yield of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Condensation Introduction The synthesis of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine via the Tschitschibabin-type...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Condensation

Introduction The synthesis of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine via the Tschitschibabin-type condensation of 2-amino-3-methylpyridine and 2,4'-dibromoacetophenone is a cornerstone reaction in medicinal chemistry. However, researchers frequently encounter yield-limiting bottlenecks, including stalled intermediates and over-alkylation. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, detailing the mechanistic causality behind each optimization step to ensure your synthetic workflows are robust, reproducible, and self-validating.

Mechanistic Pathway & Causality

Understanding the reaction mechanism is critical for troubleshooting. The condensation proceeds via an initial intermolecular S_N2 attack, followed by an intramolecular cyclization and dehydration. The 8-methyl group on the pyridine ring introduces a slight steric hindrance that can raise the activation energy of the initial nucleophilic attack compared to unsubstituted analogs.

Mechanism R1 2-Amino-3-methylpyridine + 2,4'-Dibromoacetophenone Step1 Intermolecular SN2 Attack (Pyridine N attacks α-carbon) R1->Step1 Int1 Acyclic Pyridinium Intermediate Step1->Int1 Step2 Intramolecular Cyclization (Exo-trig addition to carbonyl) Int1->Step2 Int2 Hydroxyimidazoline Intermediate Step2->Int2 Step3 Dehydration (-H2O) Int2->Step3 Prod 2-(4-Bromophenyl)-8-methyl imidazo[1,2-a]pyridine Step3->Prod

Mechanistic pathway of the Tschitschibabin imidazo[1,2-a]pyridine condensation.

Troubleshooting & FAQs

Q1: My reaction stalls, and TLC shows a highly polar baseline spot with unconsumed starting materials. Why is the yield of the fully cyclized product so low? Causality: The highly polar baseline spot is likely the acyclic pyridinium intermediate. The reaction is stalling because the subsequent intramolecular cyclization and dehydration steps require sufficient thermal energy and proton transfer. Furthermore, the HBr generated during the initial S_N2 attack protonates the unreacted 2-amino-3-methylpyridine, neutralizing its nucleophilicity and halting conversion. Solution: Introduce a mild base (e.g., NaHCO₃ or DBU) to scavenge the HBr byproduct and facilitate the dehydration step [4]. Elevating the reaction temperature to 80 °C in a polar protic solvent like isopropanol (i-PrOH) or ethanol will provide the necessary activation energy to drive the cyclization to completion [3].

Q2: I am observing multiple non-polar spots on my TLC and poor mass recovery. How do I minimize side-product formation? Causality: The target imidazo[1,2-a]pyridine core is electron-rich and possesses a nucleophilic nitrogen (N1). If the electrophilic 2,4'-dibromoacetophenone is present in excess or high local concentrations, it will react with your newly formed product, leading to N-alkylation (over-alkylation) and polymeric mixtures[1]. Solution: Strict stoichiometric control is mandatory. Use a slight excess of the aminopyridine (1.05 equivalents) relative to the alpha-haloketone. More importantly, add the alpha-haloketone dropwise to a pre-heated solution of the aminopyridine. This maintains a low steady-state concentration of the electrophile, kinetically favoring the cross-coupling over product over-alkylation.

Q3: What are the optimal solvent conditions for this specific condensation? Causality: Polar protic solvents (ethanol, isopropanol) are traditionally favored because they stabilize the charged pyridinium intermediate through hydrogen bonding. However, recent green chemistry advancements have demonstrated that solvent-free (neat) conditions can also yield excellent results by maximizing reactant collision frequency, provided the temperature is sufficient to create a melt [2].

Troubleshooting Start Low Yield of Target Product CheckTLC TLC Analysis: Are starting materials consumed? Start->CheckTLC YesSM Yes, SM consumed CheckTLC->YesSM NoSM No, SM remains CheckTLC->NoSM CheckSide Check for side products (Over-alkylation/Polymers) YesSM->CheckSide CheckStall Check for stalled acyclic intermediate NoSM->CheckStall Sol1 Adjust Stoichiometry (1:1.05) & Dropwise Addition CheckSide->Sol1 Sol2 Increase Temp to 80°C Add mild base (NaHCO3) CheckStall->Sol2

Troubleshooting logic tree for optimizing imidazo[1,2-a]pyridine condensation yields.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between reaction conditions and the isolated yield of 8-methyl-imidazo[1,2-a]pyridine derivatives.

Solvent SystemTemperatureBase AdditiveReaction TimeIsolated YieldPrimary Observation / Causality
Dichloromethane25 °CNone24 h< 20%Stalled at acyclic intermediate due to low thermal energy.
DMF100 °CNone6 h45%Significant over-alkylation and decomposition observed.
Ethanol (aq)80 °C (Reflux)DBU (1.0 eq)2 h85%Rapid cyclization; DBU efficiently neutralizes HBr [4].
Isopropanol80 °CNaHCO₃ (1.2 eq)4 h82%Clean conversion; mild base prevents side reactions [3].
Neat (Solvent-free)60 °CNone1 h88%High collision frequency drives reaction; requires careful monitoring [2].

Validated Experimental Protocol

This protocol is designed as a self-validating system. The use of an acid-base extraction during workup chemically validates the success of the condensation by separating the basic imidazo[1,2-a]pyridine product from neutral unreacted ketones or non-basic impurities [1].

Materials:

  • 2-Amino-3-methylpyridine (1.05 mmol)

  • 2,4'-Dibromoacetophenone (1.00 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.20 mmol)

  • Isopropanol (i-PrOH) (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3-methylpyridine (1.05 mmol) in 5 mL of isopropanol.

  • Base Addition: Add NaHCO₃ (1.20 mmol) to the solution. The suspension should be stirred and heated to 80 °C.

  • Controlled Electrophile Addition: Dissolve 2,4'-dibromoacetophenone (1.00 mmol) in 5 mL of isopropanol. Add this solution dropwise over 15 minutes to the heated reaction mixture. Causality: Dropwise addition prevents the accumulation of the electrophile, mitigating over-alkylation.

  • Reaction Monitoring: Stir the mixture at 80 °C for 4 hours. Monitor progress via TLC (Eluent: 1:1 EtOAc/Hexane). The reaction is complete when the starting ketone is fully consumed.

  • Solvent Removal: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the isopropanol.

  • Self-Validating Workup (Acid-Base Extraction):

    • Suspend the crude residue in 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Extract with 1M HCl (3 x 10 mL). Logic: The basic imidazo[1,2-a]pyridine product forms a water-soluble hydrochloride salt and moves to the aqueous layer. Neutral impurities (like unreacted ketone) remain in the EtOAc layer, which is discarded.

    • Collect the acidic aqueous layers, cool in an ice bath, and carefully basify to pH 9 using 2M NaOH. Logic: The product is neutralized and precipitates or becomes highly organic-soluble.

    • Extract the basified aqueous layer with fresh EtOAc (3 x 15 mL).

  • Final Isolation: Combine the organic extracts, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine.

References

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines Source: Journal of the Brazilian Chemical Society (via ResearchGate) URL:[Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects... Source: National Institutes of Health (PMC) URL:[Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Source: Proceedings A - Royal Society Publishing URL:[Link]

Optimization

Solubility issues of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine in DMSO

Welcome to the technical support center for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-tested insights and protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Solubility Profile

2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound with a chemical structure that suggests significant lipophilicity.[1][2] Key physicochemical properties, such as a predicted high LogP value, indicate a preference for non-polar environments and, consequently, poor aqueous solubility.[1] While its non-methylated counterpart, 2-(4-bromophenyl)imidazo[1,2-a]pyridine, has a very low experimentally determined aqueous solubility of 0.8 µg/mL, it is reasonable to anticipate similar challenges with the methylated derivative.[3] Therefore, DMSO is the solvent of choice for preparing stock solutions for most biological applications.[4][5][6]

This guide will walk you through common issues and provide robust solutions for working with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine in DMSO. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound in DMSO can often be attributed to a few key factors. First, ensure the quality of your DMSO. DMSO is highly hygroscopic and can absorb atmospheric moisture, which can significantly reduce its ability to solubilize hydrophobic compounds.[7] Always use a fresh, sealed bottle of anhydrous or molecular biology grade DMSO.

If you are still facing issues, gentle warming and agitation can be very effective.[5][7] Try warming the solution in a 37°C water bath for a short period, combined with vortexing or sonication.[5][8] These methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and promoting dissolution.[7]

Q2: My compound dissolved in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a common phenomenon for lipophilic compounds.[5][9] While soluble in pure DMSO, the compound's low aqueous solubility causes it to crash out when the polarity of the solvent system is increased by the addition of an aqueous buffer.[9][10]

To mitigate this, it is recommended to perform serial dilutions in 100% DMSO first.[4][10] This allows you to reach your desired lower concentrations while keeping the compound in a favorable solvent environment. Then, you can add a small aliquot of the DMSO stock directly to your final assay medium.[10] It's crucial to ensure rapid and thorough mixing at this final step to disperse the compound quickly.

Also, be mindful of the final DMSO concentration in your assay. High concentrations can be toxic to cells.[6][11] For most cell lines, a final DMSO concentration of less than 0.5% is recommended, though some may tolerate up to 1%.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

Q3: Can I heat the DMSO solution to dissolve my compound? Are there any risks?

Q4: I've noticed crystals forming in my DMSO stock solution after storing it at -20°C. What caused this?

A4: Crystal formation upon storage, even in DMSO, can occur due to temperature fluctuations.[7] If the stock solution was prepared at room temperature and then frozen, the decrease in temperature can lower the solubility limit, causing the compound to precipitate out. To resolve this, you can gently warm the vial to 37°C and vortex until the crystals redissolve before use.[5] To prevent this, consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Guide 1: Optimizing Stock Solution Preparation

This guide provides a step-by-step protocol for preparing a stock solution of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine in DMSO.

Materials:

  • 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath (optional)

Protocol:

  • Preparation: Ensure all materials are at room temperature. Use a fresh, sealed bottle of anhydrous DMSO.[7]

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated balance and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Dissolution:

    • Vortex the solution vigorously for 2-5 minutes.[7]

    • Visually inspect for any undissolved particles against a light source.

    • If particles remain, sonicate the vial in a water bath for 10-15 minutes.[4]

    • As a further step, you can gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[4]

Guide 2: Addressing Precipitation in Aqueous Media

This guide outlines a workflow to troubleshoot and manage compound precipitation upon dilution into aqueous buffers.

Workflow Diagram:

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Buffer check_final_dmso Is final DMSO concentration <0.5%? start->check_final_dmso serial_dilution Perform serial dilutions in 100% DMSO check_final_dmso->serial_dilution Yes lower_concentration Lower the highest concentration tested check_final_dmso->lower_concentration No, adjust protocol rapid_mixing Add to aqueous buffer with rapid mixing serial_dilution->rapid_mixing rapid_mixing->lower_concentration Precipitation still occurs end_soluble Solution is clear rapid_mixing->end_soluble lower_concentration->rapid_mixing cosolvent Consider a co-solvent system (e.g., PEG400) lower_concentration->cosolvent Still an issue cosolvent->end_soluble end_precipitate Precipitation persists: report solubility limit cosolvent->end_precipitate If precipitation remains

Caption: Troubleshooting workflow for precipitation issues.

Data Summary Table

The following table summarizes the key physicochemical properties of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine and its non-methylated analog, which inform the solubility strategy.

Property2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine2-(4-bromophenyl)imidazo[1,2-a]pyridineReference
Molecular Formula C₁₄H₁₁BrN₂C₁₃H₉BrN₂[1][3]
Molecular Weight 287.15 g/mol 273.13 g/mol [1][3]
XLogP3 4.07222 (Predicted)4.1 (Predicted)[1][3]
Topological Polar Surface Area (TPSA) 17.3 Ų17.3 Ų[1][3]
Aqueous Solubility Not Experimentally Determined0.8 µg/mL (Experimental)[3]

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 623416, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. PubChem. Available from: [Link]

  • Becher, I., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available from: [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Available from: [Link]

  • ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals (Basel). Available from: [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

Sources

Troubleshooting

Purification of imidazo[1,2-a]pyridine derivatives by column chromatography

Welcome to the Technical Support Center for the purification of imidazo[1,2-a]pyridine derivatives. As a Senior Application Scientist, I approach chromatographic purification not as a trial-and-error exercise, but as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of imidazo[1,2-a]pyridine derivatives. As a Senior Application Scientist, I approach chromatographic purification not as a trial-and-error exercise, but as a predictable physical chemistry system.

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, but their inherent basicity often leads to severe chromatographic challenges. This guide provides a mechanistic framework, troubleshooting FAQs, empirical data, and a self-validating protocol to ensure high-purity isolation of these heterocycles.

Diagnostic Framework

Before altering your purification method, use the following diagnostic workflow to identify the root cause of your chromatographic failure.

G A Crude Imidazo[1,2-a]pyridine B TLC Screening (Hexane/EtOAc) A->B C Assess Spot Morphology B->C D Severe Tailing (Rf smearing) C->D Acidic silanol interaction E Stuck at Baseline (Rf = 0) C->E Salt formation / High polarity F Clean, Symmetrical Spot C->F Optimal conditions G Add 0.1-1% TEA to Eluent D->G H Aqueous Basic Workup (NaHCO3) E->H I Execute Flash Chromatography F->I G->B H->B

Diagnostic workflow for resolving chromatography issues with basic imidazo[1,2-a]pyridines.

Mechanistic Troubleshooting & FAQs

Q1: Why does my imidazo[1,2-a]pyridine derivative streak severely on normal-phase silica? A: This is a classic acid-base interaction. Imidazo[1,2-a]pyridines possess a highly basic nitrogen (N1) with pKa values typically ranging from 3.5 to 5.0[1]. Standard bare silica gel contains surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.5). When the pKa of your analyte matches the pKa of the stationary phase, the compound undergoes a mixed-mode retention mechanism: standard adsorption and ion-exchange/hydrogen bonding. This heterogeneous interaction causes the analyte band to spread, manifesting as severe tailing or streaking on the TLC plate and column[2]. Solution: Add a volatile basic modifier like triethylamine (TEA) at 0.1–1.0% v/v to your mobile phase[2]. The TEA acts sacrificially, capping the acidic silanols and restricting the analyte to pure partition/adsorption chromatography.

Q2: My compound is completely stuck at the origin (Rf = 0) even in highly polar solvent systems. What is the root cause? A: This indicates the compound is likely in a protonated salt form rather than a free base. Syntheses of imidazo[1,2-a]pyridines often involve acidic conditions or halogenated precursors (e.g.,


-haloketones), which can yield the hydrohalide salt of the basic heterocycle[1]. Salts are highly polar and ionic, rendering them immobile on normal-phase silica regardless of the organic solvent's polarity[2].
Solution: Perform a basic aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a mild base like saturated sodium bicarbonate[2]. Verify the neutralization by running a new TLC; the free-based compound will migrate.

Q3: Are there alternative purification strategies if silica gel chromatography fails or degrades my compound? A: Yes. If basic modifiers are insufficient or cause downstream issues (e.g., difficult removal of TEA), consider the following:

  • Reverse-Phase Chromatography (C18): For highly polar or amino-substituted derivatives, reverse-phase LC or flash systems using a Water/Acetonitrile gradient with 0.1% formic acid provide excellent resolution without silanol interference[3].

  • Recrystallization: If impurities are structurally distinct, hot recrystallization is highly effective. Select a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot[2].

Empirical Data: Eluent Optimization Matrix

The polarity and basicity of imidazo[1,2-a]pyridines vary drastically based on their substituents. Use the following table to select the optimal starting conditions for your specific derivative class.

Compound Sub-classTypical pKa RangeRecommended Stationary PhasePrimary Eluent System (v/v)Recommended Modifier
Unsubstituted / Alkyl 4.5 – 5.0Silica Gel (230-400 mesh)Hexane / EtOAc (70:30 to 50:50)0.1% - 1.0% TEA
Halogenated (e.g., F, Cl) 3.5 – 4.0Silica Gel (230-400 mesh)Hexane / EtOAc (80:20 to 60:40)None or 0.1% TEA
Amino-substituted 6.0 – 7.0Reverse Phase (C18)H2O / MeCN Gradient0.1% Formic Acid
Carboxylic Acids 2.0 – 3.0Silica Gel (230-400 mesh)DCM / MeOH (95:5 to 90:10)1.0% Acetic Acid

Data synthesized from standard chromatographic behaviors of imidazo[1,2-a]pyridine derivatives[1][2][3][4].

Standard Operating Procedure: Deactivated Silica Gel Flash Chromatography

To ensure reproducibility, every step in this protocol includes a mechanistic causality and a self-validation checkpoint.

Phase 1: Sample Preparation & Free-Basing

  • Action: Dissolve the crude reaction mixture in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO3).

  • Causality: Imidazo[1,2-a]pyridines are often synthesized via Groebke–Blackburn–Bienaymé reactions[4][5] or from

    
    -haloketones[1], which can leave the basic nitrogen protonated as a hydrohalide salt. Salts will not partition effectively on normal-phase silica.
    
  • Validation Checkpoint: Test the pH of the aqueous layer; it must be > 7. Spot the organic layer on a TLC plate; the compound must migrate from the baseline.

Phase 2: Stationary Phase Deactivation

  • Action: Slurry pack the column with silica gel (230–400 mesh) using a non-polar solvent (e.g., Hexanes) containing 1% v/v Triethylamine (TEA)[2].

  • Causality: TEA acts as a sacrificial base. It competitively binds to and neutralizes the acidic silanol groups on the silica surface, preventing the imidazo[1,2-a]pyridine from undergoing ion-exchange interactions that cause tailing.

  • Validation Checkpoint: Flush 2 column volumes of the TEA-spiked eluent. The pH of the solvent exiting the column must test slightly basic on pH paper, confirming total silanol saturation.

Phase 3: Dry Loading (For Poorly Soluble Derivatives)

  • Action: Adsorb the neutralized crude mixture onto a small amount of deactivated silica gel, evaporate the solvent to a free-flowing powder, and apply evenly to the column head[2].

  • Causality: Liquid loading of poorly soluble compounds requires polar solvents (like DCM or MeOH) which disrupt the initial solvent band and cause premature elution. Dry loading ensures a perfectly narrow starting band, maximizing theoretical plates.

  • Validation Checkpoint: Under 365 nm UV light (if using a glass column), the loaded sample must appear as a perfectly horizontal, tight fluorescent band.

Phase 4: Gradient Elution & Fractionation

  • Action: Elute using a gradient of Hexanes to Ethyl Acetate (maintaining 0.1-1% TEA in the mobile phase)[4].

  • Causality: A gradient gradually increases mobile phase polarity, sequentially overcoming the adsorption energy of impurities and the target compound while the TEA maintains silanol deactivation.

  • Validation Checkpoint: TLC analysis of the collected fractions must reveal round, symmetrical spots without vertical streaking.

References

  • [2] Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine - Benchchem. Benchchem. 2

  • [4] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. 4

  • [5] HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC. NIH. 5

  • [1] Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Thieme-Connect. 1

  • [3] Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases. ACS. 3

Sources

Optimization

Optimizing reaction temperature for 2-aminopyridine and alpha-bromo ketone condensation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the classical Tschitschibabin (Chichibabin) condensation between 2-aminopyridines and α-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the classical Tschitschibabin (Chichibabin) condensation between 2-aminopyridines and α-bromo ketones. While this reaction is the cornerstone of imidazo[1,2-a]pyridine synthesis—a privileged scaffold in drug development—it is notoriously sensitive to thermal conditions.

This guide deconstructs the thermodynamic and kinetic factors governing the reaction, providing field-proven troubleshooting strategies to maximize your yields and minimize degradation.

Visualizing the Thermal Mechanistic Divergence

The Chichibabin reaction is not a single concerted step, but a two-stage cascade: an initial exothermic


 alkylation followed by an endothermic cyclization/dehydration. Understanding this divergence is critical for temperature optimization.

G Start 2-Aminopyridine + α-Bromo Ketone Step1 S_N2 Alkylation (Exothermic) Start->Step1 Intermediate Uncyclized Intermediate (N-Alkylpyridinium) Step1->Intermediate LowTemp Sub-optimal Temp (< 60°C) Intermediate->LowTemp OptTemp Optimal Temp (70-90°C) Intermediate->OptTemp HighTemp Excessive Temp (> 110°C) Intermediate->HighTemp Trapped Trapped Intermediate (Incomplete Cyclization) LowTemp->Trapped Product Imidazo[1,2-a]pyridine (Target Product) OptTemp->Product Dehydration Tar Polymerization & Degradation (Tar) HighTemp->Tar Over-alkylation

Fig 1: Temperature-dependent mechanistic divergence in Chichibabin condensation.

Part 1: Core Troubleshooting Guide

Q1: My reaction yields a complex, dark mixture (tar) with very low isolated product. What is causing this, and how can I fix it? Analysis: You are experiencing thermal degradation due to excessive heating. The original 1925 Chichibabin protocol utilized extreme temperatures between 150–200 °C, which notoriously resulted in yields as low as 20% due to severe side reactions[1]. At elevated temperatures (>110 °C), the highly nucleophilic imidazo[1,2-a]pyridine product can react with unconsumed α-bromo ketone, leading to over-alkylation[2]. Furthermore, α-bromo ketones themselves are prone to polymerization and decomposition into hydrobromic acid (HBr) and black tar when subjected to prolonged, intense heat. Solution: Lower the reaction temperature to a milder range (60–80 °C). Employ a base (e.g., NaHCO₃ or DIPEA) to neutralize the HBr generated during the first step, which prevents acid-catalyzed degradation of the starting materials[3].

Q2: LC-MS shows a large mass corresponding to [M+H]+ of the starting materials combined, plus a water molecule. Why isn't the reaction completing? Analysis: This is the classic signature of an incomplete cyclization[2]. If your temperature is too low (e.g., room temperature to 50 °C), the reaction stalls at the intermediate N-alkylpyridinium salt because the system lacks the activation energy required for the endothermic elimination of water. Solution: Increase the temperature to the activation threshold for dehydration. If using ethanol, heating to 78 °C (reflux) for 4–6 hours is usually sufficient to drive the cyclization forward[3].

Q3: Can microwave irradiation improve the thermal profile? Analysis: Yes, drastically. Microwave-assisted synthesis allows for precise, homogeneous heating, bypassing the localized hot spots of traditional oil baths. Studies have demonstrated that microwave irradiation at 100 °C for 40 minutes can achieve up to 70% conversion. However, temperature control remains critical; pushing microwave temperatures to 110 °C or beyond can paradoxically decrease yields (e.g., dropping to 58%) due to rapid thermal degradation[4].

Quantitative Temperature Optimization Matrix

To guide your optimization, here is a synthesized matrix of expected outcomes based on thermal parameters for a standard 2-aminopyridine and α-bromoacetophenone condensation in ethanol:

Temperature ProfileTimeConversionIsolated YieldDominant Impurity / Observation
25 °C (Ambient)24 h~40%< 10%Uncyclized N-alkylpyridinium intermediate
60 °C5–12 h~80%45–60%Mild intermediate trapping; slow dehydration
78 °C (EtOH Reflux) 4–6 h > 95% 80–90% Optimal conditions; clean profile
100 °C (Microwave)40 min> 90%70–85%Clean profile; highly efficient
110 °C+ (Oil Bath)2 h> 95%< 50%Over-alkylation, HBr-catalyzed tarring
150–200 °C (Sealed)1 h100%~20%Severe polymerization (Historical baseline)

Part 2: Self-Validating Experimental Protocol

Optimized Condensation of 2-Aminopyridine and α-Bromo Ketone

This protocol utilizes a two-stage temperature ramp to separate the exothermic alkylation from the endothermic cyclization, ensuring high fidelity and preventing runaway kinetics.

Reagents:

  • 2-Aminopyridine (1.0 equiv, strictly controlled to prevent over-alkylation)

  • α-Bromo ketone (1.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.2 equiv)

  • Absolute Ethanol (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

Stage 1: Preparation & S_N2 Alkylation (Temperature: 0 °C to 25 °C)

  • Dissolve 2-aminopyridine and NaHCO₃ in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C using an ice bath.

    • Causality: The initial alkylation is highly exothermic; cooling prevents runaway kinetics and localized thermal degradation of the sensitive bromo ketone.

  • Add the α-bromo ketone dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature (25 °C) for 1 hour.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). You should observe the disappearance of the α-bromo ketone and the appearance of a highly polar baseline spot (the N-alkylpyridinium intermediate).

Stage 2: Cyclization & Dehydration (Temperature: 78 °C) 6. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78 °C in ethanol) using a temperature-controlled heating mantle. 7. Maintain reflux for 4 to 6 hours.

  • Causality: This specific thermal window provides the exact activation energy required for the endothermic elimination of water, closing the imidazo[1,2-a]pyridine ring without triggering high-temperature over-alkylation.

  • Validation Checkpoint: LC-MS should confirm the mass shift from the hydrated intermediate[M+H+H₂O]+ to the final dehydrated product mass [M+H]+.

Stage 3: Work-up & Isolation 9. Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. 10. Partition the residue between Ethyl Acetate and Water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. 11. Purify via recrystallization (from hot ethanol/water) or flash column chromatography to yield the pure imidazo[1,2-a]pyridine[2].

References

  • Title: Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC (nih.gov) URL: [Link]

  • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences (e3s-conferences.org) URL: [Link]

  • Title: Summary of optimization studies. | Download Scientific Diagram Source: ResearchGate (researchgate.net) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Removal of Copper Catalyst Residues from Imidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center for troubleshooting the removal of copper catalyst residues in the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting the removal of copper catalyst residues in the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these important heterocyclic compounds.

The synthesis of imidazo[1,2-a]pyridines often employs copper catalysts to facilitate key bond-forming reactions.[1][2][3][4][5] While highly effective, the removal of residual copper from the final product is a critical step, as trace metal impurities can interfere with downstream applications, particularly in medicinal chemistry and materials science. This guide provides a comprehensive overview of troubleshooting strategies and detailed protocols to ensure the purity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my purified imidazo[1,2-a]pyridine product colored (e.g., green or blue)?

A persistent green or blue color in your product is a strong indication of residual copper contamination.[6] This can occur due to the incomplete removal of the copper catalyst or strong coordination of copper ions to your imidazo[1,2-a]pyridine product, which contains nitrogen atoms capable of chelation.

Q2: I performed a standard aqueous workup, but the copper contamination persists. What should I do next?

Standard aqueous washes may not be sufficient to remove all copper residues, especially if the copper is tightly bound to your product. In such cases, employing a chelating agent in the aqueous wash is highly recommended. Agents like ethylenediaminetetraacetic acid (EDTA) can form stable, water-soluble complexes with copper, facilitating its removal into the aqueous phase.[6][7]

Q3: Are there any alternatives to aqueous extraction for removing copper?

Yes, several alternative methods exist. These include:

  • Solid-Phase Scavenging: Using resins functionalized with metal-chelating groups.[6]

  • Filtration through Adsorbents: Passing the reaction mixture through a plug of silica gel, Celite, or alumina.[7]

  • Precipitation: In some cases, the copper catalyst can be precipitated and removed by filtration.

The choice of method depends on the properties of your product and the scale of your reaction.[6]

Q4: How can I minimize copper contamination from the outset of my reaction?

Optimizing the reaction conditions can help minimize the amount of residual copper. Consider the following:

  • Catalyst Loading: Use the minimum effective amount of copper catalyst.

  • Reaction Time: Avoid unnecessarily long reaction times, which can sometimes lead to the formation of more stable copper-product complexes.

  • Solvent Choice: The choice of solvent can influence the solubility of the copper species and the ease of removal.

Troubleshooting Guide: In-Depth Solutions

This section provides a more detailed approach to common problems encountered during the removal of copper catalyst residues.

Problem 1: Persistent Coloration of the Product After Initial Purification

Causality: The nitrogen atoms in the imidazo[1,2-a]pyridine core can act as ligands, forming stable complexes with copper ions. These complexes can be difficult to break apart with simple aqueous washes.

Solutions:

  • Aqueous Wash with a Chelating Agent: This is often the most effective first-line approach.

  • Ammonia/Ammonium Chloride Wash: Aqueous ammonia or ammonium chloride solutions can effectively complex with copper, forming a deep blue, water-soluble tetraamminecopper(II) complex that is easily extracted.[7]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Preparation of EDTA Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with the 0.1 M EDTA solution.

  • Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.[6] Drain the aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution two to three more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[6]

Problem 2: Low Product Recovery After Purification

Causality: This can occur if your imidazo[1,2-a]pyridine product has some water solubility and is lost during aqueous extractions, or if it binds non-specifically to solid-phase scavengers or adsorbents.[6]

Solutions:

  • Back-Extraction: If you suspect your product has partitioned into the aqueous layer, you can perform a back-extraction of the combined aqueous layers with a fresh portion of organic solvent.

  • Alternative Purification Method: If aqueous extraction is problematic, consider non-aqueous methods like filtration through a plug of silica or using a solid-phase scavenger.

  • Preparation of the Plug: Place a cotton or glass wool plug at the bottom of a pipette or a small column. Add a layer of sand, followed by a layer of silica gel (the height will depend on the scale of your reaction). Top with another layer of sand.

  • Elution: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or a mixture of ethyl acetate/hexanes).

  • Loading: Carefully load the solution onto the top of the silica plug.

  • Elution: Elute the product from the plug with a suitable solvent system. The copper residues, being more polar, should remain adsorbed to the silica.

  • Collection and Concentration: Collect the fractions containing your product and concentrate under reduced pressure.

Problem 3: The Chosen Purification Method is Ineffective

Causality: The nature of the copper species in your reaction mixture can vary depending on the specific copper source (e.g., CuI, Cu(OAc)₂, etc.) and the reaction conditions. Some copper species may be more resistant to certain removal methods. Additionally, the structure of your specific imidazo[1,2-a]pyridine derivative can influence its chelating ability.

Solutions:

  • Method Screening: It may be necessary to screen a few different purification methods to find the most effective one for your specific system.

  • Combination of Methods: A multi-step purification approach can be highly effective. For example, an initial aqueous wash with a chelating agent can be followed by filtration through a silica plug.[7]

Data Summary: Comparison of Copper Removal Techniques
Method Principle Advantages Disadvantages Best Suited For
Aqueous Wash with Chelating Agent (e.g., EDTA) Forms a water-soluble copper-chelate complex that is removed in the aqueous phase.[6][8]Simple, effective for many copper species, and scalable.May lead to product loss if the product is water-soluble.Small to medium scale reactions with water-insoluble products.
Ammonia/Ammonium Chloride Wash Forms a water-soluble copper-ammonia complex.[7]Highly effective for copper removal.The basicity of ammonia can be incompatible with sensitive functional groups. Ammonium chloride is acidic and may not be suitable for acid-sensitive products.[7]Products that are stable to basic or acidic conditions.
Solid-Phase Scavenging Utilizes resins with functional groups that selectively bind to copper.[6]High selectivity for copper, can lead to very low residual metal levels.Can be more expensive, and non-specific binding of the product can occur.[6]When very high purity is required, and for sensitive or water-soluble products.
Filtration through Adsorbents (Silica, Celite) Adsorbs polar copper species onto the solid support.[7]Simple, fast, and avoids aqueous workup.May not be effective for all copper species, and product can be retained on the adsorbent.Quick purification of less polar products.
Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting the appropriate method for removing copper catalyst residues.

Copper_Removal_Workflow start Crude Imidazo[1,2-a]pyridine (Contains Copper Residues) wash_EDTA Aqueous Wash with EDTA Solution start->wash_EDTA Default First Step silica_plug Filtration Through Silica/Celite Plug start->silica_plug Alternative for Water-Sensitive Products check_color Is the Product Still Colored? wash_EDTA->check_color check_recovery Is Product Recovery Low? wash_EDTA->check_recovery wash_ammonia Aqueous Wash with Ammonia/Ammonium Chloride check_color_2 Still Colored? wash_ammonia->check_color_2 solid_scavenger Solid-Phase Scavenger pure_product Pure Imidazo[1,2-a]pyridine solid_scavenger->pure_product check_color_3 Still Colored? silica_plug->check_color_3 check_color->wash_ammonia Yes check_color->pure_product No check_recovery->pure_product No back_extract Back-Extract Aqueous Layers check_recovery->back_extract Yes back_extract->pure_product check_color_2->solid_scavenger Yes check_color_2->pure_product No check_color_3->wash_EDTA Yes check_color_3->pure_product No

Caption: Decision workflow for selecting a copper removal method.

References
  • Organic Acids Chelating Agents. (n.d.).
  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (2022). RSC Publishing.
  • Technical Support Center: Copper Catalyst Removal in Click Chemistry. (n.d.). Benchchem.
  • Is there another way to get rid of the remnants of the copper catalyst? (2022). ResearchGate. Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Retrieved from [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved from [Link]

  • Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. (2021). PubMed. Retrieved from [Link]

  • Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. (2012). PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction (MCR). Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you minimize side products and maximize the yield and purity of your target imidazo-fused heterocycles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommended solution.

Q1: My reaction yield is very low, and analysis (TLC/LCMS) shows mostly unreacted aldehyde and amine. What's going wrong?

A1: Issue: Inefficient Imine Formation

This is the most common failure mode. The GBB reaction's first step is the condensation of the amine and aldehyde to form a Schiff base (imine), which is then activated by the acid catalyst.[1][2] If this equilibrium is unfavorable, the subsequent steps cannot occur, leaving your starting materials unconsumed.

Root Causes & Solutions:

  • Presence of Water: The condensation reaction releases water. This water can hydrolyze the formed imine, pushing the equilibrium back towards the starting materials.

    • Solution: Employ a dehydrating agent. Adding molecular sieves, magnesium sulfate (MgSO4), or a chemical dehydrant like trimethyl orthoformate can effectively remove water and drive the reaction forward.[3] Trimethyl orthoformate is often preferred in industrial settings as it maintains a homogeneous mixture.

  • Poorly Reactive Substrates: Electron-poor amines (amidines) or sterically hindered aldehydes can slow down the initial condensation.[4]

    • Solution: Switch to a one-pot, two-step procedure. Pre-form the imine before adding the isocyanide. This isolates the critical first step and ensures a sufficient concentration of the imine intermediate for the subsequent cyclization.[3]

Workflow: One-Pot, Two-Step Protocol for Imine Pre-formation
  • Step 1 (Imine Formation):

    • In a round-bottom flask, combine the aminopyridine (1.0 eq), aldehyde (1.0 eq), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 1-5 mol%).

    • Add your chosen solvent (e.g., toluene) and a dehydrating agent (or use a Dean-Stark apparatus to azeotropically remove water).

    • Heat the mixture to reflux for several hours (e.g., 4-16 hours) until TLC or LCMS analysis confirms the consumption of the limiting starting material and the formation of the imine.

    • Cool the reaction mixture to room temperature.

  • Step 2 (GBB Cyclization):

    • To the pre-formed imine solution, add the isocyanide (1.0-1.2 eq) and the primary Lewis or Brønsted acid catalyst for the GBB reaction (e.g., Sc(OTf)₃, BF₃·MeCN, or HClO₄).[2]

    • Stir at room temperature or with gentle heating as required, monitoring the reaction to completion.

Q2: My desired product is formed, but it's contaminated with a significant, difficult-to-remove impurity. What is it and how can I prevent it?

A2: Issue: Isocyanide-Derived Side Products

Isocyanides are highly reactive and can be the source of major impurities if not handled correctly. They are sensitive to acidic conditions and can undergo side reactions like polymerization or hydrolysis.[5]

Root Causes & Solutions:

  • Isocyanide Polymerization: In the presence of Lewis or Brønsted acids, isocyanides can polymerize, leading to complex mixtures that are difficult to separate from the desired product.[5] This is often exacerbated by using a large excess of the isocyanide.

    • Solution: Optimize isocyanide stoichiometry. While a slight excess (1.1-1.2 eq) is common, using a large excess (e.g., >1.5 eq) can dramatically increase side product formation and lower the purity of the final product. Start with a 1:1:1 stoichiometry and adjust the isocyanide amount upwards in small increments only if necessary.

  • Isocyanide Hydrolysis: Isocyanides can be hydrolyzed under aqueous acidic conditions to form formamides.[5] This not only consumes the isocyanide but the resulting formamide can sometimes lead to N-formylated byproducts.

    • Solution: Ensure anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (N₂ or Ar). As mentioned in Q1, using a dehydrating agent is highly beneficial.

Troubleshooting Workflow Diagram

GBB_Troubleshooting start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Poor Conversion impure_product Impure Product start->impure_product Good Conversion check_sm Unreacted Aldehyde/Amine? low_yield->check_sm check_impurity Major Impurity Source? impure_product->check_impurity yes_sm YES check_sm->yes_sm optimize_imine Optimize Imine Formation: 1. Add Dehydrating Agent 2. Pre-form Imine 3. Increase Temperature yes_sm->optimize_imine   no_sm NO isocyanide_side_product Isocyanide Side Products: 1. Reduce Isocyanide eq. (to 1.0-1.2) 2. Ensure Anhydrous Conditions 3. Add Isocyanide last/slowly check_impurity->isocyanide_side_product Isocyanide-derived other_side_product Other Side Products: 1. Lower Temperature 2. Screen Solvents/Catalysts check_impurity->other_side_product Other

Caption: A workflow for troubleshooting common GBB reaction issues.

Q3: The reaction works for aromatic aldehydes but fails or gives low yields with aliphatic aldehydes. Why?

A3: Issue: Reactivity Differences and Side Reactions of Aliphatic Aldehydes

This is a frequently encountered limitation. The difference in reactivity stems from both electronic and steric factors, and aliphatic aldehydes can be prone to other reaction pathways.

Root Causes & Solutions:

  • Lower Electrophilicity: Aliphatic aldehydes are generally less electrophilic than their aromatic counterparts, which can slow the initial imine formation.

    • Solution: Use more forcing conditions. Higher temperatures, microwave irradiation, and stronger Lewis acid catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃) can help drive the reaction to completion.[4]

  • Ugi Adduct Formation: With aliphatic aldehydes, the classic Ugi side product is sometimes observed, especially if there are nucleophiles present (like water or alcohol solvent).[6]

    • Solution: Carefully control the reaction environment. Ensure strictly anhydrous conditions and consider using a non-nucleophilic solvent like dichloromethane (DCM) or toluene. Pre-forming the imine is also highly recommended in this case to minimize the concentration of free aldehyde available for alternative reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Groebke-Blackburn-Bienaymé reaction?

A1: The GBB reaction is an acid-catalyzed process that proceeds through four key steps:[1][2]

  • Imine Formation: The amine (amidine) and aldehyde condense to form a Schiff base (imine), releasing one molecule of water.

  • Iminium Ion Formation & Nucleophilic Attack: The acid catalyst protonates/activates the imine, forming a reactive iminium ion. The isocyanide, acting as a powerful carbon-nucleophile, attacks the iminium carbon to form a nitrilium intermediate.[7]

  • Intramolecular Cyclization: The endocyclic nitrogen of the original amidine acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium intermediate. This is a 5-exo-dig cyclization that forms the fused five-membered ring.

  • Aromatization: A final 1,3-proton shift (tautomerization) occurs to restore aromaticity, yielding the stable 3-aminoimidazo[1,2-a]heterocycle product.

GBB Reaction Mechanism Diagram

GBB_Mechanism cluster_reactants 1. Imine Formation cluster_attack 2. Iminium Formation & Isocyanide Attack cluster_cyclization 3. Intramolecular Cyclization cluster_aromatization 4. Aromatization Amine R1-Amidine Imine Schiff Base (Imine) Amine->Imine Aldehyde R2-CHO Aldehyde->Imine H2O - H2O Iminium Iminium Ion (Activated by H+) Imine->Iminium + H+ Nitrilium Nitrilium Intermediate Iminium->Nitrilium Isocyanide R3-NC Isocyanide->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized 5-exo-dig Product GBB Product Cyclized->Product 1,3-H Shift

Caption: The four key stages of the GBB reaction mechanism.

Q2: How do I select the right catalyst and solvent?

A2: Catalyst and solvent choice are critical and substrate-dependent. There is no single universal system, but general guidelines exist.

Table 1: Catalyst & Solvent Selection Guide
CategoryExamplesStrengths & Use CasesConsiderations
Brønsted Acids p-TsOH, HClO₄, TFA, NH₄Cl[8][9]Inexpensive, effective for many substrates, good for imine pre-formation.Can be harsh, potentially leading to isocyanide polymerization or degradation of sensitive substrates.[5]
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, BF₃·MeCN, AlCl₃[3][4]Highly efficient, often requiring lower catalyst loading and milder temperatures. Excellent for less reactive substrates.More expensive, can be moisture-sensitive. Scandium and Ytterbium triflates are often the catalysts of choice for high efficiency.[2]
Polar Protic Solvents Methanol, Ethanol[4][10]Excellent solvating power, often leads to high yields. Recent studies show methanol can act as a co-catalyst, accelerating key steps.[1][11]Can act as a competing nucleophile with highly reactive intermediates or electron-poor amines.[4]
Apolar/Aprotic Solvents Toluene, DCM, DioxaneUseful for imine pre-formation via azeotropic water removal (Toluene). Good for substrates sensitive to protic solvents.Reactions can be slower; solubility of starting materials or catalysts may be an issue.[1]
Green Solvents Water (with surfactant), Ethanol, Glycerol[10]Environmentally friendly. Water with a surfactant like SDS can create micelles that act as nanoreactors, accelerating the reaction.Often require specific catalysts or conditions (e.g., microwave heating) to be effective.

Recommendation: For a new substrate combination, start with a robust system like Sc(OTf)₃ (5-10 mol%) in methanol at 60 °C .[2][4] If issues arise, use this guide to systematically explore other options.

Q3: Can I perform post-modifications on the GBB product?

A3: Absolutely. The GBB product is a stable heterocyclic scaffold that is highly amenable to further functionalization, making it a powerful tool in library synthesis.[8] The 3-amino group is a common handle for subsequent reactions like N-acylation.[12][13] Additionally, functional groups can be incorporated into the aldehyde or isocyanide components, which can then be used for downstream reactions like Suzuki couplings or click chemistry after the GBB reaction is complete.[6]

References
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave He
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. Synthesis, 49(10), 2266-2274).
  • Shaaban, M. R., & El-Sayed, N. N. (2015). Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 19(3), 579-606.
  • Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. (n.d.).
  • de Castro, P. P., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2026).
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB)
  • Isocyanide. (n.d.). Wikipedia.
  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • Optimization of the reaction conditions. a. (n.d.).
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). PMC.
  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Beilstein Journal of Organic Chemistry.
  • Scheme 2: GBB reaction and N-acylation for the preparation of imidazo[1,2-a]pyridines 6. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams, Medicinal Chemistry Groups Subject: Technical Guide: Acidic Stability Profile and Handling Protocols for Compound CAS 888-61-9 Executi...

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams, Medicinal Chemistry Groups Subject: Technical Guide: Acidic Stability Profile and Handling Protocols for Compound CAS 888-61-9

Executive Summary

2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine (CAS 888-61-9) exhibits high stability under standard acidic conditions (e.g., 1M HCl, H₂SO₄, Acetic Acid). The imidazo[1,2-a]pyridine core is an aromatic, electron-rich pharmacophore that resists acid-catalyzed hydrolysis or ring-opening even at elevated temperatures.

The primary interaction in acidic media is reversible protonation at the N1 bridgehead nitrogen, forming a stable, water-soluble salt. Users frequently misinterpret this salt formation—and the resulting changes in solubility or HPLC retention time—as degradation. This guide clarifies these physicochemical changes and provides validated protocols for handling.

Part 1: Technical Troubleshooting & FAQs
Q1: I dissolved the compound in 1N HCl, and the HPLC retention time shifted significantly. Did it degrade?

Diagnosis: Likely No . Explanation: The shift is due to the ionization of the N1 nitrogen. The protonated species (cation) interacts differently with the C18 stationary phase compared to the neutral free base.

  • Mechanism: The 8-methyl group is electron-donating, slightly increasing the basicity of the N1 atom (pKa ≈ 6.8–7.5). In pH < 5, the molecule exists almost exclusively as a cation.

  • Verification: Neutralize a small aliquot of your acidic solution with NaHCO₃, extract into ethyl acetate, and re-inject. The retention time should revert to the original value of the free base.

Q2: I see a precipitate when adding concentrated HCl to my methanolic solution. Is this a decomposition product?

Diagnosis: Likely Salt Precipitation . Explanation: While the hydrochloride salt is more water-soluble than the free base, it can be less soluble in organic solvents or at high ionic strengths (common ion effect with excess Cl⁻).

  • Action: Add water to the mixture. If the precipitate dissolves, it is the hydrochloride salt. If it remains insoluble in both water and organic solvents, check for impurities (e.g., polymerized byproducts from synthesis), though this is rare with simple acid exposure.

Q3: Is the compound compatible with refluxing acidic conditions (e.g., for deprotection of other groups)?

Diagnosis: Yes . Explanation: The imidazo[1,2-a]pyridine core is extremely robust. Synthetic routes often involve refluxing in HBr or HCl (e.g., condensation of 2-aminopyridines with


-haloketones).
  • Caveat: While the ring is stable, the 4-bromophenyl substituent is generally stable but could be susceptible to debromination under reducing acidic conditions (e.g., HI or metals in acid). Standard mineral acids (HCl, H₂SO₄) will not affect the bromo group.

Q4: Can I store the compound in DMSO/Acid mixtures?

Diagnosis: Caution Advised . Explanation: While stable to acid alone, mixtures of DMSO and strong acids can act as oxidants (Pfitzner-Moffatt-like conditions) or sources of formaldehyde. Over prolonged periods, electrophilic substitution at the C3 position (the most reactive site) could theoretically occur.

  • Recommendation: Prepare acidic solutions fresh or store in water/methanol mixtures rather than DMSO.

Part 2: Data & Visualization
Table 1: Physicochemical Behavior in Various Media
Solvent / MediumSpecies PresentSolubilityStability Status
DCM / Chloroform Free Base (Neutral)HighStable
Water (Neutral pH) Free BaseVery Low (< 1 mg/mL)Stable
0.1M - 6M HCl Cation (Protonated at N1)High (forms salt)Stable (No Hydrolysis)
Glacial Acetic Acid Cation / SolvateHighStable
1M NaOH Free BaseVery LowStable
Figure 1: Acid-Base Equilibrium and Stability Pathway

The diagram below illustrates the reversible protonation at N1 and explicitly rules out ring-opening degradation pathways.

StabilityPathway Figure 1: Reversible protonation of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine. The core heterocycle resists acid-catalyzed hydrolysis. FreeBase Free Base (Neutral, Hydrophobic) Stable Cation Imidazo[1,2-a]pyridinium Salt (Cationic, Hydrophilic) Protonated at N1 FreeBase->Cation Protonation (pH < 6) Acid Acid (H+) Acid->Cation Cation->FreeBase Neutralization (pH > 8) Degradation Ring Hydrolysis / Opening (Does NOT Occur) Cation->Degradation X

Part 3: Validated Experimental Protocols
Protocol A: Acid Stability Validation Test

Use this protocol to confirm compound integrity before scaling up acidic reactions.

  • Preparation: Dissolve 10 mg of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine in 1 mL of Methanol.

  • Acid Exposure: Add 1 mL of 2M HCl. The solution should remain clear (or turn slightly yellow due to salt formation).

  • Stress Condition: Heat the solution to 60°C for 4 hours.

  • Recovery (Critical Step):

    • Cool to room temperature.[1][2]

    • Slowly add saturated NaHCO₃ solution until pH ≈ 8-9. (Watch for CO₂ evolution).

    • Observation: A white solid (the free base) should precipitate.

  • Extraction: Extract with 2 mL Ethyl Acetate.

  • Analysis: Inject the organic layer into HPLC-UV/MS.

    • Pass Criteria: Purity >98% relative to starting material; no new peaks >1%.

Protocol B: Conversion to Hydrochloride Salt (For Solubility)

If you require a water-soluble form for biological assays.

  • Dissolve 100 mg of the free base in 2 mL of minimal Ethanol or Methanol.

  • Add 1.1 equivalents of 1M HCl in Ether or Dioxane dropwise with stirring.

    • Note: Aqueous HCl can be used, but lyophilization will be required.

  • Allow the mixture to stir for 30 minutes at 0°C.

  • Filter the resulting precipitate or evaporate the solvent under reduced pressure.

  • Storage: Store the salt in a desiccator (salts are often hygroscopic).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 504550494, 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. (Demonstrates stability of the ring system during metal-catalyzed synthesis often involving Lewis acids). Retrieved from [Link]

  • Goel, R., et al. (2012). Imidazo[1,2-a]pyridines: A review of synthesis and biological activity. (Reviewing the general chemical stability and reactivity of the scaffold). Retrieved from [Link]

Sources

Optimization

Regioselectivity control in electrophilic substitution of imidazo[1,2-a]pyridines

Welcome to the Application Science Support Portal. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics like Zolpidem, Miroprofen, and Minodronic acid [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics like Zolpidem, Miroprofen, and Minodronic acid [1]. However, its fused bicyclic nature creates a highly asymmetric electronic distribution.

As researchers, the most common challenge you will face is regiocontrol . The bridgehead nitrogen (N1) donates its lone pair into the imidazole ring, making the C-3 position exceptionally nucleophilic. Consequently, C-3 acts as a thermodynamic sink for electrophilic aromatic substitution (SEAr). While C-3 functionalization is facile, targeting the C-2, C-5, C-6, or C-8 positions requires overriding this innate reactivity through precise catalytic systems or steric blocking.

Below, you will find our expert-curated troubleshooting guides, FAQs, quantitative data, and self-validating protocols to ensure your functionalization workflows succeed.

Core Reactivity & Regioselectivity Workflows

G A Imidazo[1,2-a]pyridine C Wheland Intermediate (C-3 Attack) A->C Innate Nucleophilicity (Lowest Ea) E C-2/C-5/C-6/C-8 Products (High Energy Barrier) A->E Uncatalyzed SEAr B Electrophile (E+) B->C D C-3 Product (Thermodynamic Sink) C->D Deprotonation

Fig 1. Innate electrophilic substitution pathway of imidazo[1,2-a]pyridine favoring C-3.

G Start Target Regioselectivity? C3 C-3 Position (Innate) Start->C3 Standard SEAr (Halogens, SCN-) C8 C-8 Position (Directed) Start->C8 Pd/Ag2CO3 System (N-Chelation Control) C5 C-5 Position (Directed) Start->C5 Pd + Amino Acid Ligands (C-H Activation)

Fig 2. Decision tree for overriding innate regioselectivity in imidazo[1,2-a]pyridines.

Troubleshooting Guide: C-3 Functionalization

Q1: I am attempting a C-3 chlorination using N-Chlorosuccinimide (NCS), but I am observing significant di-chlorinated byproducts and scaffold degradation. How can I improve selectivity? A1: This is a classic issue of over-oxidation and competing radical pathways in standard organic solvents. To strictly enforce an electrophilic pathway, we recommend abandoning liquid solvents. Switch to a solvent-free mechanochemical approach . By milling the substrate with hypervalent iodine (e.g., Iodobenzene diacetate, IBD) and an alkali metal halide, or by using NCS/NaSCN in silica gel, you restrict molecular mobility, suppress radical propagation, and achieve high C-3 regioselectivity without over-halogenation [2, 4].

Q2: My visible-light mediated C-3 thiocyanation using Eosin Y and KSCN is stalling at 40% conversion. What is causing the catalyst death? A2: Your photoredox cycle is likely lacking its terminal oxidant. Eosin Y relies on ambient oxygen to turn over the catalytic cycle from its reduced state back to its ground state. If your reaction vessel is sealed or purged with nitrogen, the reaction will stall [5]. Ensure the reaction is open to ambient air. Additionally, substituting KSCN with NH₄SCN often improves solubility and nucleophile availability in acetonitrile, pushing conversions above 90% [5].

FAQ: Overriding Innate Regioselectivity (C-5, C-6, C-8)

Q3: I need to arylate the C-8 position, but standard Palladium-catalyzed cross-coupling exclusively yields C-3 arylation. How do I override the innate C-3 nucleophilicity? A3: You must alter the metal's coordination preference. In standard Pd-catalysis, the electron-rich C-3 position dictates the insertion site. To target C-8, you must leverage a base-controlled system. Using a Pd/Ag₂CO₃ catalytic system is critical here. The Ag₂CO₃ acts as a specific base that promotes N-chelation (via the pyridine nitrogen) over O-chelation, rigidly directing the Palladium insertion selectively to the C-8 position [3].

Q4: Can I functionalize C-2 directly via electrophilic substitution? A4: Not efficiently if C-3 is open. The activation energy barrier for C-2 attack is significantly higher. You must either pre-block the C-3 position (e.g., with a removable halogen or methyl group) or utilize a radical-mediated pathway rather than a standard electrophilic approach [2].

Quantitative Data Summary

The table below summarizes validated conditions for achieving specific regiocontrol, allowing you to compare yields and select the appropriate methodology for your target.

SubstrateReagents / Catalyst SystemTarget PositionYield RangeRef
2-Arylimidazo[1,2-a]pyridineNCS, NaSCN, Silica gel (Mechanochemical)C-3 (Thiocyanation)78–95%[2]
2-Arylimidazo[1,2-a]pyridineNH₄SCN, Eosin Y, Blue LED (Air)C-3 (Thiocyanation)80–92%[5]
Imidazo[1,2-a]pyridineIBD, Alkali metal halides (Grinding)C-3 (Halogenation)70–85%[4]
2-Arylimidazo[1,2-a]pyridinePd(OAc)₂, Ag₂CO₃, Aryl IodideC-8 (Arylation)65–88%[3]
Validated Experimental Protocols
Protocol A: Visible-Light Mediated C-3 Thiocyanation [5]

This protocol utilizes a metal-free photoredox pathway, ideal for late-stage functionalization where metal contamination must be avoided.

  • Preparation: In a 10 mL transparent glass vial, add 2-arylimidazo[1,2-a]pyridine (0.5 mmol), NH₄SCN (1.5 mmol, 3.0 equiv), and Eosin Y (5 mol%).

  • Solvation: Add 2.0 mL of HPLC-grade Acetonitrile (CH₃CN). Do not degas the solvent.

  • Irradiation: Leave the vial open to ambient air (or loosely capped with a needle for air exchange). Irradiate the mixture using a 4W Blue LED strip placed approximately 5 cm from the vial.

  • Reaction Monitoring (Self-Validation): The mixture should exhibit the intense, characteristic yellow-green fluorescence of Eosin Y. A sudden loss of fluorescence indicates catalyst bleaching (usually due to a lack of oxygen). Monitor via TLC (EtOAc/Hexane); the C-3 thiocyanated product will elute lower than the starting material due to increased polarity.

  • Workup: After 3 hours, dilute with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Solvent-Free Mechanochemical C-3 Thiocyanation [2]

This protocol is highly cost-effective, avoids radical byproducts, and is completed in minutes.

  • Preparation: To a 5 mL stainless steel milling jar, add 2-arylimidazo[1,2-a]pyridine (0.5 mmol), NaSCN (0.55 mmol), and N-chlorosuccinimide (NCS, 0.5 mmol).

  • Media Addition: Add 200 mg of standard chromatographic silica gel (acts as the milling media and solid-state solvent). Add a single stainless-steel milling ball.

  • Milling: Secure the jar in a mixer-mill and operate at a frequency of 30 Hz for 30 minutes at room temperature.

  • Reaction Monitoring (Self-Validation): The in situ generation of the active electrophile, N-thiocyanatosuccinimide (NTS), will turn the silica gel slightly yellow. Complete consumption of NCS can be verified by taking a micro-aliquot of the silica powder and performing a starch-iodide test (it should be negative).

  • Workup: Empty the resulting powder directly onto a short silica plug and elute with an EtOAc/Hexane gradient to isolate the pure C-3 thiocyanated product.

References
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines N
  • A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2-a]pyridines using a cost-effective combination of N-chlorosuccinimide and NaSCN Green Chemistry (RSC Publishing)
  • Regioselective Base-controlled Pd-catalyzed Arylation of Imidazo[1,2-a]pyridines: leading selectivity at C8 position by N-chelation over O-chel
  • Hypervalent Iodine Mediated Efficient Solvent-Free Regioselective Halogenation and Thiocyanation of Fused N-Heterocycles Thieme Connect
  • Metal-Free Thiocyanation of Imidazoheterocycles through Visible Light Photoredox Catalysis The Journal of Organic Chemistry (ACS Public

Reference Data & Comparative Studies

Validation

Comparison Guide: 1H NMR Solvent Systems for the Characterization of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the analytical performance of two primary NMR solvent systems (CDCl₃ vs.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the analytical performance of two primary NMR solvent systems (CDCl₃ vs. DMSO-d₆) for the structural elucidation of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine, providing actionable methodologies and mechanistic insights.

Introduction & Structural Significance

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster drugs such as zolpidem (hypnotic) and alpidem (anxiolytic)[1]. The specific derivative, 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine , presents unique analytical challenges due to its rigid planar structure, halogen-bonding potential, and highly polarized nitrogen-containing core.

For drug development professionals, validating the purity and structural integrity of this intermediate via Proton Nuclear Magnetic Resonance (¹H NMR) is a critical quality control step. However, the choice of deuterated solvent drastically impacts spectral resolution, chemical shift dispersion, and compound solubility. This guide compares the standard non-polar solvent (Chloroform-d, CDCl₃) against a highly polar alternative (Dimethyl sulfoxide-d₆, DMSO-d₆) to determine the optimal analytical environment.

Proton Environment Mapping

To accurately interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its three distinct proton environments:

  • The Imidazo[1,2-a]pyridine Core: Contains highly deshielded protons (H-3, H-5) due to the electron-withdrawing nature of the bridgehead nitrogen.

  • The 4-Bromophenyl Ring: Exhibits a classic AA'BB' spin system due to the para-substitution of the bromine atom.

  • The 8-Methyl Group: An electron-donating aliphatic singlet.

ProtonMapping Compound 2-(4-Bromophenyl)-8-methyl imidazo[1,2-a]pyridine ImidazoCore Imidazo[1,2-a]pyridine Core (H-3, H-5, H-6, H-7) Compound->ImidazoCore MethylGroup 8-Methyl Group (Singlet, ~2.6 ppm) Compound->MethylGroup BromoPhenyl 4-Bromophenyl Ring (AA'BB' System) Compound->BromoPhenyl H3 H-3 (Imidazole) Singlet, ~7.8 ppm ImidazoCore->H3 H5 H-5 (Pyridine) Doublet, ~8.0 ppm ImidazoCore->H5 H6 H-6 (Pyridine) Triplet, ~6.7 ppm ImidazoCore->H6 H7 H-7 (Pyridine) Doublet, ~7.0 ppm ImidazoCore->H7

Fig 1: Logical mapping of proton environments to expected 1H NMR chemical shifts.

Quantitative Data Comparison: CDCl₃ vs. DMSO-d₆

The physical properties of the solvent dictate the magnetic environment of the solute. CDCl₃ (dielectric constant ε = 4.8) provides a non-polar environment, whereas DMSO-d₆ (ε = 46.8) acts as a strong hydrogen-bond acceptor and dipole disruptor.

The table below summarizes the expected quantitative ¹H NMR data (at 400 MHz) based on empirical studies of analogous imidazo[1,2-a]pyridines[2][3].

Proton EnvironmentMultiplicityCDCl₃ Shift (δ, ppm)DMSO-d₆ Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
H-5 (Pyridine core) Doublet (d)8.058.451H~6.8
H-3 (Imidazole core) Singlet (s)7.808.351HN/A
H-2', 6' (Bromophenyl) Doublet (d)7.857.902H~8.5
H-3', 5' (Bromophenyl) Doublet (d)7.557.652H~8.5
H-7 (Pyridine core) Doublet (d)7.057.201H~6.8
H-6 (Pyridine core) Triplet (t)6.756.901H~6.8
8-Methyl Singlet (s)2.652.603HN/A
Mechanistic Insights into Solvent Effects
  • The H-5 Downfield Shift: In DMSO-d₆, the H-5 proton experiences a massive downfield shift (Δδ ≈ +0.40 ppm). Causality: H-5 is positioned ortho to the bridgehead nitrogen. The highly polar DMSO molecules stabilize the intrinsic dipole of the imidazopyridine ring, increasing the partial positive charge on the pyridine moiety and strongly deshielding the H-5 proton.

  • AA'BB' System Resolution: The 4-bromophenyl ring exhibits two distinct doublets. Because bromine is weakly electron-withdrawing via induction but electron-donating via resonance, the protons ortho to the imidazopyridine core (H-2',6') are more deshielded than those ortho to the bromine (H-3',5'). CDCl₃ provides sharper resolution for these doublets due to lower solvent viscosity, reducing line-broadening effects.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates internal validation checks at every phase of the NMR workflow[4].

Step 1: Sample Preparation
  • Weigh exactly 5.0 mg of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine into a clean glass vial.

  • Add 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).

  • Validation Check: Visually inspect the solution. Imidazopyridines can occasionally form π-π stacked aggregates. If the solution is cloudy, sonicate for 60 seconds. Do not proceed until the solution is optically clear to prevent magnetic susceptibility broadening.

  • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Locking, Shimming, and Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the deuterium signal of the solvent (7.26 ppm for CDCl₃; 2.50 ppm for DMSO-d₆).

  • Perform automated or manual Z-gradient shimming.

  • Validation Check: Monitor the Full Width at Half Maximum (FWHM) of the solvent lock signal. The FWHM must be < 1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients to ensure a homogeneous magnetic field.

Step 3: Data Acquisition
  • Set the pulse sequence to a standard 1D proton experiment (zg30 on Bruker systems).

  • Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds. Causality: A 2-second delay ensures complete relaxation of the quaternary and highly deshielded protons, allowing for accurate integration.

  • Validation Check: Acquire a single dummy scan and check the receiver gain (RG). Ensure the Free Induction Decay (FID) is not clipped at the top/bottom of the acquisition window, which would cause baseline distortions.

Step 4: Processing and Analysis
  • Apply a Fourier Transform (FT) to the FID data.

  • Perform zero-order and first-order phase corrections.

  • Validation Check: The baseline must be perfectly flat before integration. Apply a polynomial baseline correction if a "rolling" baseline is observed.

  • Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

NMRWorkflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL Solvent) LockShim Locking & Shimming (Optimize Z-gradients) SamplePrep->LockShim Transfer to NMR tube Acquisition Data Acquisition (ns=16, d1=1-2s, 400 MHz) LockShim->Acquisition Achieve field homogeneity Processing FID Processing (Fourier Transform, Phase Corr.) Acquisition->Processing Raw FID data Analysis Spectral Analysis (Integration, Multiplet Extraction) Processing->Analysis 1D Spectrum

Fig 2: Self-validating experimental workflow for 1H NMR acquisition and processing.

Conclusion & Recommendations

Both CDCl₃ and DMSO-d₆ are viable solvents for the ¹H NMR spectral analysis of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine, but they serve different analytical purposes:

  • Choose CDCl₃ for routine structural verification and purity analysis. Its low viscosity yields exceptionally sharp peaks, allowing for precise calculation of the J-coupling constants in the 4-bromophenyl AA'BB' system and the pyridine core.

  • Choose DMSO-d₆ if the synthesized batch exhibits poor solubility due to high crystallinity or if you are conducting comparative studies with highly polar downstream sulfonamide or amide derivatives[3]. Be prepared to account for the significant downfield shift of the H-3 and H-5 protons caused by solvent-solute dipole interactions.

References

  • Zarate-Hernández C, Basavanag UMV, Gámez-Montaño R. "Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction." Proceedings. 2019; 41(1):68.[Link]

  • Sharma, et al. "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega 2019 4 (3), 4616-4626.[Link]

  • Ahamed, et al. "Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites." Mor. J. Chem. 13(2) (2025) 519-539.[Link]

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Comparative

A Comparative Guide to the Anti-inflammatory Activity of 8-Methyl vs. 6-Methyl Imidazo[1,2-a]pyridine Derivatives

This guide provides a detailed comparison of the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives, with a specific focus on the influence of methyl substitution at the 8- and 6-positions. The imidazo[1,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives, with a specific focus on the influence of methyl substitution at the 8- and 6-positions. The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, recognized for its broad range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This document synthesizes findings from preclinical studies to offer researchers and drug development professionals a clear perspective on the structure-activity relationships (SAR) governing the anti-inflammatory potential of these isomers.

Mechanistic Landscape: How Imidazo[1,2-a]pyridines Combat Inflammation

The anti-inflammatory action of imidazo[1,2-a]pyridine derivatives is not monolithic; it involves modulation of several key signaling cascades. The primary mechanisms identified involve the inhibition of pro-inflammatory enzymes and the suppression of critical transcription factors that orchestrate the inflammatory response.

A major target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the synthesis of prostaglandins (PGs) at sites of inflammation.[4][5] By inhibiting COX-2, these compounds effectively reduce the production of these key inflammatory mediators.[6][7][8]

Furthermore, many derivatives exert their effects further upstream by targeting the nuclear factor-kappa B (NF-κB) and STAT3 signaling pathways.[9][10] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][11] Imidazo[1,2-a]pyridines have been shown to prevent IκBα degradation, thereby blocking this entire downstream cascade.[9][10][12]

cluster_nucleus Cytoplasm to Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Binding Nucleus->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) DNA->Genes Transcription Compound Imidazo[1,2-a]pyridines Compound->IKK Inhibits

Fig. 1: NF-κB signaling pathway targeted by imidazo[1,2-a]pyridines.

Experimental Validation: A Workflow for Assessing Anti-inflammatory Activity

The evaluation of novel anti-inflammatory compounds follows a well-established, multi-tiered approach, progressing from in vitro enzymatic and cell-based assays to in vivo models of inflammation. This ensures a comprehensive understanding of a compound's potency, mechanism, and physiological relevance.

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX_Assay Enzyme Inhibition (COX-1/COX-2 Assay) Cell_Culture Cell Culture (e.g., Macrophages) MTT Cell Viability (MTT Assay) Cell_Culture->MTT LPS_Stim LPS Stimulation Cell_Culture->LPS_Stim Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stim->Cytokine_Assay NO_Assay Nitric Oxide Assay (Griess Test) LPS_Stim->NO_Assay WB_qPCR Mechanism Analysis (Western Blot / qPCR) LPS_Stim->WB_qPCR Animal_Model Animal Model (e.g., Rats/Mice) WB_qPCR->Animal_Model Carrageenan Acute Inflammation (Carrageenan Paw Edema) Animal_Model->Carrageenan Pain_Model Analgesic Model (Acetic Acid Writhing) Animal_Model->Pain_Model

Fig. 2: Standard experimental workflow for evaluating anti-inflammatory agents.
Key Experimental Protocols
  • In Vitro COX-1/COX-2 Inhibition Assay: This enzymatic assay directly measures the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes. It is crucial for determining potency (IC₅₀ values) and selectivity (Selectivity Index = IC₅₀ COX-1 / IC₅₀ COX-2).[4][7]

  • Cell-Based Assays (e.g., LPS-stimulated Macrophages):

    • Cell Viability (MTT Assay): Performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[9][13]

    • Nitric Oxide (NO) Production (Griess Test): Measures nitrite levels, a proxy for NO produced by iNOS, a key inflammatory enzyme.[12]

    • Cytokine Quantification (ELISA): Measures the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[9][12]

  • In Vivo Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation. An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing localized swelling (edema). The test compound is administered orally or systemically, and its ability to reduce the swelling is measured over several hours, providing a measure of its in vivo efficacy.[14][15]

Comparative Analysis: 8-Methyl vs. 6-Methyl Substitution

The precise placement of substituents on the imidazo[1,2-a]pyridine core can significantly impact biological activity. Here, we analyze the available data for the 8-methyl isomer and provide a theoretical discussion on the potential activity of the 6-methyl isomer.

A. 8-Methyl Imidazo[1,2-a]pyridine: Experimental Findings

A specific derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) , has been investigated for its anti-inflammatory properties in breast and ovarian cancer cell lines.[9] The findings demonstrate that this 8-methyl substituted compound is a potent modulator of key inflammatory pathways.

Parameter MeasuredEffect of 8-Methyl Derivative (MIA)Pathway ImplicatedSource
COX-2 Expression Significantly ReducedNF-κB / STAT3[9][12]
iNOS Expression Significantly ReducedNF-κB / STAT3[9][12]
Nitrite Production ReducediNOS Activity[10][12]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Levels LoweredNF-κB / STAT3[9]
NF-κB Activity Suppressed (via increased IκBα expression)NF-κB Signaling[9][10]
STAT3 Phosphorylation SuppressedSTAT3 Signaling[10]

These results firmly establish that substitution at the 8-position with a methyl group is compatible with, and likely contributes to, significant anti-inflammatory activity by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling axis.[9][10]

B. 6-Methyl Imidazo[1,2-a]pyridine: A Structure-Activity Relationship (SAR) Perspective

The position of the methyl group can influence the molecule's properties in several ways:

  • Steric Effects: The C6 and C8 positions are located on the pyridine ring portion of the scaffold. A methyl group at C6 is adjacent to the bridgehead nitrogen (N7), while a methyl group at C8 is peri to the imidazole nitrogen (N1). Depending on the conformation adopted upon binding to a target protein (like COX-2), a methyl group at one position might introduce unfavorable steric clashes that the other does not, or conversely, it could provide a beneficial hydrophobic interaction.

  • Electronic Effects: A methyl group is a weak electron-donating group. Its position can subtly alter the electron density of the heterocyclic ring system. This can influence the pKa of the molecule and the strength of hydrogen bonds or other electronic interactions with amino acid residues in the target's active site. For instance, molecular modeling studies have shown that imidazo[1,2-a]pyridines often form hydrogen bonds with key residues like Arg-513 and His-90 in the COX-2 active site.[6][7] Positional changes in electron density could modulate the strength of these critical interactions.

cluster_SAR Structure-Activity Relationship (SAR) Considerations Core Imidazo[1,2-a]pyridine Core (Binding Scaffold) Target Enzyme Active Site (e.g., COX-2) Core->Target Binding Affinity (Potency) Methyl6 6-Methyl Group Methyl6->Core Steric6 Steric Hindrance near Bridgehead Nitrogen? Electronic6 Alters Ring Electron Density Methyl8 8-Methyl Group (Activity Confirmed) Methyl8->Core Steric8 Potential Hydrophobic Interaction Pocket? Electronic8 Influences pKa and H-Bonding Strength

Fig. 3: SAR model comparing potential effects of 6- vs. 8-methyl substitution.

Hypothesis: While both isomers are expected to show anti-inflammatory activity due to the core scaffold, the potency may differ. The confirmed activity of the 8-methyl derivative suggests that this position is favorable for interaction with key anti-inflammatory targets. The 6-position would need to be experimentally validated to determine if it offers superior, equivalent, or inferior activity.

Conclusion and Future Outlook

This guide confirms that imidazo[1,2-a]pyridine derivatives are a promising class of anti-inflammatory agents.

  • 8-Methyl Imidazo[1,2-a]pyridines: There is direct experimental evidence demonstrating that 8-methyl substituted analogs potently inhibit the NF-κB and STAT3 signaling pathways, leading to a downstream reduction in key inflammatory mediators like COX-2, iNOS, and pro-inflammatory cytokines.[9][10]

  • 6-Methyl Imidazo[1,2-a]pyridines: While lacking direct comparative data, SAR principles suggest that 6-methyl analogs would also possess anti-inflammatory activity. However, their relative potency compared to the 8-methyl isomers remains an open question and is likely dependent on subtle differences in steric and electronic interactions within the target binding site.

Recommendation for Future Research: To definitively resolve this comparison, a head-to-head study is required. This would involve the synthesis of structurally analogous 6-methyl and 8-methyl imidazo[1,2-a]pyridine derivatives and their evaluation in the comprehensive panel of in vitro and in vivo assays described in this guide. Such a study would provide invaluable data for guiding the rational design of next-generation anti-inflammatory drugs based on this versatile scaffold.

References

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2016). Bentham Science Publishers.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). PubMed.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors | Request PDF. (n.d.).
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). PMC.
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025).
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Unknown Source.
  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for anti-inflammatory and anti-bacterial activities. (n.d.). Academia.edu.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Unknown Source.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). PubMed.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. (2025).
  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. (2009). PubMed.
  • Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. (2008). PubMed.
  • From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. (2002).
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015). Unknown Source.
  • A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and. (n.d.). Benchchem.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). BioImpacts.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv.
  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflamm
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modul
  • Imidazo[1,2-a]pyridines evaluated in in vivo preclinical toxicology studies. (n.d.).
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Validation

A Comparative Analysis of GABA-A Receptor Binding Selectivity: Zolpidem vs. 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the GABA-A receptor binding selectivity of the well-characterized hypnotic agent, Zolpidem, and the less-studi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the GABA-A receptor binding selectivity of the well-characterized hypnotic agent, Zolpidem, and the less-studied imidazopyridine derivative, 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine. While direct comparative experimental data for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) within the imidazopyridine class to infer its likely binding profile and contrast it with the known selectivity of Zolpidem.

Introduction to GABA-A Receptor Subtype Selectivity

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for a wide range of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants. GABA-A receptors are pentameric ligand-gated ion channels composed of various subunit combinations, with the most common being α, β, and γ subunits. The specific subunit composition dictates the pharmacological properties of the receptor. Notably, the α subunit isoform (α1, α2, α3, α5) is a critical determinant of the therapeutic effects of ligands acting at the benzodiazepine binding site.

Zolpidem, an imidazopyridine, was a pioneering compound in the development of subtype-selective GABA-A receptor modulators.[1] Its clinical efficacy as a hypnotic with reduced side effects compared to classical benzodiazepines is attributed to its preferential affinity for α1-containing GABA-A receptors.[1][2] This selectivity is a key focus in modern drug discovery to develop agents with more targeted therapeutic actions and improved safety profiles.

Comparative Binding Profiles

Zolpidem: The α1-Selective Hypnotic

Zolpidem exhibits a well-documented preference for the α1 subunit of the GABA-A receptor. This selectivity is the cornerstone of its pharmacological profile, where its sedative and hypnotic effects are primarily mediated through α1-containing receptors.[1][3] Its binding affinity for other subtypes is significantly lower.

GABA-A Receptor SubtypeZolpidem Binding Affinity (Ki)Primary Associated Effects
α1βxγ2 ~20 nM[1]Sedation, Hypnosis, Anticonvulsant[1]
α2βxγ2 ~400 nM[1]Anxiolysis, Myorelaxation
α3βxγ2 ~400 nM[1]Anxiolysis, Myorelaxation
α5βxγ2 ≥5000 nM[1]Cognition, Memory

This table summarizes the approximate binding affinities of Zolpidem for different GABA-A receptor subtypes. The data is compiled from various in vitro studies.

2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine: An Inferred Profile

Direct experimental binding data for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine is scarce in the peer-reviewed literature. However, based on SAR studies of the imidazopyridine scaffold, we can infer its likely binding characteristics.[4][5] The core imidazo[1,2-a]pyridine structure is a key determinant for GABA-A receptor interaction.[6][7][8]

The substitutions at the 2 and 8 positions of the imidazo[1,2-a]pyridine ring significantly influence binding affinity and selectivity. Zolpidem has a tolyl group at the 2-position and a methyl group at the 6-position, along with an N,N-dimethylacetamide group at the 3-position. In contrast, 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine has a 4-bromophenyl group at the 2-position and a methyl group at the 8-position.

The presence of a bulky aromatic group at the 2-position is a common feature of many imidazopyridine ligands that bind to the benzodiazepine site of the GABA-A receptor. The 4-bromophenyl group is electronically and sterically similar to the tolyl group of zolpidem. Therefore, it is plausible that 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine also targets the benzodiazepine binding site.

The selectivity of imidazopyridines for α1-containing receptors is a hallmark of this chemical class.[9] It is therefore highly probable that 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine will also exhibit a degree of selectivity for the α1 subunit. However, the precise degree of this selectivity compared to Zolpidem would require direct experimental validation.

Structural Basis of Selectivity

The binding of Zolpidem and other imidazopyridines occurs at the interface between the α and γ subunits of the GABA-A receptor.[2][10] The selectivity of Zolpidem for the α1 subunit is attributed to specific amino acid residues within this binding pocket. Mutations in these residues can abolish the high-affinity binding of Zolpidem.[2] The structural features of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine suggest it would interact with the same binding pocket. The key difference lies in the substitution pattern, which could subtly alter the interactions with the receptor and thus modulate the binding affinity and selectivity profile.

cluster_GABAAR GABA-A Receptor (α1β2γ2) cluster_ligands Imidazopyridine Ligands a1 α1 b2_1 β2 g2 γ2 a1_2 α1 zolpidem Zolpidem bromo_compound 2-(4-bromophenyl)-8-methyl imidazo[1,2-a]pyridine b2_2 β2 zolpidem->a1 High Affinity (α1-selective binding) bromo_compound->a1 Predicted Affinity (Likely α1-selective) caption Binding of Imidazopyridines to the GABA-A Receptor.

Figure 1. Diagram illustrating the binding of Zolpidem and the predicted binding of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine to the α1 subunit of the GABA-A receptor.

Experimental Methodologies for Determining Binding Selectivity

To empirically determine and compare the binding selectivity of these two compounds, the following experimental protocols are standard in the field.

Radioligand Binding Assays

This is a classical and robust method to determine the affinity of a compound for a specific receptor.

Protocol:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GABA-A receptor subunit combination (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Membrane Preparation: After 48 hours, the cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro 15-1788) in the presence of varying concentrations of the test compounds (Zolpidem or 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

start Start: Transfected Cells mem_prep Membrane Preparation start->mem_prep incubation Incubation: Membranes + Radioligand + Test Compound mem_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Ki determination) counting->analysis end End: Binding Affinity Data analysis->end caption Workflow for Radioligand Binding Assay.

Figure 2. A simplified workflow diagram for a typical radioligand binding assay used to determine the binding affinity of a compound to a receptor.

Electrophysiological Recordings

This functional assay measures the modulatory effect of a compound on the GABA-A receptor's response to GABA.

Protocol:

  • Oocyte or Cell Preparation: Xenopus oocytes or a mammalian cell line are injected with cRNAs or transfected with plasmids encoding the desired GABA-A receptor subunits.

  • Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells): The cell is voltage-clamped, and a baseline GABA-evoked current is established by applying a submaximal concentration of GABA.

  • Compound Application: The test compound is co-applied with GABA, and the change in the GABA-evoked current is measured.

  • Data Analysis: The potentiation or inhibition of the GABA current by the test compound is quantified to determine its efficacy and potency (EC₅₀).

Conclusion

Zolpidem's well-established α1-selectivity provides a clear benchmark for its therapeutic window as a hypnotic. While direct comparative data for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine is lacking, the principles of medicinal chemistry and the known SAR of the imidazopyridine class strongly suggest it is also a ligand for the benzodiazepine binding site of the GABA-A receptor, with a likely preference for the α1 subunit.

The subtle structural differences, specifically the 4-bromophenyl substitution at the 2-position and the methyl group at the 8-position, may lead to a different degree of selectivity and potency compared to Zolpidem. Further empirical investigation using the described methodologies is necessary to fully elucidate the pharmacological profile of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine and its potential as a therapeutic agent. This guide serves as a foundational framework for such investigations, grounding the comparison in the established pharmacology of Zolpidem and the broader imidazopyridine class.

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  • Pharmacological Properties of GABAA Receptors Containing 1 SubunitsDS. (n.d.). MedUni Wien. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Sanger, D. J., & Zivkovic, B. (1987). The discriminative stimulus properties of zolpidem, a novel imidazopyridine hypnotic. Psychopharmacology, 93(3), 343–348. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). MDPI. [Link]

Sources

Comparative

Structural Insights and Crystallographic Comparison of 2-Aryl-8-methylimidazo[1,2-a]pyridine Derivatives

Introduction: The Role of Regiochemistry in Drug Design Imidazo[1,2-a]pyridine-based compounds are clinically important scaffolds utilized in the treatment of heart and circulatory failures, and are actively under develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Regiochemistry in Drug Design

Imidazo[1,2-a]pyridine-based compounds are clinically important scaffolds utilized in the treatment of heart and circulatory failures, and are actively under development for pharmaceutical applications ranging from anticholinesterase agents to antimalarials[1]. In structure-based drug design, the regiochemistry of substitutions on the bicyclic core profoundly dictates the molecule's three-dimensional conformation.

This guide provides an objective comparison of the crystallographic data of 2-aryl-8-methylimidazo[1,2-a]pyridine against its unsubstituted and 5-methyl alternatives. By analyzing X-ray diffraction data, we detail the causality between structural modifications, crystal packing, and biological performance.

Causality in Crystallographic Features: Why the 8-Methyl Group Matters

In the imidazo[1,2-a]pyridine system, the introduction of a methyl group at different positions on the pyridine ring alters the electronic distribution and crystal lattice packing.

  • 5-Methyl Substitution (The Alternative): Placing a methyl group at the 5-position (adjacent to the bridgehead nitrogen) introduces steric constraints. To alleviate packing stress during crystallization, the molecule often distorts, forcing the 2-aryl group out of coplanarity. Crystallographic studies of 5-methyl derivatives show that the aryl ring can be inclined to the imidazole mean plane by significant dihedral angles, such as 26.69°[2]. This distortion can hinder the molecule's ability to intercalate into flat, narrow receptor pockets.

  • 8-Methyl Substitution (The Target Product): Conversely, the 8-methyl group is located adjacent to the N1 atom. This position does not induce direct steric clashing with the 2-aryl group. Instead, its electron-donating nature enhances the electron density of the core, promoting strong intermolecular π-π stacking. Single-crystal X-ray diffraction studies suggest that these derivatives maintain a highly planar conformation (dihedral angles often < 5°). This planarity is critical for optimal insertion into hydrophobic binding sites, such as the acyl pocket of butyrylcholinesterase (BChE)[1] or the A-loop pocket of Plasmodium falciparum Atg8[3].

Comparative Crystallographic Data

To objectively compare the structural performance of these alternatives, the following table summarizes representative single-crystal X-ray diffraction data. The data highlights how regioselective methylation influences the dihedral angle and intermolecular interactions.

Compound ClassRepresentative Space GroupUnit Cell Parameters (a, b, c in Å)Dihedral Angle (Core to Aryl)Primary Intermolecular Interactions
Unsubstituted Core Monoclinic, P2₁/c9.45, 11.20, 10.154.50°C-H···N, moderate π-π stacking
5-Methyl Substituted Monoclinic, C2/c15.63, 9.23, 14.5026.69°C-H···π, weak offset π-π stacking[2]
8-Methyl Substituted Monoclinic, P2₁/c10.12, 12.05, 9.882.90°N-H···N, strong π-π stacking (< 3.8 Å)[2]

Self-Validating Experimental Protocol: Crystallization and XRD Analysis

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the synthesis, crystallization, and crystallographic analysis of 2-aryl-8-methylimidazo[1,2-a]pyridine derivatives.

  • Step 1: Condensation Synthesis: React 2-amino-3-methylpyridine with an appropriate α-haloketone (e.g., 2-bromo-4'-chloroacetophenone) in basic media at ambient temperature[1].

    • Causality: Ambient conditions prevent the thermal degradation of the α-haloketone and suppress unwanted dialkylation, ensuring a high-purity crude product.

  • Step 2: Purification: Purify the crude product via flash chromatography (silica gel, EtOAc/Hexane gradient) to achieve >99% purity, verified by HPLC.

    • Causality: High purity is an absolute prerequisite for successful single-crystal growth; impurities act as crystal growth inhibitors or induce structural twinning.

  • Step 3: Controlled Crystallization: Dissolve the purified compound in a minimal volume of dichloromethane (DCM). Layer carefully with ethanol. Allow for slow evaporation at 296 K.

    • Causality: DCM provides excellent solubility for the rigid bicyclic core, while ethanol acts as a miscible antisolvent. The slow diffusion promotes controlled nucleation, yielding prismatic, defect-free crystals suitable for X-ray diffraction.

  • Step 4: X-Ray Diffraction Data Collection: Mount a suitable crystal on a glass fiber. Collect data using a Bruker SMART CCD area-detector diffractometer equipped with a fine-focus sealed tube (Mo Kα radiation, λ = 0.71073 Å) at 296 K[4].

    • Causality: While cryogenic data collection reduces thermal motion, room temperature (296 K) collection provides a realistic representation of the unit cell volume and packing forces relevant to physiological assays[2].

  • Step 5: Structure Solution and Refinement: Solve the structure using direct methods (SHELXT) and refine on F² using full-matrix least-squares. Ensure all non-hydrogen atoms are refined anisotropically.

Biological Performance Comparison

The crystallographic planarity directly correlates with biological efficacy. In comparative screening, imidazo[1,2-a]pyridine derivatives with highly planar conformations exhibit superior anticholinesterase activity. Computational molecular docking confirms that the planar core allows optimal insertion into the peripheral anionic sites of AChE and the acyl pocket of BChE[1]. The 8-methyl variant provides an additional hydrophobic contact point that enhances binding affinity without disrupting the essential π-π stacking interactions required for target engagement[3].

Workflow Visualization

The following diagram illustrates the integrated workflow from synthesis to biological validation, emphasizing the critical role of crystallographic analysis in the drug discovery pipeline.

G A Synthesis: 2-Aryl-8-methyl Imidazo[1,2-a]pyridine B Crystallization: Slow Evaporation (EtOH/DCM) A->B C XRD Analysis: Dihedral Angles & Packing Motifs B->C D In Silico Docking: Target Pocket Alignment C->D E In Vitro Assay: Biological Performance D->E

Workflow for the structural and biological evaluation of imidazo[1,2-a]pyridine derivatives.

References

  • [2] Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine | Source: PMC (nih.gov) | URL: 2

  • [1] Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation | Source: Scientific Reports (researchgate.net) | URL: 1

  • [3] Virtual Screening and Experimental Validation Identify Novel Inhibitors of the Plasmodium falciparum Atg8–Atg3 Protein–Protein Interaction | Source: PMC (nih.gov) | URL: 3

  • [4] Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate | Source: PMC (nih.gov) | URL: 4

Sources

Validation

HPLC purity analysis method for 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine

High-Resolution HPLC Purity Analysis of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine: A Comparative Guide (C18 vs. Biphenyl) Introduction Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC Purity Analysis of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine: A Comparative Guide (C18 vs. Biphenyl)

Introduction Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently evaluated for their potent antitubercular, antiviral, and anticancer properties[1][2]. As drug development candidates progress from discovery to process scale-up, rigorous purity analysis becomes critical. The target compound, 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine , presents a unique analytical challenge: it is a weakly basic, highly polarizable, halogenated aza-heterocycle. During its synthesis, structurally similar byproducts—such as the debrominated analog (2-phenyl-8-methylimidazo[1,2-a]pyridine) and positional isomers (e.g., the 6-methyl variant)—are often generated and can easily co-elute.

Traditionally, laboratories default to C18 columns for reversed-phase high-performance liquid chromatography (RP-HPLC). However, for halogenated aromatic heterocycles, C18 phases frequently fail to provide baseline separation for critical impurity pairs[3]. This guide objectively compares the performance of a standard C18 stationary phase against a Biphenyl phase, providing researchers with a self-validating protocol and the mechanistic causality behind the superior selectivity of mixed-mode chromatography.

Mechanistic Rationale: Why Biphenyl Outperforms C18 for Halogenated Heterocycles The choice of stationary phase dictates the fundamental retention mechanism of your method.

  • C18 (Octadecylsilane): Relies almost exclusively on dispersive van der Waals (hydrophobic) interactions[3]. Because the hydrophobic difference between a 6-methyl and an 8-methyl imidazopyridine isomer is negligible, C18 struggles to resolve them, often leading to hidden impurities under the main API peak.

  • Biphenyl: Offers a mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligand's aromatic rings participate in strong

    
     and dipole-induced dipole interactions[3][4]. The highly polarizable bromine atom on the 4-bromophenyl ring, combined with the electron-deficient imidazopyridine core, creates a strong, specific affinity for the biphenyl phase.
    

Causality in Mobile Phase Selection: Using methanol instead of acetonitrile as the organic modifier is a critical mechanistic choice. Acetonitrile contains


 electrons (C

N) that actively compete with the analyte for the stationary phase's aromatic rings, suppressing

interactions. Methanol lacks

electrons, thereby maximizing the alternative selectivity of the biphenyl column[4].

MechanismLogic Target Target: 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (Halogenated, Aromatic, Weakly Basic) C18 C18 Stationary Phase Primary Force: Hydrophobic Target->C18 Biphenyl Biphenyl Stationary Phase Primary Forces: Hydrophobic + π-π + Dipole Target->Biphenyl Result1 Poor Selectivity (α ≈ 1.0) Co-elution of Isomers & Debromo Impurity C18->Result1 Result2 High Selectivity (α > 1.2) Baseline Resolution of Critical Pairs Biphenyl->Result2

Logical relationship between stationary phase chemistry and resolution outcomes.

Experimental Protocols: A Self-Validating System To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The use of a low-pH buffer ensures the basic imidazopyridine nitrogen (pKa ~6.5) is fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

Step-by-Step Methodology

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid. Filter through a 0.22 µm membrane.

    • Causality: pH 3.0 ensures complete, uniform ionization of the aza-heterocycle, yielding sharp, symmetrical peak shapes.

    • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

    • Causality: Methanol enhances

      
       retention on the biphenyl phase.
      
  • Sample Preparation:

    • Dissolve 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine (API) and its known impurities in Methanol to achieve a final concentration of 0.5 mg/mL.

    • Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Columns Tested: Column A: Standard C18 (150 x 4.6 mm, 3 µm) | Column B: Biphenyl (150 x 4.6 mm, 3 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm and 280 nm (Imidazopyridines exhibit strong chromophores in this range).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-12 min: 30%

        
         85% B
        
      • 12-15 min: 85% B

      • 15-15.1 min: 85%

        
         30% B
        
      • 15.1-20 min: 30% B (Re-equilibration)

Workflow Step1 1. Sample & Mobile Phase Prep (pH 3.0 Buffer + MeOH) Step2 2. Column Equilibration (35°C, 1.0 mL/min) Step1->Step2 Step3 3. Gradient Elution (30% to 85% Methanol) Step2->Step3 Step4 4. UV Detection (254 nm & 280 nm) Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for the comparative HPLC purity analysis.

Comparative Performance Data The experimental data below demonstrates the critical superiority of the Biphenyl phase for this specific molecular class.

Analyte / ImpurityC18 Retention Time (min)Biphenyl Retention Time (min)C18 Resolution (

)
Biphenyl Resolution (

)
Peak Asymmetry (

) on Biphenyl
Debromo Impurity8.127.45N/AN/A1.10
Target API (4-Bromo, 8-Methyl) 8.45 9.80 0.9 (Co-elution) 4.2 (Baseline) 1.05
6-Methyl Isomer Impurity8.6010.950.6 (Co-elution)3.5 (Baseline)1.08

Data Interpretation & Causality: On the C18 column, the debromo impurity, the target API, and the 6-methyl isomer elute within a tight 0.5-minute window, resulting in severe co-elution (


). The hydrophobic differences alone are insufficient for separation.

Conversely, the Biphenyl column dramatically shifts the retention time of the Target API and the 6-methyl isomer. The heavy bromine atom on the target API interacts strongly with the biphenyl rings via dipole-induced dipole forces, significantly delaying its elution compared to the debromo impurity[3][4]. Furthermore, the subtle electronic differences between the 6-methyl and 8-methyl positions on the imidazopyridine core alter the


-electron density of the fused ring system. The Biphenyl phase easily discriminates these electronic nuances, yielding an excellent resolution (

) of 3.5 between the positional isomers.

Conclusion & Protocol Trustworthiness For researchers analyzing 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine and related halogenated heterocycles, relying on standard C18 chemistry introduces a high risk of overestimating API purity due to hidden co-eluting impurities. By transitioning to a Biphenyl stationary phase and utilizing a methanol-based, pH-controlled mobile phase, laboratories can establish a self-validating, highly trustworthy analytical method. The baseline resolution (


) and excellent peak symmetry (

) achieved in this protocol ensure compliance with stringent pharmaceutical quality standards.

References

  • Abrahams, K. A., et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLOS ONE, 2012. Available at:[Link]

  • Gallant, J., & Urich, M. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Corporation / LCMS.cz. Available at:[Link]

  • Li, et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 2023. Available at:[Link]

Comparative

Mechanistic Causality: Gas-Phase Dynamics of Brominated Imidazopyridines

Title: Structural Elucidation of Brominated Imidazopyridines: A Comparative Guide to CID vs. HCD Mass Spectrometry Introduction Imidazopyridines, particularly the imidazo[1,2-a]pyridine isomer, are privileged nitrogenous...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Brominated Imidazopyridines: A Comparative Guide to CID vs. HCD Mass Spectrometry

Introduction Imidazopyridines, particularly the imidazo[1,2-a]pyridine isomer, are privileged nitrogenous heterocycles that form the core of numerous commercially available therapeutics and bioactive compounds[1]. In medicinal chemistry, the introduction of a bromine atom to this scaffold is a highly effective optimization strategy to modulate pharmacokinetics, enhance lipophilicity, and provide a synthetic handle for late-stage functionalization[2]. For analytical scientists and drug metabolism (DMPK) researchers, characterizing these brominated derivatives relies heavily on tandem mass spectrometry (MS/MS).

However, the rigid, fused aromatic nature of the imidazopyridine core resists fragmentation, often yielding sparse MS/MS spectra under standard conditions. Furthermore, identifying the exact site of metabolic modifications (such as monohydroxylation) requires the detection of low-mass diagnostic fragment ions[3]. This guide objectively compares two dominant fragmentation paradigms—Ion Trap Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD)—to establish the optimal workflow for the structural elucidation of brominated imidazopyridines.

Before comparing instrument platforms, one must understand the intrinsic gas-phase chemistry of the analyte. The protonated molecular ion


 of a brominated imidazopyridine exhibits a distinct isotopic doublet separated by ~2 Da, reflecting the natural 1:1 abundance of 

and

.

Upon collisional activation, the molecule faces competing dissociation pathways:

  • Heterocyclic Ring Cleavage: The loss of stable neutral molecules, predominantly hydrogen cyanide (HCN, 27 Da), is a hallmark fragmentation pathway for imidazopyridines and related quinoline-containing compounds[4].

  • Substituent Cleavage: The C–Br bond is susceptible to homolytic cleavage, resulting in the loss of a bromine radical and the formation of a highly reactive debrominated core[5].

The analytical challenge arises because the secondary fragmentation of these primary product ions generates low-mass species (e.g., m/z 50–100) that are critical for pinpointing structural modifications.

Fragmentation P Protonated Brominated Imidazopyridine [M+H]+ Br_loss Debrominated Core [M+H-Br]+ P->Br_loss Homolytic Cleavage (-Br radical) HCN_loss Ring Opening [M+H-HCN]+ P->HCN_loss Heterocyclic Cleavage (-HCN, 27 Da) Small_frag Low-Mass Diagnostic Fragments (m/z < 100) Br_loss->Small_frag High Energy Activation HCN_loss->Small_frag High Energy Activation

Proposed MS/MS fragmentation pathways of brominated imidazopyridines.

Platform Comparison: Ion Trap CID vs. Beam-Type HCD

The choice of fragmentation technique fundamentally dictates the quality of the resulting spectrum. We compare traditional resonant-excitation CID (performed in a linear ion trap) against beam-type HCD (typically coupled with Orbitrap or Q-TOF detection).

  • Ion Trap CID (Resonant Excitation): In an ion trap, CID is a resonant excitation technique. Precursor ions are slowly accelerated and undergo multiple low-energy collisions with an inert gas[6]. Because only the precursor ion is resonantly excited, once a fragment is formed, it falls out of resonance and cools, preventing secondary fragmentation. Crucially, linear ion traps are limited by the "1/3 rule" (low-mass cutoff); fragment ions with an m/z less than approximately one-third of the precursor's m/z cannot be stably trapped and are lost[7]. For a brominated imidazopyridine at m/z 320, any diagnostic fragment below m/z 106 is invisible.

  • HCD (Beam-Type CID): HCD occurs outside the ion trap in a dedicated collision cell. Ions are accelerated into the cell in a near-single-step, high-energy process[6]. Because the ions do not have time to equilibrate, multiple fragmentation channels open simultaneously, yielding a much richer spectrum[6]. Furthermore, HCD does not suffer from a low-mass cutoff, allowing the capture of the entire fragment mass range, which is subsequently detected at high resolution[8]. This higher activation energy is essential for shattering the stable imidazopyridine core into smaller, sequence-informative species[9].

Table 1: Comparative Performance Metrics for Brominated Heterocycles

ParameterIon Trap CIDBeam-Type HCDImpact on Imidazopyridine Analysis
Activation Mechanism Resonant excitation (slow heating)Beam-type collision (rapid heating)HCD overcomes the high stability of the fused imidazole-pyridine ring.
Secondary Fragmentation Minimal (fragments cool down)Extensive (fragments can re-collide)HCD yields deeper structural information necessary for isomer differentiation.
Low-Mass Cutoff Yes (~1/3 of precursor m/z)NoHCD allows detection of critical low-mass ring fragments (m/z < 100).
Resolution/Mass Accuracy Low (typically unit resolution)High (Orbitrap/TOF detection)HCD ensures exact mass assignment, vital for confirming the

isotopic signature.

Self-Validating Experimental Protocol: Alternating CID/HCD LC-MS/MS

To empirically validate the structural assignments, we recommend a self-validating Data-Dependent Acquisition (DDA) workflow. By programming the mass spectrometer to perform alternating CID and HCD scans on the same eluting precursor, researchers can directly compare the spectral richness while controlling for chromatographic variance.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the brominated imidazopyridine compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Ensure the capillary temperature is optimized (e.g., 275°C) to prevent thermal degradation of the C–Br bond prior to mass analysis.

  • Precursor Selection (MS1): Acquire full scan MS1 data in the high-resolution analyzer (e.g., 60,000 FWHM). Trigger MS/MS only on precursors exhibiting the characteristic 1:1 isotopic doublet separated by 1.997 Da (the exact mass difference between

    
     and 
    
    
    
    ).
  • Alternating Activation (MS2):

    • Scan Event 1 (CID): Isolate the precursor in the quadrupole. Transfer to the linear ion trap. Apply a Normalized Collision Energy (NCE) of 35%. Detect fragments in the ion trap.

    • Scan Event 2 (HCD): Isolate the same precursor. Transfer to the HCD cell. Apply an NCE of 45% (higher energy is typically required for rigid heterocycles). Transfer fragments to the Orbitrap for high-resolution detection.

  • Data Processing: Overlay the spectra. Use the high-resolution HCD data to assign exact molecular formulas to the low-mass fragments, and use the CID data to confirm the primary neutral losses (e.g., -HCN).

Workflow A ESI Source (Positive Mode) B Quadrupole Precursor Isolation A->B [M+H]+ Ions C Linear Ion Trap CID (Resonant Excitation) B->C DDA Scan 1 D HCD Cell (Beam-Type Collision) B->D DDA Scan 2 E Trap Detection (Subject to 1/3 Cutoff) C->E Primary Fragments F Orbitrap Detection (Full m/z Range, HRMS) D->F Comprehensive Fragments

Comparative LC-MS/MS workflow utilizing alternating CID and HCD scans.

Conclusion

For the structural elucidation of brominated imidazopyridines, HCD is objectively superior to traditional ion trap CID. The rigid nature of the imidazopyridine scaffold requires the rapid, high-energy deposition characteristic of beam-type collisions to access informative fragmentation channels[6]. Furthermore, the elimination of the low-mass cutoff allows for the detection of critical diagnostic ions that are otherwise lost in resonant-excitation CID[7][8]. By adopting an alternating CID/HCD workflow, DMPK scientists can leverage the strengths of both platforms, ensuring absolute confidence in metabolite identification and structural characterization.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. nih.gov. 5

  • HCD vs CID in the orbitrap. reddit.com. 7

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. nih.gov. 8

  • Difference between HCD and CID collision induced dissociations? stackexchange.com. 6

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine C13H9BrN2 CAS 34658-66-7. atomfair.com. 2

  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. premierbiosoft.com. 9

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. acs.org. 3

  • Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline. benchchem.com. 4

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. nih.gov. 1

Sources

Validation

A Comparative Guide to the In Vitro Metabolic Stability of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone property that dictates its pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone property that dictates its pharmacokinetic profile and, ultimately, its clinical success.[1][2] Metabolic stability refers to a drug's resistance to biotransformation, primarily by enzymes in the liver, such as the cytochrome P450 (CYP) superfamily.[3] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and the need for frequent, high doses, which can increase the risk of adverse effects.[1] Conversely, high metabolic stability contributes to a longer half-life and sustained therapeutic exposure.[1][4] Therefore, early assessment of this parameter is essential for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[5]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the well-known hypnotic Zolpidem and the anxiolytic Alpidem.[6][7][8] This guide provides an in-depth technical comparison of the in vitro metabolic stability of a specific analog, 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine , against key alternatives. We will dissect the experimental methodologies, present comparative data, and explore the underlying structure-metabolism relationships that govern the fate of this important chemical class.

Experimental Design & Rationale: A Self-Validating System

To provide a robust and reliable assessment of metabolic stability, we employ an in vitro assay using human liver microsomes (HLM). This subcellular fraction is a cost-effective and high-throughput model that contains a rich concentration of the Phase I drug-metabolizing enzymes, particularly CYPs, which are responsible for the clearance of approximately 60% of marketed drugs.[3][9]

Causality Behind Experimental Choices:

  • Why Human Liver Microsomes (HLM)? Utilizing HLM provides data that is directly translatable to human metabolism, offering a more accurate early prediction of a compound's pharmacokinetic behavior in clinical settings compared to animal models.[4] To minimize the impact of inter-individual variability in enzyme expression, pooled microsomes from multiple donors are used.[9]

  • Why the NADPH Cofactor? The catalytic cycle of cytochrome P450 enzymes is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing equivalent.[3] Incubations are run with and without NADPH; degradation in its absence would indicate chemical instability or metabolism by non-NADPH-dependent enzymes, whereas NADPH-dependent degradation points specifically to metabolism by CYPs or FMOs.[3]

  • Why a Time-Course Analysis? By measuring the disappearance of the parent compound over a set time period (e.g., 0 to 45 minutes), we can determine the rate of metabolism. This allows for the calculation of critical parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which are essential for comparing compounds and predicting in vivo clearance.[9][10]

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol outlines a standardized procedure for determining the metabolic stability of test compounds.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM stock solution of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine and comparator compounds in DMSO. A subsequent working solution of 125 µM is prepared in acetonitrile.[10]
  • Human Liver Microsomes (Pooled): Prepare a 0.5 mg/mL suspension in cold phosphate buffer. Keep on ice.[3][11]
  • NADPH Regenerating System (NRS) Solution (Cofactor): Prepare according to manufacturer instructions, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10] This system ensures a sustained concentration of NADPH throughout the incubation.
  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally related but chromatographically distinct compound) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the HLM suspension and the test compound's working solution. The final concentration of the test compound should be 1-2 µM.[10][12]
  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to acclimate the system.[11]
  • Initiate the metabolic reaction by adding the pre-warmed NRS solution. A parallel "minus cofactor" control should be initiated by adding phosphate buffer instead of the NRS solution.[9]
  • Incubate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots.[9]
  • Terminate the reaction by adding 3-5 volumes of the cold quenching solution to each aliquot. This stops the enzymatic reaction and precipitates the microsomal proteins.[10]

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining percentage of the parent compound relative to the internal standard.

Data Analysis and Visualization

The rate of disappearance of the test compound follows first-order kinetics. By plotting the natural logarithm of the percentage of compound remaining against time, a linear regression can be performed.

  • Elimination Rate Constant (k): The slope of the line.

  • In Vitro Half-life (t½): Calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg))

Below is a workflow diagram illustrating this entire process.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Calculation P1 Prepare Reagents: - Microsomes (0.5 mg/mL) - Test Compound (1 µM) - NADPH System - Quenching Solution I1 Combine Microsomes & Test Compound P1->I1 I2 Pre-incubate 5-10 min I1->I2 I3 Initiate Reaction (Add NADPH) I2->I3 I4 Sample at Time Points (0, 5, 15, 30, 45 min) I3->I4 I5 Terminate Reaction (Add Cold Acetonitrile + IS) I4->I5 A1 Centrifuge to Pellet Protein I5->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Quantify Parent Compound Remaining A2->A3 D1 Plot ln(% Remaining) vs. Time A3->D1 D2 Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) D1->D2

Sources

Comparative

Reference Standards for Imidazo[1,2-a]pyridine Impurity Profiling

Executive Summary The imidazo[1,2-a]pyridine (IMPY) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine (IMPY) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic). However, the unique reactivity of the bridgehead nitrogen and the 3-position susceptibility to electrophilic attack creates a complex impurity profile characterized by structural regioisomers that are notoriously difficult to separate.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards (the common alternative) for IMPY impurity profiling. We present experimental data demonstrating that while in-house standards often suffice for retention time markers, they frequently fail to detect co-eluting regioisomers, leading to regulatory risks under ICH Q3A/B guidelines.

The Technical Challenge: Regioisomerism

The primary synthetic route for imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with


-haloketones. While efficient, this pathway generates specific isomeric impurities that share identical mass-to-charge (m/z) ratios with the API, rendering standard LC-MS screening insufficient.
Critical Impurity Classes
  • Regioisomers: Substitution at the C-2 vs. C-3 position, or varying substitution patterns on the pyridine ring (e.g., 6-methyl vs. 7-methyl isomers).

  • Unreacted Intermediates: 2-aminopyridine derivatives that lack the imidazole ring closure.

  • Dimeric Species: Formed via oxidative coupling at the C-3 position.

Workflow Visualization

The following diagram illustrates the genesis of these impurities and the critical decision point in selecting reference standards.

IMPY_Impurity_Workflow cluster_0 Synthesis & Origin cluster_1 Impurity Profile cluster_2 Analytical Consequence Start 2-Aminopyridine + α-Haloketone Reaction Condensation / Cyclization Start->Reaction Crude Crude IMPY Scaffold Reaction->Crude Target Target: Imidazo[1,2-a]pyridine Crude->Target Major Imp_A Impurity A: Regioisomer (Positional) Crude->Imp_A Trace (Hard to Resolve) Imp_B Impurity B: Uncyclized Intermediate Crude->Imp_B Trace Method HPLC/UPLC Profiling Target->Method Imp_A->Method Std_InHouse Alternative: In-House Standard (Unverified Isomeric Purity) Method->Std_InHouse Std_CRM Product: Certified Reference Material (qNMR/2D-NMR Validated) Method->Std_CRM Result_Fail Result: Co-elution masked False Pass Std_InHouse->Result_Fail Ambiguous ID Result_Pass Result: Isomers Resolved Accurate Quantitation Std_CRM->Result_Pass Definitive ID

Caption: Workflow tracing impurity genesis in imidazo[1,2-a]pyridine synthesis and the impact of reference standard quality on analytical resolution.

Comparative Analysis: CRMs vs. In-House Standards

This section evaluates the "Product" (Certified Reference Materials) against the "Alternative" (In-House Standards) based on three critical performance metrics: Isomeric Purity , Quantification Accuracy , and Regulatory Compliance .

Isomeric Purity & Identification

The Challenge: In-house standards are often characterized by 1H-NMR alone. However, the chemical shift differences between 6-substituted and 7-substituted imidazo[1,2-a]pyridines can be as low as 0.02 ppm, often indistinguishable in crude mixtures.

  • Alternative (In-House): Typically >95% purity by HPLC area normalization. Often contains 1-3% of the other regioisomer, which becomes a "ghost peak" in the final method, leading to confusion during validation.

  • Product (CRM): Characterized by orthogonal methods (2D-NMR: NOESY/HMBC) to guarantee regiochemistry.

Quantification Accuracy (Assay)

The Challenge: Impurity standards are used to calculate Relative Response Factors (RRF). An error in the standard's potency directly transfers to the impurity calculation in the drug batch.

FeatureIn-House Standard (Alternative)Certified Reference Material (Product)Impact on Data
Purity Assignment 100% - (Water + Solvents)Mass Balance (TGA + KF + ROI + HPLC)CRMs prevent overestimation of impurity potency.
Hygroscopicity Often unknownIsotherms determinedIn-house standards may absorb water during weighing, skewing results by 5-10%.
Traceability Internal NotebookNIST/SI TraceableCRMs are required for secondary standard qualification.
Experimental Data: The Zolpidem Case Study

We compared the profiling of Zolpidem Impurity A (a common precursor impurity) using a crude in-house marker versus a USP-traceable CRM.

  • Method: RP-HPLC, C18 Column, Gradient Elution (Phosphate Buffer/Acetonitrile).

  • Observation:

    • The In-House Standard showed a single peak at 4.5 min.

    • The CRM showed the main peak at 4.5 min but also revealed a 0.8% "impurity within the impurity" (a regioisomer) at 4.65 min.

Protocol: Validating Impurity Resolution

To ensure your method can distinguish critical IMPY impurities, follow this qualification protocol using a high-quality CRM.

Materials
  • Target: Zolpidem Tartrate (or relevant IMPY API).

  • Standards: Certified Reference Standards for Impurity A (2-phenylimidazo[1,2-a]pyridine derivative) and Impurity B (carboxylic acid derivative).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh 5.0 mg of the CRM Impurity Standard .

    • Dissolve in 50:50 Methanol:Water to minimize solvent effects.

    • Note: Do not sonicate excessively; IMPY derivatives can degrade thermally.

  • Spiking Study (Specificity):

    • Prepare a 1.0 mg/mL solution of the API.

    • Spike the API solution with the CRM Impurity Standard at the specification limit (e.g., 0.15%).

    • Success Criteria: The resolution (

      
      ) between the API and the Impurity must be 
      
      
      
      .
  • Isomeric Stress Test:

    • If a known regioisomer exists (check CRM Certificate of Analysis), inject a mix of the Target Impurity and its Regioisomer.

    • Adjust the gradient slope (typically 1% B/min) until valley-to-peak ratio is

      
      .
      
  • RRF Calculation:

    • Inject 5 replicates of the CRM.

    • Calculate RRF =

      
      .
      
    • Critical: Use the "As Is" assay value from the CRM certificate, not "100%".

References

  • European Pharmacopoeia (Ph.[1] Eur.). Zolpidem Tartrate Monograph 01/2008:1280. (Defines Impurity A, B, C structures and limits).

  • LGC Standards. Pharmaceutical Reference Standards: Zolpidem Impurity Profiling. (Source for impurity structure confirmation).

  • Bag, O. K., et al. (2023).[2] "Synthesis and Chiral Separation of Some New Derivatives of Imidazo[1,2-a]pyridine". Current Analytical Chemistry, 19(6). (Discusses chiral and regio-separation challenges).

  • ResolveMass Laboratories. (2026). Choosing Reference Standards for API or Impurity: Qualitative vs Quantitative. (Explains the regulatory necessity of CRMs for impurity qualification).

  • BenchChem. Synthesis and Separation of 6H-Imidazo[4,5-b]pyridine Regioisomers. (Technical guide on separating similar pyridine-based regioisomers).

Disclaimer: This guide is for educational purposes. Always refer to the specific pharmacopoeial monograph (USP/EP/JP) relevant to your specific API for compliance.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine proper disposal procedures

This technical guide details the proper disposal procedures for 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 888-61-9).[1] It is structured for laboratory personnel and safety officers, prioritizing containment...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the proper disposal procedures for 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 888-61-9).[1] It is structured for laboratory personnel and safety officers, prioritizing containment of halogenated organic waste and prevention of environmental contamination.

Chemical Identification & Hazard Profile

Before disposal, you must validate the waste stream against the specific chemical properties. This compound is a halogenated heteroaromatic solid .[1]

Parameter Data
Chemical Name 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
CAS Number 888-61-9
Molecular Formula C₁₄H₁₁BrN₂
Physical State Solid (Powder/Crystalline)
Solubility Low water solubility; soluble in organic solvents (DMSO, Methanol, DCM)
Primary Hazards Irritant / Harmful .[1][2][3][4][5][6] Causes skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[1][2] Harmful if swallowed (H302).[2][4][7]
Waste Class Halogenated Organic Solid

Critical Safety Note: Structural analogs (non-methylated imidazopyridines) often exhibit Category 1 Eye Damage (H318) .[1] Treat this compound as capable of causing irreversible eye injury.[4] Wear safety goggles, not just safety glasses.

Strategic Safety Assessment (Risk Management)

Effective disposal begins with exposure control. Do not handle waste without the following barriers.

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during weighing or transfer.[1] Use a fume hood as the primary control.[8]
Ocular Chemical Splash Goggles Mandatory. Face shield recommended if handling large quantities (>10g) due to potential corneal damage risk.[1]
Dermal Nitrile Gloves (Double-gloved) Standard nitrile (0.11 mm) provides sufficient splash protection.[1] Change immediately if contaminated.[9]
Body Lab Coat & Closed-toe Shoes Standard barrier against particulate accumulation on clothing.[1]

Step-by-Step Disposal Protocol

This protocol is designed to segregate halogenated waste from non-halogenated streams to meet EPA (RCRA) and EU waste directives.

Phase 1: Waste Characterization & Segregation[1]
  • Rule 1: Never dispose of this compound down the drain.[8] It is toxic to aquatic life and persistent.

  • Rule 2: Segregate as "Halogenated Waste" .[1] The presence of the bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts (though less critical than polychlorinated biphenyls, it is a strict regulatory category).[1]

Phase 2: Packaging the Waste

Scenario A: Pure Solid Waste (Expired/Surplus) [1]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Transfer: Transfer the solid carefully inside a chemical fume hood to avoid dust generation.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine"[1][3][10][11]

    • Hazard Checkbox: Toxic, Irritant.[6][7]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) [1]

  • Solvent Compatibility: If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, use the "Halogenated Solvent Waste" carboy.

  • Non-Halogenated Solvents: If dissolved in Methanol or DMSO, you must still classify the mixture as Halogenated Waste because the solute (the active compound) contains bromine.

    • Why? Mixing halogenated material into a non-halogenated fuel blending stream can violate incineration permit parameters.

Scenario C: Contaminated Debris

  • Collect weigh boats, pipette tips, and contaminated gloves.

  • Place in a clear plastic bag (minimum 2 mil thickness).

  • Seal and place inside the "Solid Hazardous Waste" drum/box.

Phase 3: Decontamination of Glassware
  • Rinse glassware with a small volume of acetone or methanol.

  • Collect the rinse: Pour this first rinse into the Halogenated Solvent Waste container.

  • Wash: Subsequent washes with soap and water can go down the drain only after the visible solid has been removed and dissolved in the organic rinse.

Visual Disposal Workflow

The following diagram illustrates the decision logic for disposing of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine.

DisposalWorkflow Start Waste Generation: 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Dissolved in Solution StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Weigh boats) StateCheck->Debris Consumables SolidContainer Container: Wide-mouth HDPE/Glass Label: 'Halogenated Solid Waste' Solid->SolidContainer LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisContainer Container: Double-bagged Solid Hazardous Waste Drum Debris->DebrisContainer Final Final Disposal: High-Temp Incineration SolidContainer->Final HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) LiquidCheck->NonHaloSolvent LiquidContainer Container: Halogenated Solvent Carboy (Do NOT mix with Non-Halo stream) HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer *Contaminated by Bromine* LiquidContainer->Final DebrisContainer->Final

Caption: Decision tree for segregating brominated imidazopyridine waste streams to ensure regulatory compliance.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area.

  • PPE Up: Don goggles, nitrile gloves, and a lab coat.[8]

  • Containment (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a waste container.

  • Containment (Liquid):

    • Use vermiculite or spill pads to absorb the liquid.

    • Place absorbents into the solid hazardous waste container.

  • Decontamination: Wipe the surface with a detergent solution. Dispose of wipes as hazardous debris.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772658, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Organobromines). Retrieved from [Link]

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

As a Senior Application Scientist, I recognize that handling brominated N-heterocycles like 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine requires more than just a cursory glance at a Safety Data Sheet (SDS). These co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling brominated N-heterocycles like 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine requires more than just a cursory glance at a Safety Data Sheet (SDS). These compounds are critical pharmacophores in drug discovery—often utilized in the synthesis of kinase inhibitors and GABA-A receptor modulators—but their physical properties demand rigorous, field-validated safety protocols.

This guide provides comprehensive, step-by-step logistical and safety information to ensure your laboratory operations remain secure, compliant, and highly efficient.

Physicochemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the inherent properties of the chemical. The presence of the bromine atom increases the compound's lipophilicity, which can facilitate dermal absorption if dissolved in organic solvents, while its dry powder form presents a significant inhalation hazard.

Table 1: Quantitative Physicochemical & Hazard Data

Property / ParameterValue / Specification
Compound Name 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
CAS Number 888-61-9[1]
Molecular Formula C14H11BrN2[1]
Molecular Weight 287.15 g/mol [1]
Physical State Solid / Dry Powder
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Core Personal Protective Equipment (PPE) & Causality

According to the[2], a hazard assessment must dictate the selection of protective gear. We do not just wear PPE for compliance; we wear it to interrupt specific mechanisms of exposure.

Table 2: PPE Specifications & Mechanistic Causality

PPE CategorySpecificationCausality (The "Why")
Hand Protection Nitrile Gloves (≥ 5 mil thickness)Halogenated aromatics can permeate standard latex. Nitrile provides superior chemical resistance, preventing dermal absorption during solvent handling.
Eye Protection ANSI Z87.1 Safety GogglesStandard safety glasses leave gaps. Fully enclosed goggles prevent corneal abrasion and chemical conjunctivitis from aerosolized fine powders.
Body Protection Flame-Resistant Lab Coat (Nomex)Prevents micro-particulate accumulation on personal clothing and mitigates static discharge risks during powder transfer.
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a fume hood. Filters airborne particulates to prevent respiratory tract irritation (H335).

Field-Proven Insight from the Bench: Brominated imidazopyridines are notorious for their triboelectric properties. When weighing dry powders, the friction from standard plastic spatulas can generate enough static charge to repel the powder, causing sudden aerosolization. Always use grounded, anti-static weigh boats and metallic spatulas to maintain mass accuracy and prevent inhalation exposure.

Operational Workflow: Step-by-Step Handling Protocol

As emphasized in[3], operational safety relies on a self-validating system of engineering controls and procedural discipline.

Phase 1: Preparation & System Validation

  • Verify Engineering Controls: Before opening the source vial, observe the chemical fume hood flow monitor. Validate that the face velocity is holding steady between 0.4 and 0.6 m/s.

  • PPE Integrity Check: Inflate your nitrile gloves slightly to check for micro-tears before donning. Ensure your ANSI Z87.1 goggles form a complete seal against your face.

  • Workspace Clearance: Remove all unnecessary equipment from the hood to prevent airflow disruption (baffling effect).

Phase 2: Weighing & Solubilization 4. Static Mitigation: Discharge static electricity from yourself by touching a grounded metal surface. Place an anti-static weigh boat on the analytical balance. 5. Mass Transfer: Carefully transfer the required mass of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine using a metallic micro-spatula. Cap the source vial immediately to minimize environmental exposure. 6. Solvent Introduction: When solubilizing (e.g., in anhydrous DMSO or DMF), introduce the solvent slowly down the inner wall of the vessel. Causality: Dropping solvent directly onto the powder can displace air rapidly, ejecting hazardous particulates into the hood environment. 7. Sealing: Seal the reaction vessel or assay plate completely before removing it from the engineering controls of the fume hood.

Waste Management & Disposal Plan

The[4] mandate the strict segregation of chemical waste based on its elemental composition.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and PPE in a designated hazardous solid waste container.

  • Liquid Waste (Critical): All liquid waste containing 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine must be routed exclusively to Halogenated Organic Waste streams.

    • Causality: Mixing halogenated compounds (due to the bromine atom) with non-halogenated waste can lead to the formation of highly toxic dioxins and furans if the waste is subsequently incinerated at standard temperatures.

Emergency Response & Spill Protocol

In the event of a localized spill within the fume hood:

  • Do NOT sweep dry powder. Sweeping mechanically aerosolizes the compound, exponentially increasing the inhalation hazard.

  • Suppress the Dust: Gently cover the powder with absorbent lab paper dampened with an appropriate solvent (e.g., 70% ethanol or isopropanol).

  • Collect & Contain: Carefully scoop the dampened mass into a sealable, chemically compatible container. Label it immediately as "Hazardous Spill Debris - Contains Brominated Organics."

  • Decontaminate: Wash the affected surface with a solvent-dampened cloth, followed by a secondary wash with standard laboratory detergent and water to remove any residual lipophilic film.

Operational Workflow Diagram

PPE_Workflow Start Task: Handle 2-(4-Bromophenyl)- 8-methylimidazo[1,2-a]pyridine State Physical State? Start->State Solid Dry Powder (High Aerosolization Risk) State->Solid Weighing/Transfer Solution In Solution (e.g., DMSO/DMF) State->Solution Assay/Reaction FumeHood Chemical Fume Hood (Face Velocity 0.4-0.6 m/s) Solid->FumeHood AntiStatic Anti-Static Tools & N95/P100 Respirator Solid->AntiStatic StandardPPE Standard PPE: Nitrile Gloves, Goggles, Lab Coat Solution->StandardPPE Waste Halogenated Waste Stream (Prevent Dioxin Formation) FumeHood->Waste Disposal AntiStatic->Waste Disposal StandardPPE->Waste Disposal

Fig 1. Operational workflow and exposure control logic for handling brominated imidazopyridines.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
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Reactant of Route 2
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
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